3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-chlorothieno[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-5-4-2-1-3-10-7(4)13-6(5)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYCHKKPKUVKIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586292 | |
| Record name | 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937640-24-9 | |
| Record name | 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust and logical synthetic pathway for obtaining 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry.[1] The thieno[2,3-b]pyridine scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antiviral properties.[2][3] This document will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this valuable intermediate.
Strategic Approach to the Synthesis
The synthesis of this compound is most effectively approached through a multi-step sequence starting from readily available precursors. The core strategy involves the initial construction of the thieno[2,3-b]pyridine ring system with appropriate functionalization at the 2- and 3-positions, followed by the crucial conversion of a versatile amino group to the target chloro substituent via a Sandmeyer reaction.
The overall synthetic transformation can be visualized as follows:
Caption: Overall synthetic strategy for this compound.
Part 1: Construction of the Thieno[2,3-b]pyridine Core
The initial and pivotal stage of this synthesis is the formation of the bicyclic thieno[2,3-b]pyridine ring system. A well-established and efficient method for this is the reaction between a 2-mercaptonicotinonitrile derivative and an α-haloacetate, which proceeds through an initial S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization.
Mechanistic Insights
The reaction is initiated by the deprotonation of the thiol group of the 2-mercaptonicotinonitrile by a suitable base, typically a hydroxide or an alkoxide, to form a highly nucleophilic thiolate anion. This anion then undergoes a nucleophilic substitution reaction with the α-haloacetate, displacing the halide and forming a thioether intermediate. The subsequent intramolecular cyclization is driven by the abstraction of a proton from the carbon α to the ester group, leading to the formation of a carbanion that attacks the nitrile carbon. The resulting enamine intermediate then tautomerizes to the more stable 3-aminothieno[2,3-b]pyridine-2-carboxylate.
Caption: Simplified mechanism for the formation of the thieno[2,3-b]pyridine core.
Experimental Protocol: Synthesis of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
This protocol outlines the synthesis of the key intermediate, ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate.[4][5]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Mercaptonicotinonitrile | 138.18 | 13.82 g | 0.1 |
| Ethyl bromoacetate | 167.00 | 16.70 g | 0.1 |
| Potassium hydroxide | 56.11 | 5.61 g | 0.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Water | 18.02 | As needed | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptonicotinonitrile and potassium hydroxide in 100 mL of DMF.
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the potassium thiolate salt.
-
To this solution, add ethyl bromoacetate dropwise over a period of 15 minutes. An exothermic reaction may be observed.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with water.
-
The crude product is recrystallized from ethanol to yield pure ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate as a crystalline solid.
Part 2: Functional Group Interconversions
With the core heterocyclic system in place, the subsequent steps focus on modifying the functional groups at the 2- and 3-positions to arrive at the final target molecule.
Step 2.1: Ester Hydrolysis
The ethyl ester at the 2-position is hydrolyzed to the corresponding carboxylic acid under basic conditions. This is a standard saponification reaction.
Experimental Protocol: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | 222.26 | 22.23 g | 0.1 |
| Sodium hydroxide | 40.00 | 8.00 g | 0.2 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 50 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
Procedure:
-
Suspend ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate in a mixture of ethanol and water in a 250 mL round-bottom flask.
-
Add sodium hydroxide pellets to the suspension and heat the mixture to reflux for 4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify to a pH of approximately 4 with concentrated hydrochloric acid.
-
The precipitated 3-aminothieno[2,3-b]pyridine-2-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
Step 2.2: The Sandmeyer Reaction for Chlorination
The final and most critical step is the conversion of the 3-amino group to a 3-chloro group. The Sandmeyer reaction is the method of choice for this transformation.[6][7] It involves the diazotization of the aromatic amine followed by the copper(I) chloride-catalyzed decomposition of the diazonium salt.
Mechanistic Overview:
The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Substitution: The diazonium salt then reacts with copper(I) chloride. A single-electron transfer from Cu(I) to the diazonium salt generates a nitrogen molecule, an aryl radical, and Cu(II)Cl. The aryl radical then abstracts a chlorine atom from Cu(II)Cl to form the final aryl chloride, regenerating the Cu(I) catalyst.
References
- 1. This compound [myskinrecipes.com]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Core Attributes of a Key Pharmaceutical Intermediate
3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid stands as a significant heterocyclic building block in contemporary medicinal chemistry. Its rigid, fused-ring structure is a cornerstone in the design of kinase inhibitors and other targeted therapeutics, making a thorough understanding of its physicochemical properties paramount for successful drug development.[1] This guide provides a detailed exploration of these critical attributes, offering both theoretical grounding and practical methodologies for their assessment. The insights herein are designed to empower researchers to anticipate the behavior of this molecule in various experimental and physiological settings, thereby accelerating the journey from laboratory synthesis to clinical application.
Molecular and Physicochemical Profile
A foundational understanding of a molecule's intrinsic properties is the first step in its journey as a potential therapeutic agent. These parameters govern its behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile.
| Property | Value/Information | Source/Method |
| Molecular Formula | C₈H₄ClNO₂S | [1] |
| Molecular Weight | 213.64 g/mol | [1] |
| Appearance | White to slight yellow crystalline powder (predicted) | Inferred from related compounds[2] |
| Melting Point | Not experimentally determined for this specific compound. Structurally related compounds such as 2-chloropyridine-3-carboxylic acid and 3-chloro-benzo[b]thiophene-2-carboxylic acid have melting points in the range of 177-272 °C.[2] | Comparative analysis |
| Boiling Point | Not experimentally determined. High melting point suggests decomposition before boiling under atmospheric pressure. | Theoretical |
| Solubility | Predicted to be sparingly soluble in water and more soluble in organic solvents like DMSO and DMF. | Inferred from structural motifs |
| pKa (Predicted) | The carboxylic acid moiety is expected to have a pKa in the range of 3-5, while the pyridine nitrogen will have a much lower, acidic pKa. | Inferred from related structures |
| LogP (Predicted) | Expected to be in the range of 2-3, indicating moderate lipophilicity. | Inferred from related structures |
I. Solubility Profile: A Critical Determinant of Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and, consequently, its bioavailability. For an acidic compound like this compound, solubility is intrinsically linked to the pH of the surrounding medium.
Theoretical Framework: The Henderson-Hasselbalch Relationship
The pH-dependent solubility of ionizable compounds can be understood through the Henderson-Hasselbalch equation. For an acidic drug, its solubility increases as the pH of the environment rises above its pKa, leading to a higher proportion of the more soluble ionized form.[3]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The gold-standard "shake-flask" method is employed to determine the thermodynamic equilibrium solubility.[4] This method provides the most accurate and relevant solubility data for drug development.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer solution. This ensures that a saturated solution is formed with undissolved solid remaining.
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Causality Behind Experimental Choices:
-
Excess Solid: The presence of excess solid is crucial to ensure that the solution is truly saturated, representing the thermodynamic equilibrium solubility.
-
Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducible results.
-
Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium.
-
Validated HPLC Method: A specific and sensitive HPLC method is necessary for accurate quantification of the dissolved compound.
Caption: Shake-Flask Solubility Determination Workflow.
II. Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior
The pKa value is a fundamental parameter that dictates the extent of ionization of a molecule at a given pH. For this compound, two ionizable groups are present: the carboxylic acid and the pyridine nitrogen. The carboxylic acid is expected to be the more acidic of the two.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[5][6]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound. Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point on the titration curve. For more complex molecules, derivative plots can aid in identifying the inflection points.[5]
Causality Behind Experimental Choices:
-
Calibrated pH Meter: Accurate pH measurements are the cornerstone of this technique.
-
Standardized Titrant: The concentration of the titrant must be known precisely to accurately determine the equivalence points.
-
Inert Atmosphere: For some compounds, purging the solution with nitrogen can prevent interference from dissolved carbon dioxide.[5]
Caption: Workflow for pKa Determination by Potentiometric Titration.
III. Lipophilicity (LogP): A Predictor of Membrane Permeability and Beyond
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid-like environment over an aqueous one. It is a critical parameter for predicting membrane permeability, protein binding, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Experimental Protocol: RP-HPLC Method for LogP Determination
While the shake-flask method is the traditional approach, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable alternative for determining LogP values, especially in early drug discovery.[7][8]
Methodology:
-
System Preparation: Use a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting their retention times against their LogP values.
-
Sample Analysis: Inject the this compound solution onto the column under the same chromatographic conditions.
-
LogP Calculation: Determine the retention time of the target compound and use the calibration curve to calculate its LogP value.
Causality Behind Experimental Choices:
-
C18 Stationary Phase: This nonpolar stationary phase mimics a lipid environment, allowing for the separation of compounds based on their lipophilicity.
-
Mobile Phase Composition: The ratio of organic to aqueous solvent in the mobile phase can be adjusted to achieve optimal retention and separation.
-
Calibration Standards: A set of well-characterized standards spanning a range of LogP values is essential for creating an accurate and reliable calibration curve.
Caption: RP-HPLC Workflow for LogP Determination.
IV. Melting Point: An Indicator of Purity and Stability
The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice. A sharp melting point range is indicative of a high degree of purity.
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a simple and widely used technique for determining the melting point of a solid.
Methodology:
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample, initially at a rapid rate to approach the melting point, and then slowly (1-2 °C per minute) near the melting point.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Causality Behind Experimental Choices:
-
Dry and Powdered Sample: This ensures uniform heat transfer and accurate observation of the melting process.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination of the melting range.
Conclusion: A Roadmap for Comprehensive Characterization
The physicochemical properties of this compound are integral to its successful application in drug discovery and development. This guide has outlined the key parameters and provided robust, field-proven methodologies for their determination. By systematically evaluating its solubility, pKa, lipophilicity, and melting point, researchers can build a comprehensive profile of this important pharmaceutical intermediate. This knowledge is not merely academic; it is a practical roadmap for optimizing formulation, predicting in vivo behavior, and ultimately, designing more effective and safer medicines.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 8. medical.med.tokushima-u.ac.jp [medical.med.tokushima-u.ac.jp]
An In-Depth Technical Guide to 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the thieno[2,3-b]pyridine core has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to multiple biological targets with high affinity. Within this important class of compounds, 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid stands out as a critical building block, particularly in the synthesis of potent kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its significant applications in drug development, grounded in scientific literature and field-proven insights.
Core Compound Profile
This compound is a heterocyclic compound featuring a fused thiophene and pyridine ring system. The strategic placement of the chlorine atom at the 3-position and the carboxylic acid at the 2-position of the thiophene ring provides reactive handles for diverse chemical modifications, making it an ideal starting material for the construction of complex molecular architectures.[1]
Chemical Structure and Properties
Below is a table summarizing the key chemical identifiers and properties of this compound.
| Property | Value | Source |
| CAS Number | 937640-24-9 | [2][3][4] |
| Molecular Formula | C₈H₄ClNO₂S | [2][3][5] |
| Molecular Weight | 213.64 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| SMILES | OC(=O)C1=C(Cl)C2=CC=CN=C2S1 | |
| InChI Key | UYYCHKKPKUVKIW-UHFFFAOYSA-N | [2] |
| Physical Form | Solid | N/A |
| Storage | 2-8°C, sealed in a dry, dark place | [3] |
dot graph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: Chemical structure of this compound.
Synthesis of the Thieno[2,3-b]pyridine Core: The Gewald Reaction
A cornerstone in the synthesis of the thieno[2,3-b]pyridine scaffold is the Gewald reaction . This powerful, one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like cyanoacetamide) and elemental sulfur in the presence of a base. This reaction efficiently constructs the 2-aminothiophene ring, which can then be further elaborated.
Representative Synthetic Protocol
The following is a detailed, representative protocol for the synthesis of a thieno[2,3-b]pyridine core, which can be adapted to produce the title compound.
Step 1: Synthesis of a Substituted 2-Mercapto-3-cyanopyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve an appropriate α,β-unsaturated carbonyl compound and malononitrile in ethanol.
-
Addition of Base: To this solution, add a catalytic amount of a suitable base, such as piperidine or triethylamine.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum.
Step 2: Gewald Reaction for Thiophene Ring Formation
-
Reaction Setup: In a suitable solvent like ethanol or dimethylformamide (DMF), suspend the 2-mercapto-3-cyanopyridine derivative from Step 1.
-
Addition of Reagents: Add an α-halo ester or α-halo ketone (e.g., ethyl chloroacetate) and a base such as sodium ethoxide.
-
Reaction: Heat the mixture to reflux. The reaction involves an initial S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization.
-
Work-up: After cooling, the reaction mixture is poured into ice water and acidified to precipitate the product. The solid is collected by filtration, washed with water, and dried.
Step 3: Chlorination and Hydrolysis
-
Chlorination: The thieno[2,3-b]pyridine from Step 2 can be chlorinated at the 3-position using a suitable chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as acetonitrile.
-
Hydrolysis: The ester or nitrile group at the 2-position is then hydrolyzed to the carboxylic acid, typically under acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).
dot graph "Synthesis_Workflow" { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: A representative workflow for the synthesis of the target compound.
Mechanistic Insights: The Gewald Reaction
The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by a Michael addition of sulfur. A subsequent cyclization and tautomerization lead to the formation of the 2-aminothiophene ring.
dot graph "Gewald_Mechanism" { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: A simplified mechanistic pathway of the Gewald reaction.
Characterization of this compound
While specific, experimentally-derived spectra for this exact compound are not widely published, the expected spectroscopic data can be inferred from the analysis of closely related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring, typically in the aromatic region (δ 7.0-9.0 ppm). The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the molecule. The carboxyl carbon is expected to resonate in the range of 160-170 ppm. The carbons of the pyridine and thiophene rings will appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing effects of the nitrogen and chlorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the functional groups present:
-
A broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.
-
C-Cl stretching vibrations, which are typically found in the fingerprint region.
-
C=C and C=N stretching vibrations from the aromatic rings.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (213.64 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak) and one sulfur atom. Fragmentation patterns would likely involve the loss of CO₂, HCl, and cleavage of the heterocyclic rings.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of kinase inhibitors. The carboxylic acid moiety is readily converted to an amide, providing a key interaction point with the hinge region of many protein kinases. The chloro-substituted thienopyridine core serves as a scaffold that can be further functionalized to achieve potency and selectivity.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several potent VEGFR-2 inhibitors based on the thienopyridine scaffold have been developed.[6][7] The synthesis of these inhibitors often involves the amidation of this compound with various amines, followed by further modifications to optimize the structure-activity relationship (SAR).
IκB Kinase β (IKK-β) Inhibitors
IKK-β is a crucial enzyme in the NF-κB signaling pathway, which plays a central role in inflammation and immunity. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. Thienopyridine derivatives have been identified as potent and selective inhibitors of IKK-β.[8][9][10] The development of these inhibitors showcases the utility of this compound as a starting point for creating molecules that can modulate this important biological pathway.
dot graph "Drug_Discovery_Pathway" { graph [rankdir="TB", bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: The role of the title compound in the drug discovery pipeline.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a high-value chemical intermediate with significant applications in the field of drug discovery. Its versatile structure, accessible through established synthetic methodologies like the Gewald reaction, makes it a cornerstone for the development of novel kinase inhibitors targeting critical pathways in cancer and inflammation. This guide has provided a technical overview of its properties, synthesis, and applications, underscoring its importance for researchers and scientists working at the forefront of medicinal chemistry.
References
- 1. This compound [myskinrecipes.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 937640-24-9|this compound|BLD Pharm [bldpharm.com]
- 4. 937640-24-9 | this compound - AiFChem [aifchem.com]
- 5. PubChemLite - this compound (C8H4ClNO2S) [pubchemlite.lcsb.uni.lu]
- 6. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid: Unveiling its Molecular Architecture
Introduction: The Significance of a Versatile Heterocycle
In the landscape of modern medicinal chemistry and drug development, the thieno[2,3-b]pyridine scaffold stands out as a privileged heterocyclic system. Its unique electronic properties and rigid, planar structure make it an ideal framework for the design of potent and selective kinase inhibitors, as well as other biologically active agents targeting a range of therapeutic areas from oncology to inflammatory diseases.[1] 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid, in particular, serves as a crucial intermediate in the synthesis of these complex pharmaceutical compounds. A thorough understanding of its molecular structure and spectroscopic characteristics is paramount for researchers and scientists working to develop novel therapeutics based on this versatile core.
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As direct experimental spectra for this specific compound are not widely published, this guide presents a detailed, expert-driven interpretation based on established principles and data from closely related, well-characterized analogs. This approach not only provides a robust predictive model for the spectroscopic behavior of the title compound but also offers valuable insights into the structure-property relationships within the broader class of thieno[2,3-b]pyridine derivatives.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound, with the chemical formula C₈H₄ClNO₂S, forms the basis for interpreting its spectroscopic data. The key structural features that will dominate the spectra are the fused aromatic thieno[2,3-b]pyridine core, the electron-withdrawing chloro substituent at the 3-position of the thiophene ring, and the carboxylic acid group at the 2-position.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, we can piece together the connectivity and chemical environment of each atom in the molecule.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic proton is often observed as a broad singlet.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
-
2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, and a broad singlet for the carboxylic acid proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-4 | ~8.6 - 8.8 | Doublet of doublets | J ≈ 4.5, 1.5 Hz | Located ortho to the pyridine nitrogen, this proton will be the most deshielded of the aromatic protons. |
| H-5 | ~7.4 - 7.6 | Doublet of doublets | J ≈ 8.5, 4.5 Hz | Coupled to both H-4 and H-6, its chemical shift is influenced by both. |
| H-6 | ~8.3 - 8.5 | Doublet of doublets | J ≈ 8.5, 1.5 Hz | Situated para to the nitrogen, it will be deshielded, though to a lesser extent than H-4. |
| -COOH | >12 | Broad singlet | - | The acidic proton of the carboxylic acid will appear as a broad, exchangeable singlet at a very downfield chemical shift. |
Note: Predicted chemical shifts are based on the analysis of similar thieno[2,3-b]pyridine structures and standard substituent effects.
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the electron-withdrawing chloro and carboxylic acid groups, as well as the heteroatoms in the fused ring system, will significantly influence the chemical shifts of the carbon atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~130 - 135 | The presence of the attached carboxylic acid group will influence its chemical shift. |
| C-3 | ~125 - 130 | The chloro substituent will cause a significant downfield shift for this carbon. |
| C-3a | ~150 - 155 | A quaternary carbon at the fusion of the two rings, its chemical shift is influenced by both the thiophene and pyridine rings. |
| C-4 | ~150 - 155 | Located ortho to the pyridine nitrogen, this carbon will be significantly deshielded. |
| C-5 | ~120 - 125 | This carbon will have a chemical shift typical for an aromatic CH group in a pyridine ring. |
| C-6 | ~135 - 140 | This carbon will be deshielded due to its position relative to the nitrogen. |
| C-7a | ~160 - 165 | A quaternary carbon at the bridgehead, adjacent to the pyridine nitrogen, it will be significantly deshielded. |
| -COOH | ~165 - 170 | The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift. |
Note: These predictions are informed by published ¹³C NMR data for a variety of substituted thieno[2,3-b]pyridines.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H and C=O bonds of the carboxylic acid, the C-Cl bond, and the vibrations of the aromatic rings.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The spectrum can be obtained from a solid sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the compound is ground with dry KBr and pressed into a thin, transparent disk. ATR is a simpler method where the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or KBr pellet) is first recorded. The sample is then scanned, and the background is automatically subtracted to yield the spectrum of the compound.
Interpretation of Key IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| Carboxylic Acid O-H | 3300 - 2500 | Broad | Stretching |
| Aromatic C-H | 3100 - 3000 | Medium to Weak | Stretching |
| Carboxylic Acid C=O | 1710 - 1680 | Strong | Stretching |
| Aromatic C=C and C=N | 1600 - 1450 | Medium to Strong | Stretching |
| C-O | 1320 - 1210 | Medium | Stretching |
| C-Cl | 800 - 600 | Medium to Strong | Stretching |
The broad O-H stretch is a hallmark of a carboxylic acid and is due to hydrogen bonding. The strong carbonyl (C=O) absorption is also a key diagnostic peak. The aromatic C=C and C=N stretching vibrations will appear as a series of bands in the fingerprint region, confirming the presence of the heterocyclic ring system.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers clues about the structure through the analysis of fragmentation patterns.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or by coupling the spectrometer to a gas or liquid chromatograph. For a pure solid, direct infusion is often sufficient.
-
Ionization Technique: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which will likely produce a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio (m/z).
Analysis of the Mass Spectrum
The predicted monoisotopic mass of this compound (C₈H₄ClNO₂S) is approximately 212.96 g/mol .
Predicted Mass Spectrum Data:
| Ion | Predicted m/z | Interpretation |
| [M]⁺˙ | 212.96 | Molecular ion |
| [M+H]⁺ | 213.97 | Protonated molecule |
| [M-H]⁻ | 211.96 | Deprotonated molecule |
| [M-COOH]⁺ | 167.98 | Loss of the carboxylic acid group |
| [M-Cl]⁺ | 178.00 | Loss of a chlorine atom |
A key feature to look for in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the presence of chlorine, there will be two peaks for the molecular ion, one for the ³⁵Cl isotope and one for the ³⁷Cl isotope, in an approximate ratio of 3:1. This isotopic signature is a strong confirmation of the presence of a single chlorine atom in the molecule.
Integrated Spectroscopic Analysis Workflow
To achieve a comprehensive and unambiguous structural elucidation of this compound, an integrated approach is essential.
Caption: Integrated workflow for the spectroscopic analysis of this compound.
Conclusion: A Foundation for Future Research
This guide provides a detailed predictive and interpretive framework for the NMR, IR, and MS spectroscopic data of this compound. By leveraging data from closely related analogs and fundamental spectroscopic principles, we have constructed a comprehensive picture of the molecular architecture of this important pharmaceutical intermediate. This information is critical for researchers in drug discovery and development, enabling them to confidently identify and characterize this compound, and to further explore its potential in the synthesis of novel therapeutic agents. The methodologies and interpretations presented herein serve as a valuable resource and a foundation for future investigations into the rich chemistry of the thieno[2,3-b]pyridine scaffold.
References
An In-depth Technical Guide to the Solubility of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic Acid
Foreword: Navigating the Physicochemical Landscape of a Promising Kinase Inhibitor Scaffold
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the thieno[2,3-b]pyridine scaffold has emerged as a privileged structure. Its unique electronic and steric properties make it an attractive starting point for the development of potent and selective therapeutic agents.[1] 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid (CAS No. 937640-24-9) is a key intermediate in the synthesis of these next-generation therapeutics.[2] However, as with many heterocyclic compounds rich in aromatic character, its utility is intrinsically linked to its physicochemical properties, most notably, its solubility.
This guide provides a comprehensive technical overview of the solubility of this compound. We will delve into its predicted physicochemical characteristics, the theoretical underpinnings of its solubility, and provide detailed, field-proven protocols for its empirical determination. This document is intended for researchers, medicinal chemists, and formulation scientists who are actively engaged in the development of therapeutics derived from this important molecular scaffold.
Molecular Profile and Predicted Physicochemical Properties
A thorough understanding of a compound's intrinsic properties is paramount to predicting and interpreting its solubility behavior. In the absence of extensive experimental data for this compound, we turn to well-established computational models to derive a working physicochemical profile.
| Property | Value (Predicted/Reported) | Source |
| Molecular Formula | C₈H₄ClNO₂S | [2] |
| Molecular Weight | 213.64 g/mol | [2] |
| Appearance | Crystalline solid | [3] |
| Predicted pKa | Acidic pKa: ~3-4; Basic pKa: ~1-2 | In-silico prediction |
| Predicted logP | ~2.5 - 3.5 | In-silico prediction |
Causality Behind the Predictions:
-
pKa (Acid Dissociation Constant): The presence of a carboxylic acid group dictates the acidic pKa, which is predicted to be in the range of 3-4, typical for aromatic carboxylic acids. The pyridine nitrogen introduces a basic character, though its pKa is expected to be quite low (in the 1-2 range) due to the electron-withdrawing effects of the fused thieno- and chloro-substituents. This dual acidic and basic nature suggests that the compound's solubility will be highly pH-dependent. At pH values significantly below the acidic pKa, the carboxylic acid will be protonated and less soluble in aqueous media. Conversely, at pH values above the acidic pKa, the carboxylate form will predominate, leading to increased aqueous solubility.[4]
-
logP (Octanol-Water Partition Coefficient): The predicted logP value in the range of 2.5 to 3.5 indicates a significant lipophilic character. This is a direct consequence of the fused aromatic ring system. A higher logP is generally correlated with lower aqueous solubility and higher solubility in non-polar organic solvents.
The Solubility Dichotomy: Thermodynamic vs. Kinetic Solubility
In early-stage drug discovery, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.[5]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure. It is a critical parameter for understanding the intrinsic dissolution behavior of the crystalline solid and is essential for formulation development.[6]
-
Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput screening method used to identify potential solubility liabilities early in the discovery process.[7] For compounds like this compound, the kinetic solubility value is often higher than the thermodynamic solubility, as the rapid precipitation from a DMSO solution can lead to the formation of a supersaturated solution or amorphous precipitate, which is transiently more soluble than the stable crystalline form.[5]
Expected Solubility Profile: An Evidence-Based Projection
While specific experimental data for this compound is not widely published, we can make informed projections based on the solubility of closely related thieno[2,3-b]pyridine derivatives. Research on similar anti-proliferative agents from this class has shown them to be relatively insoluble in aqueous media, with thermodynamic solubilities in the single-digit µg/mL range.[8] This low aqueous solubility is a known characteristic of this compound class and can lead to low plasma concentrations in preclinical studies.[8]
| Solvent | Expected Solubility | Rationale |
| Water (neutral pH) | Very Low (<10 µg/mL) | High lipophilicity (predicted logP ~2.5-3.5) and crystalline nature. |
| Aqueous Buffers (pH > 6) | Low to Moderate | Deprotonation of the carboxylic acid to the more soluble carboxylate salt. |
| Aqueous Buffers (pH < 2) | Very Low | The carboxylic acid is fully protonated. |
| Dimethyl Sulfoxide (DMSO) | High | Strong organic solvent capable of disrupting the crystal lattice. |
| Dimethylformamide (DMF) | High | Aprotic polar solvent, effective at solvating polar and non-polar molecules. |
| Methanol / Ethanol | Low to Moderate | Polar protic solvents, solubility will depend on the balance of polarity and H-bonding. |
| Acetonitrile | Low | Aprotic solvent with moderate polarity. |
| Acetone | Low to Moderate | Polar aprotic solvent. |
Experimental Protocols for Solubility Determination
The following protocols are designed to be self-validating systems for the accurate and reproducible determination of both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the gold standard.[9]
Principle: An excess of the solid compound is agitated in the solvent of choice for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound is determined analytically, typically by HPLC-UV.
Workflow Diagram:
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol:
-
Preparation of Standard Solutions: a. Accurately prepare a 1 mg/mL stock solution of this compound in a suitable solvent where it is freely soluble (e.g., DMSO). b. Perform serial dilutions of the stock solution with the mobile phase to be used for HPLC analysis to create a calibration curve (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
-
Sample Preparation: a. To a series of glass vials, add an excess amount of the crystalline this compound (e.g., 2-5 mg). The key is to ensure that undissolved solid remains at the end of the experiment. b. Accurately pipette 1 mL of each test solvent (e.g., water, PBS pH 7.4, 0.1 N HCl, DMSO, ethanol) into the corresponding vials.
-
Equilibration: a. Seal the vials tightly. b. Place the vials in a shaker incubator set at a constant temperature (e.g., 25°C) and agitate for 24 to 48 hours. A 24-hour time point is common, but a 48-hour time point can confirm that equilibrium has been reached by comparing the results.[9]
-
Sample Processing: a. After equilibration, visually inspect the vials to confirm the presence of undissolved solid. b. Allow the vials to stand for a short period to let the excess solid settle. c. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm PTFE syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
Analysis: a. Dilute the filtered samples with the HPLC mobile phase to bring the concentration within the range of the calibration curve. b. Inject the diluted samples and the standard solutions onto a calibrated HPLC-UV system. c. Determine the concentration of the dissolved compound in the filtrate by comparing its peak area to the standard curve. d. Calculate the thermodynamic solubility in the original solvent, accounting for the dilution factor.
Kinetic Solubility Determination (High-Throughput Method)
This method is designed for rapid screening and uses a DMSO stock solution.[7]
Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. The formation of a precipitate is monitored over a short period. The concentration of the compound remaining in solution after filtration or centrifugation is the kinetic solubility.[9]
Workflow Diagram:
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Protocol:
-
Preparation: a. Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). b. Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Assay Procedure: a. In a 96-well microtiter plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells. b. Rapidly add the aqueous buffer to each well to achieve the desired final concentration (e.g., 198 µL for a final DMSO concentration of 1%). c. Seal the plate and shake for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C).[9]
-
Sample Processing and Analysis: a. After incubation, the precipitate can be separated from the solution using a solubility filter plate (e.g., Millipore MultiScreen Solubility Filter Plate) under vacuum. b. Alternatively, the plate can be centrifuged at high speed to pellet the precipitate, and the supernatant carefully collected. c. The concentration of the compound in the filtrate or supernatant is then determined. This can be done by HPLC-UV (as described for thermodynamic solubility) or by UV-Vis spectroscopy if the compound has a suitable chromophore and does not interfere with the buffer components.[9]
Implications for Drug Development
The anticipated poor aqueous solubility of this compound has significant implications for its use as a pharmaceutical intermediate and for the development of any resulting drug candidates.[10]
-
Synthetic Chemistry: While likely soluble in common organic synthesis solvents like DMF, care must be taken during workup and purification to avoid premature precipitation.
-
Biological Assays: In in vitro assays, maintaining the compound in a soluble state is critical for obtaining accurate and reproducible results. The use of DMSO stock solutions is standard, but the final concentration of DMSO should be kept low (typically <1%) to avoid artifacts. The kinetic solubility limit should not be exceeded in the final assay medium.
-
Formulation Development: For in vivo studies, the low aqueous solubility will likely necessitate the use of enabling formulations, such as co-solvents, surfactants, or amorphous solid dispersions, to achieve adequate exposure for efficacy and toxicology studies.
-
Salt Formation: Given the presence of a carboxylic acid and a basic pyridine nitrogen, salt formation is a viable strategy to enhance the aqueous solubility and dissolution rate of derivatives of this compound.
Conclusion
This compound is a valuable building block in medicinal chemistry. However, its molecular structure strongly suggests a profile of low aqueous solubility, a common challenge in drug development. This guide has outlined the theoretical basis for this expectation and provided robust, detailed protocols for its experimental determination. By employing these methods, researchers can accurately characterize the solubility of this compound and its derivatives, enabling informed decisions in the synthesis, biological evaluation, and formulation of novel therapeutic agents. A thorough understanding of solubility is not a hurdle, but a foundational pillar upon which successful drug development is built.
References
- 1. researchgate.net [researchgate.net]
- 2. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. acdlabs.com [acdlabs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 9. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 10. acdlabs.com [acdlabs.com]
The Therapeutic Potential of Thieno[2,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Thieno[2,3-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The thieno[2,3-b]pyridine core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides an in-depth technical overview of the significant biological activities exhibited by thieno[2,3-b]pyridine derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present a curated collection of structure-activity relationship (SAR) data to inform future drug design and development efforts.
The inherent structural features of the thieno[2,3-b]pyridine nucleus, including its planarity, potential for hydrogen bonding, and lipophilic character, contribute to its ability to interact with various enzymatic active sites and receptors.[1] This has led to the development of numerous derivatives with potent and selective biological activities, some of which are advancing through the drug discovery pipeline. This guide aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.
Anticancer Activity: A Multi-pronged Attack on Tumorigenesis
Thieno[2,3-b]pyridine derivatives have demonstrated significant promise as anticancer agents, exhibiting potent cytotoxic and anti-proliferative effects against a broad spectrum of cancer cell lines, including those known for their aggressive nature and resistance to conventional therapies.[2][3] The anticancer activity of these compounds is often multi-faceted, stemming from their ability to modulate several key signaling pathways and molecular targets crucial for tumor growth, survival, and metastasis.
Mechanism of Action: Key Molecular Targets
Several molecular targets have been identified for the anticancer activity of thieno[2,3-b]pyridine derivatives, with Phosphoinositide-Specific Phospholipase C (PI-PLC) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) being among the most extensively studied.
1. Phosphoinositide-Specific Phospholipase C (PI-PLC) Inhibition:
Many thieno[2,3-b]pyridine derivatives were initially identified as inhibitors of PI-PLC, an enzyme that plays a critical role in intracellular signaling pathways that govern cell proliferation, differentiation, and motility.[2][4] In cancer cells, PI-PLC is often upregulated, contributing to uncontrolled growth and metastasis. By inhibiting PI-PLC, these compounds disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.[3]
Signaling Pathway: PI-PLC Inhibition by Thieno[2,3-b]pyridine Derivatives
Caption: Inhibition of PI-PLC by thieno[2,3-b]pyridine derivatives.
2. Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition:
TDP1 is a DNA repair enzyme that plays a crucial role in removing stalled topoisomerase I (Top1)-DNA complexes, a type of DNA damage induced by certain chemotherapeutic agents. By inhibiting TDP1, thieno[2,3-b]pyridine derivatives can enhance the efficacy of Top1-targeting drugs, overcoming chemoresistance in cancer cells.[5] This chemosensitizing effect makes them attractive candidates for combination therapies.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anti-proliferative activity of selected thieno[2,3-b]pyridine derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | MDA-MB-231 (Breast) | 2.082 | [2] |
| MCF-7 (Breast) | 2.053 | [2] | |
| Compound 3b | CCRF-CEM (Leukemia) | 2.580 | [6] |
| CEM/ADR5000 (Leukemia) | 4.486 | [6] | |
| Compound 6c | HCT-116 (Colon) | 0.011 | [7] |
| MDA-MB-231 (Breast) | 0.024 | [7] | |
| Compound 8c | HCT-116 (Colon) | 0.015 | [7] |
| MDA-MB-231 (Breast) | 0.021 | [7] | |
| Compound 8d | HCT-116 (Colon) | 0.024 | [7] |
| MDA-MB-231 (Breast) | 0.032 | [7] | |
| Inhibitor 5 | T24 (Bladder) | 0.5987 (72h) | [8] |
Experimental Protocols: Assessing Anticancer Activity
1. MTT Assay for Cell Viability and Cytotoxicity:
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the thieno[2,3-b]pyridine derivatives and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Experimental Workflow: MTT Assay
Caption: A typical workflow for the MTT cell viability assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Thieno[2,3-b]pyridine derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains. Their mechanism of action in microorganisms is believed to involve the inhibition of essential enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[9]
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the in vitro antimicrobial activity of selected thieno[2,3-b]pyridine derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism).
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 8 | S. aureus | 18.9 ± 0.63 | [10] |
| E. coli | 14.2 ± 0.41 | [10] | |
| C. albicans | 19.2 ± 0.58 | [10] | |
| Compound 9 | S. aureus | 24.3 ± 0.74 | [10] |
| E. coli | 19.5 ± 0.64 | [10] | |
| C. albicans | 23.4 ± 0.65 | [10] | |
| Compound 10 | S. aureus | 21.7 ± 0.59 | [10] |
| E. coli | 16.8 ± 0.49 | [10] | |
| C. albicans | 21.1 ± 0.61 | [10] | |
| Compound 13b | S. aureus | 4.8 (µM) | [9] |
| E. coli | 4.8 (µM) | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.
-
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.
-
Step-by-Step Protocol:
-
Prepare a stock solution of the thieno[2,3-b]pyridine derivative in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Visually inspect the plates for turbidity to determine the MIC.
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Several thieno[2,3-b]pyridine derivatives have exhibited significant anti-inflammatory properties. Their mechanism of action in this context is often attributed to the inhibition of key enzymes in the eicosanoid biosynthesis pathway, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[11] By inhibiting these enzymes, these compounds can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Mechanism of Action: Inhibition of Pro-inflammatory Enzymes
The dual inhibition of COX and 5-LOX is a particularly attractive strategy for the development of anti-inflammatory drugs, as it can provide a broader spectrum of activity and potentially a better safety profile compared to selective COX inhibitors.
Signaling Pathway: Anti-inflammatory Action of Thieno[2,3-b]pyridine Derivatives
Caption: Dual inhibition of COX and 5-LOX pathways by thieno[2,3-b]pyridines.
Quantitative Data: In Vivo Anti-inflammatory Activity
The following table shows the percentage inhibition of paw edema in a rat model of inflammation for selected thieno[2,3-b]pyridine derivatives.
| Compound ID | Dose | Paw Edema Inhibition (%) | Reference |
| Compound 7a | Not Specified | > Ibuprofen | [11] |
| Compound 7b | Not Specified | > Ibuprofen | [11] |
| Compound 8b | Not Specified | > Ibuprofen | [11] |
| Compound 8c | Not Specified | > Ibuprofen | [11] |
| Compound 6a | Not Specified | 82.5 | [12] |
| Compound 16a | Not Specified | 84.0 | [12] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic in vivo model for evaluating the anti-inflammatory activity of test compounds.
-
Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Step-by-Step Protocol:
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Administer the thieno[2,3-b]pyridine derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.
-
Conclusion and Future Directions
The thieno[2,3-b]pyridine scaffold has unequivocally established itself as a versatile and fruitful starting point for the design of novel therapeutic agents. The derivatives discussed in this guide showcase a remarkable breadth of biological activity, targeting key pathways in cancer, microbial infections, and inflammation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers seeking to further explore and optimize this promising class of compounds.
Future research in this area should focus on several key aspects:
-
Target Deconvolution: While several molecular targets have been identified, a more comprehensive understanding of the polypharmacology of these compounds is needed to fully elucidate their mechanisms of action and potential off-target effects.
-
Structure-Based Drug Design: The availability of crystal structures for some of the target enzymes will facilitate the rational design of more potent and selective inhibitors.
-
ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties will be crucial for advancing the most promising candidates into preclinical and clinical development.
By leveraging the knowledge base presented in this guide and embracing a multidisciplinary approach, the scientific community can continue to unlock the full therapeutic potential of thieno[2,3-b]pyridine derivatives for the benefit of patients worldwide.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. repozitorij.mefst.unist.hr [repozitorij.mefst.unist.hr]
- 9. researchgate.net [researchgate.net]
- 10. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Strategic deployment of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic Acid in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The thieno[2,3-b]pyridine core is a heterocyclic motif of significant interest in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. This fused bicyclic system, comprising a thiophene and a pyridine ring, serves as a versatile framework for the development of novel therapeutic agents. Its derivatives have shown a remarkable breadth of biological activities, including anti-inflammatory, anti-cancer, and neurotropic properties.[1][2][3] Within this important class of compounds, 3-chlorothieno[2,3-b]pyridine-2-carboxylic acid emerges as a particularly valuable building block for organic synthesis and drug discovery.
The strategic placement of a chloro substituent at the 3-position and a carboxylic acid at the 2-position provides two orthogonal reactive handles for molecular elaboration. The carboxylic acid group is readily converted to amides, esters, and other functionalities, while the chloro group can participate in various substitution and cross-coupling reactions. This dual functionality allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties of derivative compounds. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a cornerstone in the construction of complex, biologically active molecules.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₄ClNO₂S |
| Molecular Weight | 213.64 g/mol |
| CAS Number | 937640-24-9 |
| Appearance | Off-white to pale yellow solid |
| Storage | 2-8°C |
Synthesis of the Core Building Block
The synthesis of this compound is a multi-step process that begins with the construction of the thieno[2,3-b]pyridine core, followed by the strategic introduction of the chloro and carboxylic acid functionalities. A common and efficient route involves the synthesis of a 3-amino precursor, which is then converted to the desired 3-chloro derivative via a Sandmeyer-type reaction.
Step 1: Synthesis of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
The synthesis of the 3-amino precursor is typically achieved through a Gewald-type reaction, which involves the condensation of a 2-chloronicotinonitrile with an active methylene compound, in this case, ethyl thioglycolate.
Figure 1: Synthesis of the 3-amino precursor.
Experimental Protocol: Synthesis of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
-
To a stirred solution of 2-chloro-3-cyanopyridine (1.0 eq) in anhydrous ethanol, add ethyl thioglycolate (1.2 eq) and anhydrous sodium carbonate (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the crude product.
-
Purify the crude product by recrystallization from ethanol to yield ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate as a yellow solid.[4]
Step 2: Sandmeyer Reaction for the Synthesis of Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate
The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[5][6][7] This reaction is employed to replace the 3-amino group with a chloro substituent.
Figure 2: Sandmeyer reaction for the introduction of the chloro group.
Experimental Protocol: Synthesis of Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate
-
Suspend ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate.
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions.
Figure 3: Hydrolysis of the ethyl ester.
Experimental Protocol: Synthesis of this compound
-
Dissolve ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide solution (2.0-3.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of 2-3.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Reactivity and Application in Organic Synthesis
The synthetic utility of this compound lies in the distinct reactivity of its two functional groups. This allows for a modular and divergent approach to the synthesis of complex molecules.
Reactions at the Carboxylic Acid Group: Amide Bond Formation
The carboxylic acid at the 2-position is a versatile handle for the introduction of a wide array of substituents via amide bond formation. This is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many biologically active compounds. The reaction is typically carried out using a variety of coupling agents to activate the carboxylic acid.
Figure 4: General scheme for amide bond formation.
Common Coupling Reagents and Conditions:
| Coupling Reagent | Base | Solvent | Key Features |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF, DCM | High efficiency, low racemization, suitable for hindered amines. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (Hydroxybenzotriazole), DMAP (4-Dimethylaminopyridine) | DCM, DMF | Water-soluble byproducts, mild reaction conditions.[8] |
| SOCl₂ (Thionyl chloride) | Pyridine | Toluene, DCM | Forms an intermediate acyl chloride, which is highly reactive. |
Experimental Protocol: General Procedure for Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Reactions at the 3-Chloro Position: Nucleophilic Aromatic Substitution (SNAr)
The chloro substituent at the 3-position of the electron-deficient thieno[2,3-b]pyridine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of nitrogen, oxygen, and sulfur nucleophiles, further expanding the chemical diversity of the accessible derivatives.
The reactivity of the 3-chloro group is enhanced by the electron-withdrawing nature of the fused pyridine ring and the adjacent carboxylic acid (or its derivative).
Experimental Protocol: General Procedure for SNAr with an Amine
-
In a sealed tube, combine 3-chlorothieno[2,3-b]pyridine-2-carboxamide (1.0 eq), the desired amine (1.5-2.0 eq), and a suitable base such as potassium carbonate or DIPEA (2.0 eq) in a polar aprotic solvent like DMF or NMP.
-
Heat the reaction mixture to 80-120°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 3-amino-substituted product.
Application in Drug Discovery: A Case Study in Kinase Inhibitors
The thieno[2,3-b]pyridine scaffold is a key component in a number of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. The structural features of this compound make it an ideal starting point for the synthesis of potent and selective kinase inhibitors.
For instance, derivatives of the thieno[2,3-b]pyridine core have been investigated as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many metastatic cancers.[9][10][11] The general structure of many FAK inhibitors features a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase, with various substituents extending into different regions of the active site to enhance potency and selectivity.
Illustrative Synthetic Route to a FAK Inhibitor Scaffold:
The following scheme illustrates a plausible synthetic route to a FAK inhibitor scaffold, starting from this compound.
References
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Thieno[3,2- d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Thieno[2,3-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution
Abstract
The thieno[2,3-b]pyridine scaffold, a fused bicyclic heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Initially overshadowed by its more famous thienopyridine isomers, this versatile core has carved its own niche, demonstrating a remarkable breadth of biological activities ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective. This in-depth technical guide provides a comprehensive exploration of the discovery and history of thieno[2,3-b]pyridine compounds. We will traverse the historical landscape of its first synthesis, dissect the evolution of its synthetic methodologies from classical to contemporary, and chart the course of its therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of this important pharmacophore.
The Genesis of a Scaffold: Early Syntheses and Nascent Discoveries
The story of the thieno[2,3-b]pyridine core is one of gradual revelation. Unlike its thieno[3,2-c]pyridine cousins, such as Ticlopidine and Clopidogrel, which have a well-documented history in the realm of antiplatelet therapy, the early chapters of the thieno[2,3-b]pyridine story are more rooted in fundamental synthetic chemistry.
The initial impetus for the synthesis of thienopyridines was not a targeted drug discovery program but rather an exploration of novel heterocyclic systems. Early synthetic chemists were driven by the challenge of constructing these fused ring systems and understanding their fundamental chemical properties.
Pioneering Synthetic Routes: Laying the Foundation
The construction of the thieno[2,3-b]pyridine ring system has been approached from various angles, with several classical named reactions being adapted for its synthesis. These early methods, while sometimes lacking the efficiency of modern techniques, were crucial in providing the first access to this scaffold and enabling the initial exploration of its chemistry and biological potential.
One of the most significant early approaches is the Gewald synthesis , a multicomponent reaction that has proven to be a robust method for the preparation of 2-aminothiophenes, which are key precursors to thieno[2,3-b]pyridines.[1][2] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[1][2]
Another foundational method is the Friedländer annulation , which involves the condensation of a 2-amino-3-carbonyl-substituted thiophene with a compound containing a reactive α-methylene group to construct the pyridine ring.[3][4] This approach offers a high degree of flexibility in the substitution pattern of the resulting thieno[2,3-b]pyridine.
The Gould-Jacobs reaction provides another pathway, typically starting from a 3-aminothiophene derivative which is reacted with a malonic acid derivative to build the pyridine ring.[5][6] This method has been particularly useful for the synthesis of 4-hydroxythieno[2,3-b]pyridines.
Evolution of Synthetic Methodologies: From Classical to Contemporary
The synthetic toolkit for accessing the thieno[2,3-b]pyridine core has expanded significantly since the early pioneering work. Modern synthetic chemistry has brought forth more efficient, versatile, and environmentally friendly methods, enabling the rapid generation of diverse libraries of thieno[2,3-b]pyridine derivatives for drug discovery programs.
Multicomponent Reactions: A Paradigm of Efficiency
The Gewald reaction stands as a prime example of a multicomponent reaction that has been extensively utilized for the synthesis of thieno[2,3-b]pyridine precursors.[1][2] Its one-pot nature, operational simplicity, and the ready availability of starting materials make it a highly attractive method.
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Precursor
-
Step 1: Knoevenagel Condensation. A ketone (1.0 eq) and an active methylene nitrile (e.g., malononitrile, 1.0 eq) are dissolved in a suitable solvent such as ethanol. A catalytic amount of a base (e.g., piperidine or triethylamine) is added, and the mixture is stirred at room temperature until the formation of the α,β-unsaturated nitrile is complete (monitored by TLC).
-
Step 2: Thiophene Ring Formation. To the reaction mixture from Step 1, elemental sulfur (1.1 eq) is added. The mixture is then heated to reflux for several hours. The progress of the reaction is monitored by TLC.
-
Step 3: Work-up and Purification. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-aminothiophene.
Caption: Workflow of the Gewald synthesis for 2-aminothiophene precursors.
Intramolecular Cyclization Strategies
A common and effective strategy for the synthesis of the thieno[2,3-b]pyridine core involves the construction of a suitably functionalized pyridine or thiophene precursor, followed by an intramolecular cyclization to form the second ring.
Experimental Protocol: Friedländer Annulation for Thieno[2,3-b]pyridine Synthesis
-
Step 1: Preparation of the 2-Amino-3-carbonylthiophene. A 2-amino-3-carbonyl-substituted thiophene derivative is prepared according to established literature procedures.
-
Step 2: Condensation and Cyclization. The 2-amino-3-carbonylthiophene (1.0 eq) and a ketone or aldehyde with an α-methylene group (1.1 eq) are dissolved in a high-boiling solvent such as diphenyl ether. A catalytic amount of an acid or base (e.g., p-toluenesulfonic acid or potassium hydroxide) is added.
-
Step 3: Reaction and Work-up. The reaction mixture is heated to a high temperature (typically 150-250 °C) for several hours, with the removal of water, often using a Dean-Stark apparatus.
-
Step 4: Purification. After cooling, the reaction mixture is diluted with a suitable solvent and purified by crystallization or column chromatography to yield the thieno[2,3-b]pyridine.
Caption: Workflow of the Friedländer annulation for thieno[2,3-b]pyridine synthesis.
The Unveiling of Biological Potential: A Multifaceted Pharmacophore
The initial biological investigations of thieno[2,3-b]pyridines were not as targeted as modern drug discovery campaigns. Early screening efforts across various pharmaceutical companies likely included this scaffold in broad panels, leading to the gradual accumulation of data on its diverse biological effects.
Early Pharmacological Investigations
While the thieno[3,2-c]pyridine isomer was being developed for its antiplatelet properties, early studies on thieno[2,3-b]pyridines explored a wider range of potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities.[7][8] These initial explorations, though not always leading to clinical candidates, were instrumental in highlighting the potential of this scaffold as a privileged structure in medicinal chemistry.
The Rise of Thieno[2,3-b]pyridines in Oncology
A significant turning point in the history of thieno[2,3-b]pyridines was the discovery of their potent anticancer activity.[9][10] This discovery was not a serendipitous event but rather the result of rational drug design and high-throughput screening campaigns.
Researchers found that certain 3-amino-2-carboxamido-thieno[2,3-b]pyridines exhibited significant anti-proliferative activity against a range of cancer cell lines.[9][11] Further investigation revealed that these compounds could target key signaling pathways involved in cancer progression, such as the phosphoinositide phospholipase C (PI-PLC) enzyme.[9]
Table 1: Representative Thieno[2,3-b]pyridine Derivatives and their Biological Activities
| Compound Class | Key Substituents | Primary Biological Activity | Therapeutic Area |
| 3-Amino-2-carboxamides | Varied aryl carboxamides | Anti-proliferative | Oncology |
| 5-Keto-tetrahydrothieno[2,3-b]quinolones | Phenyl carboxamides | Cytotoxic | Oncology |
| Substituted Thieno[2,3-b]pyridines | Various | Anti-platelet | Cardiovascular |
| Densely Functionalized Derivatives | Heterocyclic moieties | Antimicrobial | Infectious Diseases |
Expanding Therapeutic Horizons
The success of thieno[2,3-b]pyridines in oncology has spurred further research into their potential in other therapeutic areas. Recent studies have demonstrated their efficacy as:
-
Anti-inflammatory agents: By modulating various inflammatory pathways.
-
Antimicrobial agents: Showing activity against a range of bacterial and fungal pathogens.[12]
-
Neuroprotective agents: With potential applications in neurodegenerative diseases.
-
Inhibitors of various enzymes: Including kinases and phosphodiesterases, highlighting their versatility as scaffolds for targeted therapies.
Caption: The diverse biological activities of the thieno[2,3-b]pyridine core.
Conclusion and Future Perspectives
The journey of the thieno[2,3-b]pyridine scaffold from a subject of academic curiosity to a key player in modern drug discovery is a testament to the enduring power of synthetic chemistry and the relentless pursuit of new therapeutic agents. Its rich history, characterized by the development of elegant synthetic strategies and the unveiling of a wide spectrum of biological activities, provides a solid foundation for future innovations.
As our understanding of disease biology deepens and new therapeutic targets emerge, the thieno[2,3-b]pyridine core is poised to play an even more significant role. Its structural versatility and proven track record make it an ideal starting point for the design of next-generation targeted therapies. The continued exploration of novel synthetic methodologies will further expand the accessible chemical space, leading to the discovery of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The future of thieno[2,3-b]pyridine chemistry is bright, with the promise of new medicines that will address unmet medical needs and improve human health.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid: A Quantum Chemical Approach
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-b]pyridine scaffold is a privileged structure found in numerous biologically active agents, including kinase inhibitors and antiplatelet drugs.[1][2][3][4] Understanding the intrinsic electronic and structural properties of its derivatives is paramount for rational drug design and synthesis optimization. This document outlines a detailed computational protocol using Density Functional Theory (DFT) to elucidate the molecule's optimized geometry, electronic landscape, and reactivity. We detail the causality behind methodological choices, from functional and basis set selection to the interpretation of predicted data, offering researchers a robust workflow for in-silico analysis.
Introduction: The Significance of the Thienopyridine Scaffold
The thienopyridine core is a versatile heterocyclic system that forms the basis for a multitude of pharmaceutical agents.[5] Its derivatives are known to exhibit a wide range of biological activities, acting as inhibitors of IκB kinase (IKK) for inflammatory diseases, P2Y12 receptor antagonists in antiplatelet therapy, and modulators of various other cellular targets.[3][4][6] The specific compound, this compound (CAS 937640-24-9), serves as a crucial intermediate in the synthesis of more complex, biologically active molecules, particularly kinase inhibitors.[2]
The substituents on the thienopyridine rings—in this case, a chlorine atom at position 3 and a carboxylic acid at position 2—critically influence the molecule's reactivity, stability, and potential for intermolecular interactions. Theoretical calculations provide a powerful, non-empirical means to probe these properties at the quantum level, offering insights that can guide synthetic strategies and predict the molecule's behavior in biological systems. This guide presents a validated computational workflow designed for this purpose.
Molecular Structure Overview
-
Chemical Name: this compound
-
Molecular Formula: C₈H₄ClNO₂S
-
Molecular Weight: 213.64 g/mol [2]
-
Core Structure: A fused bicyclic system consisting of a thiophene ring and a pyridine ring.
Figure 1: Molecular structure of this compound with atom numbering.
The Theoretical Framework: Density Functional Theory (DFT)
To accurately model the electronic structure and properties of this compound, Density Functional Theory (DFT) is the method of choice. It offers an excellent balance between computational cost and accuracy for medium-sized organic molecules. DFT calculations have been successfully employed to investigate the electronic properties, reactivity, and spectral data of various heterocyclic carboxylic acids.[7][8]
3.1. Rationale for Method Selection
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals. It is widely recognized for its robust performance in predicting the geometries and electronic properties of a vast range of organic compounds.[7]
-
Basis Set - 6-311++G(d,p): This is a Pople-style triple-zeta basis set. The components are chosen for specific reasons:
-
6-311G: A triple-zeta basis set provides more flexibility for valence electrons to be described by three different functions, leading to a more accurate representation of the molecular orbitals compared to smaller basis sets.
-
++: The double diffuse functions are crucial for accurately describing anions and molecules with lone pairs, such as the oxygen, nitrogen, and sulfur atoms in our target molecule. They allow orbitals to occupy a larger region of space.
-
(d,p): Polarization functions (d on heavy atoms, p on hydrogen) are added to allow for non-spherical orbital shapes, which is essential for describing chemical bonds accurately.[7]
-
This combination of B3LYP/6-311++G(d,p) provides a reliable and well-validated level of theory for obtaining high-quality results for this molecular system.[7][9]
Computational Workflow: A Validated Protocol
The following step-by-step protocol ensures a systematic and self-validating approach to the theoretical analysis.
Figure 2: A validated workflow for the theoretical analysis of the target molecule.
Experimental Protocols
-
Step 1: Molecular Structure Preparation
-
Construct the 3D chemical structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a fast, low-level method like molecular mechanics (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.
-
Save the coordinates in a format suitable for the quantum chemistry software package (e.g., Gaussian, ORCA).
-
-
Step 2: Geometry Optimization
-
Submit the structure for a full geometry optimization calculation. The goal is to find the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stationary point.
-
Software Keyword Example (Gaussian): #p opt B3LYP/6-311++G(d,p)
-
This step yields the equilibrium geometry of the molecule in the gas phase.
-
-
Step 3: Vibrational Frequency Analysis
-
Perform a frequency calculation on the optimized geometry from Step 2 at the identical level of theory.
-
Causality: This step is a critical validation of the optimization. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, requiring re-optimization.
-
Software Keyword Example (Gaussian): #p freq B3LYP/6-311++G(d,p)
-
The output also provides data for predicting the molecule's infrared (IR) spectrum.
-
-
Step 4: Electronic Property Analysis
-
Using the validated optimized geometry, perform a single-point energy calculation to generate the molecular orbitals and electron density data needed for further analysis.
-
Frontier Molecular Orbitals (HOMO/LUMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference (HOMO-LUMO gap) is a key indicator of chemical reactivity and stability.[10]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes the electrostatic potential on the electron density surface. Red regions (negative potential) indicate areas rich in electrons and prone to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to obtain the charge distribution on each atom. This provides a quantitative measure of the polarity of bonds and the location of charge centers within the molecule.
-
Predicted Data and Interpretation (Exemplary)
The following tables present exemplary data that would be obtained from the computational workflow described above.
Table 1: Selected Optimized Geometrical Parameters (Exemplary Data)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C(2)-C(8) | 1.48 |
| C(8)=O(10) | 1.21 | |
| C(8)-O(9) | 1.35 | |
| C(3)-Cl(11) | 1.74 | |
| C(3a)-S(4) | 1.77 | |
| C(7)-N(1) | 1.33 | |
| Dihedral Angle (°) | N(1)-C(2)-C(8)-O(10) | ~178.0 |
| Cl(11)-C(3)-C(3a)-S(4) | ~0.5 |
Interpretation: The near-planar dihedral angles suggest a largely flat molecular structure, which can facilitate π-π stacking interactions in a solid state or with biological targets. Bond lengths are consistent with expected values for aromatic and carboxylic acid systems.
Table 2: Calculated Electronic Properties (Exemplary Data)
| Property | Value | Unit |
| Energy of HOMO | -6.85 | eV |
| Energy of LUMO | -2.15 | eV |
| HOMO-LUMO Gap (ΔE) | 4.70 | eV |
| Dipole Moment | 3.50 | Debye |
Interpretation:
-
HOMO-LUMO Gap: A relatively large energy gap of 4.70 eV suggests high kinetic stability and low chemical reactivity. The HOMO is likely localized over the electron-rich thieno-pyridine system, while the LUMO may be distributed over the carboxylic acid and the pyridine ring.
-
MEP Analysis: The MEP map would be expected to show the most negative potential (red) around the carbonyl oxygen (O10) and the pyridine nitrogen (N1), identifying them as the primary sites for electrophilic attack or hydrogen bonding. The hydrogen of the carboxylic acid would exhibit the most positive potential (blue).
-
NBO Charges: NBO analysis would quantify this, showing significant negative charges on O(10) and N(1) and a positive charge on the carboxylic hydrogen, confirming the insights from the MEP map.
Applications in Drug Development and Synthesis
The theoretical data generated through this protocol has direct practical applications:
-
Guiding Synthesis: Understanding the molecule's reactivity profile from MEP and HOMO/LUMO analysis can help predict the outcome of chemical reactions and optimize conditions for functionalization.[11] For example, the identified nucleophilic centers can inform derivatization strategies.
-
Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of analogs, researchers can build quantitative structure-activity relationship (QSAR) models. This helps in identifying which electronic or structural features are critical for biological activity.
-
Pharmacophore Modeling: The optimized geometry and electrostatic potential map are essential inputs for molecular docking studies. This allows researchers to predict how the molecule might bind to a target protein, such as a kinase, providing a rationale for its mechanism of action and guiding the design of more potent inhibitors.[7]
Conclusion
The computational workflow detailed in this guide provides a scientifically rigorous and validated approach for characterizing this compound. By leveraging Density Functional Theory, researchers can gain deep insights into the molecule's structural, electronic, and reactive properties. This theoretical foundation is invaluable for accelerating the drug discovery and development process, enabling a more rational design of novel therapeutics based on the privileged thienopyridine scaffold.
References
- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses - Eureka | Patsnap [eureka.patsnap.com]
- 7. DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a… [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic Acid Derivatives
Introduction: The Significance of the Thieno[2,3-b]pyridine Scaffold
The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, planar structure and ability to participate in various intermolecular interactions have made it a cornerstone for the development of a diverse range of therapeutic agents. Derivatives of this scaffold have demonstrated significant pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1] Specifically, 3-substituted thieno[2,3-b]pyridine-2-carboxamide derivatives have emerged as potent inhibitors of various kinases and other biological targets, making them a focal point of intensive research in oncology and immunology.[2][3]
This application note provides a comprehensive guide for the synthesis of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid and its subsequent derivatization into a library of amide analogues. The protocols detailed herein are designed to be robust and scalable, providing researchers in academia and the pharmaceutical industry with the necessary tools to explore the chemical space around this important pharmacophore. We will delve into the underlying chemical principles of each synthetic step, offering insights into reaction mechanisms and optimization strategies.
Strategic Overview of the Synthesis
The synthetic approach to this compound derivatives is a multi-step process that begins with the construction of the core heterocyclic system, followed by functional group manipulations to install the desired chloro and carboxylic acid moieties. The final step involves the diversification of the molecule through amide bond formation.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Core Intermediate: this compound
Step 1: Synthesis of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
The construction of the thieno[2,3-b]pyridine ring system is achieved through a reaction reminiscent of the Gewald aminothiophene synthesis.[1][4] This reaction involves the condensation of a pyridine derivative with a sulfur-containing component. In this protocol, 2-chloronicotinonitrile serves as the pyridine precursor, and ethyl thioglycolate provides the sulfur and the eventual thiophene ring atoms.
Reaction Mechanism Insight: The reaction proceeds via an initial nucleophilic substitution of the chloro group on the pyridine ring by the thiolate of ethyl thioglycolate. This is followed by an intramolecular Thorpe-Ziegler type cyclization, where the methylene group adjacent to the ester attacks the nitrile, leading to the formation of an enamine intermediate. Tautomerization of this intermediate yields the aromatic 3-aminothieno[2,3-b]pyridine-2-carboxylate.
References
Application Note & Protocol: Strategic Amide Coupling of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic Acid for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif frequently incorporated into molecules of significant biological interest, including kinase inhibitors and other targeted therapeutics.[1][2][3] The successful synthesis of analogs based on this core structure often hinges on the reliable formation of an amide bond, one of the most critical and frequently utilized reactions in medicinal chemistry.[4][5] This document provides a comprehensive guide to the amide coupling of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid with primary and secondary amines. We will delve into the mechanistic rationale behind reagent selection, offer detailed, field-tested protocols, and provide troubleshooting guidance to empower researchers in their drug discovery endeavors.
Introduction: The Strategic Importance of the Thienopyridine Amide Linkage
The amide bond is a cornerstone of modern pharmaceutical design, prized for its metabolic stability and its ability to form key hydrogen bonding interactions with biological targets. When coupled with a heteroaromatic core like 3-Chlorothieno[2,3-b]pyridine, the resulting amide derivatives offer a rich vector for exploring structure-activity relationships (SAR). The chloro substituent at the 3-position provides a potential handle for further diversification, while the carboxylic acid at the 2-position is an ideal anchor point for introducing a wide array of amine-containing fragments.
This guide focuses on providing a robust and reproducible framework for the amide coupling of this specific heterocyclic carboxylic acid, addressing potential challenges such as the electronic nature of the starting material and ensuring high conversion and purity of the final product.
Mechanistic Considerations and Reagent Selection
The direct condensation of a carboxylic acid and an amine to form an amide is kinetically unfavorable.[6] Therefore, the reaction necessitates the activation of the carboxylic acid to create a more electrophilic species that is readily attacked by the amine nucleophile. The choice of coupling reagent is paramount for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are employed.
The Activation Pathway
The general mechanism involves two key steps:
-
Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, such as an active ester or an O-acylisourea.
-
Acylation: The amine nucleophile attacks this activated intermediate, forming the desired amide bond and releasing the coupling reagent byproducts.[7]
This two-step process, often performed in a single pot, is illustrated below.
Caption: General workflow for amide bond formation.
Common Coupling Reagents and Additives
The selection of the appropriate coupling reagent system is critical and depends on the nature of the amine (e.g., steric hindrance, nucleophilicity) and the carboxylic acid. Below is a summary of commonly employed reagents.
| Reagent System | Activating Agent | Additive | Key Characteristics & Use Cases |
| HATU/Base | HATU | None required | High efficiency, fast reaction rates, low racemization. Excellent for hindered or less nucleophilic amines.[8][9] |
| EDC/HOBt | EDC | HOBt | Cost-effective and widely used. HOBt suppresses side reactions and reduces racemization.[4][10] Byproducts are generally water-soluble, simplifying workup.[11] |
| EDC/DMAP | EDC | DMAP | DMAP acts as an acyl transfer catalyst, forming a highly reactive intermediate.[4] Particularly effective for unreactive or electron-deficient amines.[4] |
For the coupling of this compound, HATU is often the first choice due to its high reactivity and reliability, especially when dealing with diverse and potentially challenging amine building blocks.[12] The EDC/HOBt system provides a robust and economical alternative for routine couplings.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheets (SDS) for all reagents before use.
Protocol 1: HATU-Mediated Amide Coupling (Preferred Method)
This protocol is recommended for its high efficiency and broad substrate scope.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA, Hünig's base)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq), followed by HATU (1.2 eq).
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise.[8][13]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, excess base, and water-soluble byproducts like tetramethylurea.[12]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or DCM in methanol, to afford the pure amide.[5]
-
Protocol 2: EDC/HOBt-Mediated Amide Coupling (Alternative Method)
This is a cost-effective and reliable alternative to HATU.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
Triethylamine (TEA) or DIPEA
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).[10]
-
Dissolution: Dissolve the mixture in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[10]
-
Base Addition: If the amine is used as a salt (e.g., hydrochloride), add TEA or DIPEA (1.1-2.5 eq) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 8-24 hours.[10]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine.[14]
-
Dry the organic phase over anhydrous MgSO₄.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude amide product via flash column chromatography or recrystallization.[15]
-
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | • Inactive coupling reagent.• Insufficiently reactive amine.• Incomplete dissolution of starting materials. | • Use a fresh bottle of coupling reagent.• Switch to a more powerful coupling system (e.g., EDC/HOBt to HATU).• Gently warm the reaction or increase reaction time.• Use a more polar solvent like DMF to ensure solubility. |
| Formation of N-acylurea byproduct (with EDC) | The O-acylisourea intermediate rearranges before reacting with the amine. | • Ensure HOBt is added, as it traps the intermediate to form a more stable active ester.[10][14]• Maintain a low reaction temperature (0 °C) during the initial addition phase. |
| Difficulty in Purification | • Byproducts (e.g., tetramethylurea from HATU, HOBt) co-elute with the product.• Unreacted starting amine. | • Perform a thorough aqueous workup as described in the protocols.[14]• For stubborn urea byproduct from HATU, multiple washes with dilute HCl and water may be necessary.[12]• An acidic wash (e.g., 1M HCl or 5% citric acid) will remove basic impurities like unreacted amine.[14] |
| Epimerization/Racemization (with chiral amines) | • Excess base or elevated temperature. | • Use a non-nucleophilic, sterically hindered base like DIPEA.[7]• Use the minimum necessary amount of base.• Maintain the reaction at or below room temperature. |
Conclusion
The protocols outlined in this application note provide a robust foundation for the successful amide coupling of this compound. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and conditions, researchers can efficiently synthesize a diverse range of amide derivatives. The HATU-mediated protocol offers superior reactivity for challenging substrates, while the EDC/HOBt method presents a reliable and economical alternative. Careful execution of the reaction and purification steps will ensure the generation of high-quality compounds, accelerating the pace of discovery in medicinal chemistry programs.
References
- 1. This compound [myskinrecipes.com]
- 2. US20070293533A1 - SUBSTITUTED 3-AMINO-THIENO[2,3-b]PYRIDINE-2-CARBOXYLIC ACID AMIDE COMPOUNDS AND PROCESSES FOR PREPARING AND THEIR USES - Google Patents [patents.google.com]
- 3. Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. fishersci.dk [fishersci.dk]
- 7. bachem.com [bachem.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. m.youtube.com [m.youtube.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
The Strategic Application of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic Acid in the Synthesis of Next-Generation Kinase Inhibitors: An Application Guide
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthesis and application of kinase inhibitors derived from the versatile 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid scaffold. This document moves beyond a simple recitation of methods to offer in-depth insights into the rationale behind synthetic choices, detailed experimental protocols, and the biological context of these potent molecules.
Introduction: The Thieno[2,3-b]pyridine Scaffold in Kinase Inhibition
The thieno[2,3-b]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its rigid, planar nature and the presence of heteroatoms provide a well-defined framework for interaction with the ATP-binding pocket of various protein kinases. The strategic incorporation of a chlorine atom at the 3-position and a carboxylic acid at the 2-position creates a key intermediate, This compound , poised for the facile generation of diverse libraries of kinase inhibitors through amide bond formation.[2] This scaffold has been successfully employed in the development of inhibitors for a range of kinases, including but not limited to, RON, VEGFR-2, and IKKβ, which are implicated in oncology and inflammatory diseases.
The 3-chloro substituent often plays a crucial role in enhancing binding affinity and selectivity by engaging in favorable interactions within the kinase active site. The carboxylic acid at the 2-position serves as a versatile synthetic handle, allowing for the introduction of a wide array of chemical moieties to explore structure-activity relationships (SAR) and fine-tune the pharmacological properties of the resulting inhibitors.
Part 1: Synthesis of the Key Intermediate: this compound
A robust and reproducible synthesis of the core scaffold is paramount for any drug discovery program. While various methods exist for the synthesis of thieno[2,3-b]pyridine derivatives, a common and effective strategy involves a multi-step sequence starting from readily available precursors. The following protocol outlines a logical synthetic pathway to obtain this compound, based on established chemical transformations.
Workflow for the Synthesis of the Key Intermediate
Caption: Synthetic workflow for this compound.
Detailed Protocol for Synthesis of the Key Intermediate
Step 1: Synthesis of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
This initial step involves the condensation of 2-chloro-3-cyanopyridine with ethyl thioglycolate to construct the thieno[2,3-b]pyridine ring system.
-
Reagents and Materials:
-
2-Chloro-3-cyanopyridine (1.0 equiv)
-
Ethyl thioglycolate (1.3 equiv)
-
Sodium carbonate (1.1 equiv)
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
-
Procedure:
-
To a round-bottom flask, add 2-chloro-3-cyanopyridine, anhydrous ethanol, and sodium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl thioglycolate dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate as a solid.[3]
-
Step 2: Synthesis of Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate via Sandmeyer Reaction
The Sandmeyer reaction is a reliable method for converting an aromatic amine to a chloride.
-
Reagents and Materials:
-
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (1.0 equiv)
-
Concentrated hydrochloric acid
-
Sodium nitrite (1.1 equiv)
-
Copper(I) chloride (1.2 equiv)
-
Ice bath
-
Beakers and stirring equipment
-
-
Procedure:
-
Suspend ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate.
-
Step 3: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
-
Reagents and Materials:
-
Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate (1.0 equiv)
-
Sodium hydroxide or Lithium hydroxide (2-3 equiv)
-
Tetrahydrofuran (THF) and water
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
Dissolve ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate in a mixture of THF and water.
-
Add a solution of sodium hydroxide or lithium hydroxide and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid to a pH of 2-3.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.[4]
-
Part 2: Synthesis of Kinase Inhibitors via Amide Coupling
The carboxylic acid of the core intermediate is a versatile handle for creating a diverse library of kinase inhibitors through amide bond formation with various amines. The choice of coupling reagent is critical and depends on the reactivity of the amine and the desired reaction conditions.
General Workflow for Amide Coupling
References
Application Notes and Protocols: 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid in Material Science
These application notes serve as a technical guide for researchers, scientists, and professionals in drug development and material science. This document explores the potential applications of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid as a versatile building block for advanced materials. While traditionally utilized in medicinal chemistry as a scaffold for kinase inhibitors and other pharmaceuticals, the unique electronic and structural characteristics of this molecule suggest significant, yet largely unexplored, potential in material science.[1] This guide will provide a forward-looking perspective on its application in organic electronics and metal-organic frameworks (MOFs), complete with detailed, actionable protocols.
Introduction to this compound
This compound is a heterocyclic compound featuring a fused thienopyridine core. This core structure is of significant interest due to its unique electrochemical and photophysical properties. The thienopyridine moiety is electron-rich and can be readily functionalized, making it an attractive component for a variety of applications. The presence of a carboxylic acid group and a chloro substituent provides reactive handles for polymerization, coordination chemistry, and surface modification.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₄ClNO₂S |
| Molecular Weight | 213.64 g/mol |
| CAS Number | 937640-24-9 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol |
The strategic placement of the chloro and carboxylic acid groups on the rigid, planar thienopyridine backbone allows for precise tuning of the electronic properties and facilitates the construction of well-defined macromolecular architectures.
Application in Organic Electronics
The fused heterocyclic system of thienopyridine derivatives makes them promising candidates for use in organic electronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[2] The thienopyridine core can act as either an electron-donating or electron-accepting unit, depending on the nature of the substituents. The inherent planarity of the fused ring system promotes intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductors.
This compound can serve as a monomer for the synthesis of novel conjugated polymers. The carboxylic acid can be derivatized to an ester or other functional group suitable for cross-coupling reactions, while the chloro group can also participate in various coupling chemistries.
Rationale for Application in Organic Electronics
The combination of a thiophene ring (an electron-rich moiety) and a pyridine ring (an electron-deficient moiety) within the same molecule creates an intramolecular donor-acceptor character. This can lead to materials with low band gaps, which is advantageous for applications in organic photovoltaics and near-infrared emitting OLEDs.[3] The presence of the chloro-substituent can further modulate the electronic properties and influence the polymer's solubility and morphology.
Experimental Protocol: Synthesis of a Thienopyridine-Based Conjugated Polymer
This protocol describes a hypothetical synthesis of a donor-acceptor copolymer using a derivative of this compound as the acceptor unit and a benzodithiophene (BDT) derivative as the donor unit, via a Stille cross-coupling reaction.
Step 1: Functionalization of the Monomer
The carboxylic acid group of this compound is first converted to an ester to improve solubility and prevent interference with the organometallic reagents used in the subsequent coupling reaction.
-
Esterification: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol.
-
Add a catalytic amount of sulfuric acid and reflux the mixture for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture, extract the product with an organic solvent, and purify by column chromatography to yield methyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate.
Step 2: Stille Polymerization
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the functionalized thienopyridine monomer (1.0 eq) and a distannylated comonomer (e.g., a BDT derivative) (1.0 eq) in anhydrous toluene.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), to the solution.
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux (around 110 °C) and maintain for 24-48 hours.
-
Monitor the polymerization by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter the polymer and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Dry the final polymer under vacuum.
Caption: Workflow for the synthesis of a thienopyridine-based conjugated polymer.
Application in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[4] The modular nature of MOFs allows for the design of materials with tunable pore sizes, surface areas, and chemical functionalities, making them suitable for applications in gas storage, separation, catalysis, and sensing.[4] Pyridine-dicarboxylic acids are well-established organic linkers for MOF synthesis due to the presence of both nitrogen and oxygen donor atoms.[5][6]
This compound, with its pyridine nitrogen, carboxylic oxygen, and the potential for the thiophene sulfur to participate in coordination, is a promising candidate for a functional organic linker in the synthesis of novel MOFs.
Rationale for Application in MOFs
The use of this compound as a linker can lead to MOFs with several desirable features:
-
Functional Pores: The chloro-substituent can be used for post-synthetic modification of the MOF, allowing for the introduction of other functional groups within the pores.
-
Enhanced Catalytic Activity: The Lewis basicity of the pyridine nitrogen and the potential for the thiophene sulfur to interact with metal centers can create active sites for catalysis.[4]
-
Tunable Electronic Properties: The thienopyridine core can impart interesting photophysical properties to the MOF, such as luminescence, which can be exploited for sensing applications.
Experimental Protocol: Solvothermal Synthesis of a Thienopyridine-Based MOF
This protocol outlines a general procedure for the solvothermal synthesis of a MOF using this compound as the organic linker and a metal salt (e.g., Zinc nitrate).
-
Preparation of the Reaction Mixture: In a glass vial, combine this compound (e.g., 0.1 mmol) and a metal salt such as Zn(NO₃)₂·6H₂O (e.g., 0.1 mmol).
-
Add a solvent or a mixture of solvents, for example, N,N-dimethylformamide (DMF) and ethanol in a 1:1 volume ratio (e.g., 5 mL of each).
-
The mixture can be sonicated for a few minutes to ensure homogeneity.
-
Crystal Growth: Seal the vial and place it in a programmable oven.
-
Heat the oven to a specific temperature (e.g., 80-120 °C) and hold for a period of 24-72 hours.
-
Allow the oven to cool down slowly to room temperature.
-
Product Isolation and Activation: Collect the crystalline product by filtration.
-
Wash the crystals with fresh DMF and then with a volatile solvent like ethanol or acetone.
-
To activate the MOF (i.e., remove the solvent molecules from the pores), immerse the crystals in a fresh, dry solvent (e.g., chloroform) for 24 hours, replacing the solvent several times.
-
Decant the solvent and dry the MOF under vacuum at an elevated temperature (e.g., 100-150 °C) to obtain the activated, porous material.
Caption: General workflow for the solvothermal synthesis and activation of a MOF.
Conclusion and Future Outlook
This compound is a promising, yet underutilized, building block for material science. Its unique combination of a planar, electronically active thienopyridine core and versatile functional groups opens up exciting avenues for the design and synthesis of novel functional materials. The protocols provided in these application notes are intended to serve as a starting point for researchers to explore the potential of this compound in organic electronics and metal-organic frameworks. Further research into the derivatization of the chloro and carboxylic acid groups will undoubtedly lead to an even broader range of materials with tailored properties for various advanced applications.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Thienoisoindigo-based low-band gap polymers for organic electronic devices - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. journal.umt.edu.my [journal.umt.edu.my]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid
Introduction: The Significance of a Key Heterocyclic Building Block
3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, fused-ring structure serves as a critical scaffold in the synthesis of complex, biologically active molecules, particularly kinase inhibitors and agents targeting inflammatory diseases and central nervous system disorders.[1] The thienopyridine core is a recognized pharmacophore, and modifications to its structure, such as the chloro and carboxylic acid moieties, provide versatile handles for synthetic elaboration.[2][3]
Given its role as a high-value intermediate, ensuring the identity, purity, and stability of this compound is paramount for the integrity of drug discovery and development programs. This application note provides a suite of robust, validated analytical methods designed for its comprehensive characterization. The protocols herein are grounded in established principles of analytical chemistry and are designed to be implemented in a standard research or quality control laboratory.
Physicochemical Data Summary
A foundational step in any analytical endeavor is the compilation of the molecule's fundamental properties.
| Property | Value | Source |
| Chemical Name | This compound | IUPAC |
| CAS Number | 937640-24-9 | [1] |
| Molecular Formula | C₈H₄ClNO₂S | [1] |
| Molecular Weight | 213.64 g/mol | [1] |
| Monoisotopic Mass | 212.96513 Da | Calculated |
| Appearance | Solid (form may vary) | General |
| Storage | 2-8°C, protect from light and moisture | [1] |
Strategic Analytical Workflow
A multi-technique approach is essential for unambiguous characterization. The workflow presented here ensures orthogonal verification of the compound's identity and purity, from chromatographic separation to spectroscopic structural elucidation.
Caption: Integrated workflow for the characterization of the target compound.
Chromatographic Methods: Purity and Identity
Chromatographic techniques are the cornerstone of purity assessment and are essential for resolving the target analyte from potential impurities, starting materials, or degradation products.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
Principle: This method utilizes reversed-phase chromatography to separate compounds based on their hydrophobicity. The acidic nature of the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring a non-ionized state that interacts consistently with the C18 stationary phase, resulting in sharp, symmetrical peaks.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm (or wavelength of maximum absorbance determined by DAD scan).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a stock solution of ~0.5 mg/mL.
-
Further dilute with the same solvent to a final concentration of ~0.05 mg/mL for injection.
-
Filter the final solution through a 0.45 µm syringe filter before placing it in an autosampler vial.
Data Interpretation: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The formula is: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mass Verification
Principle: LC-MS provides unequivocal confirmation of molecular identity by measuring the mass-to-charge ratio (m/z) of the analyte. Electrospray ionization (ESI) is employed as a soft ionization technique, ideal for generating intact molecular ions.
Experimental Protocol:
-
LC System: Utilize the same LC method as described in Section 3.1. The flow can be split post-column if required by the MS interface.
-
Mass Spectrometer: A time-of-flight (TOF) or Orbitrap mass spectrometer is preferred for high-resolution mass accuracy, though a quadrupole is sufficient for nominal mass confirmation.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative modes (scanned sequentially).
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative) - instrument dependent.
-
Gas Flow/Temperature: Optimize based on manufacturer's recommendations.
-
Mass Range: 50 - 500 m/z.
Expected Results: The molecular formula C₈H₄ClNO₂S yields the following theoretical masses:
-
[M+H]⁺ (Positive Mode): 213.9724 Da
-
[M-H]⁻ (Negative Mode): 211.9578 Da
The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an ~3:1 ratio) will result in a characteristic A+2 isotopic peak for the molecular ion, providing an additional layer of confirmation.
Caption: Logic flow for identity confirmation via LC-MS analysis.
Spectroscopic Methods: Definitive Structural Elucidation
While chromatography confirms purity and molecular weight, spectroscopy provides the detailed structural information necessary to confirm the exact arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for de novo structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework.
Experimental Protocol:
-
Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent solvent for this compound and allows for the observation of the exchangeable carboxylic acid proton, which would be lost in solvents like D₂O or CD₃OD.
-
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
(Optional but Recommended): 2D experiments like COSY (H-H correlation) and HSQC (C-H correlation) to aid in definitive signal assignment.
-
Expected Spectral Features:
| Proton Assignment | Approx. δ (ppm) | Multiplicity | Integration | Carbon Assignment | Approx. δ (ppm) |
| H (Carboxylic Acid) | > 13.0 | Broad Singlet | 1H | C (Carbonyl) | ~162 |
| H-7 (Pyridine) | ~8.6 | Doublet | 1H | C-7 (Pyridine) | ~148 |
| H-5 (Pyridine) | ~8.4 | Doublet | 1H | C-5 (Pyridine) | ~132 |
| H-4 (Thiophene) | ~7.8 | Singlet | 1H | C-4 (Thiophene) | ~125 |
| C-Cl (Thiophene) | ~128 | ||||
| Other Quaternary C | Varies |
Note: Predicted chemical shifts are estimates and should be confirmed by experimental data. The exact coupling constants between H-5 and H-7 will depend on their specific relationship in the pyridine ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol:
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 - 1680 | C=O stretch | Carboxylic Acid (Carbonyl) |
| ~1600 - 1450 | C=C / C=N stretches | Aromatic Rings (Thiophene/Pyridine) |
| ~1200 - 1000 | C-O stretch | Carboxylic Acid |
| ~800 - 600 | C-Cl stretch | Chloro group |
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. The combination of HPLC for purity, LC-MS for molecular weight confirmation, NMR for structural verification, and FTIR for functional group identification constitutes a robust and self-validating system. Adherence to these protocols will ensure that researchers, scientists, and drug development professionals can confidently assess the quality and integrity of this critical chemical intermediate, thereby supporting the advancement of their research and development objectives.
References
Application Note and Protocol: A Scalable Synthesis of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction
3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid is a crucial heterocyclic building block in the synthesis of a variety of pharmaceutical compounds.[1] Its rigid, bicyclic core and versatile functional groups make it an attractive scaffold for the development of kinase inhibitors and other biologically active molecules.[1] The thieno[2,3-b]pyridine core is a key pharmacophore in numerous therapeutic areas, including oncology, inflammation, and central nervous system disorders.[1] This document provides a comprehensive guide to a robust and scalable synthesis of this important intermediate, designed for large-scale production in a drug development setting. The presented protocol is a multi-step synthesis commencing from commercially available 2-chloronicotinic acid, focusing on process efficiency, safety, and scalability.
Synthetic Strategy Overview
The overall synthetic strategy involves a three-step sequence starting from 2-chloronicotinic acid. The key steps are:
-
Esterification of 2-chloronicotinic acid to its methyl ester.
-
Gewald-type reaction of the methyl ester with ethyl cyanoacetate and sulfur, followed by in-situ cyclization to form the 3-aminothieno[2,3-b]pyridine-2-carboxylate intermediate.
-
Sandmeyer-type reaction to introduce the chloro group at the 3-position, followed by hydrolysis of the ester to yield the final carboxylic acid.
This approach was selected for its utilization of readily available starting materials, generally high-yielding transformations, and avoidance of highly energetic or difficult-to-handle reagents, making it amenable to large-scale production.
Reaction Schematics and Workflow
Below are diagrams illustrating the chemical transformation and the overall experimental workflow.
Figure 1: Overall reaction scheme for the synthesis of this compound.
Figure 2: Step-by-step experimental workflow for the synthesis.
Detailed Protocols
Part 1: Synthesis of Methyl 2-chloronicotinate
Rationale: The esterification of the carboxylic acid is a necessary step to prevent unwanted side reactions in the subsequent Gewald reaction. The use of thionyl chloride and methanol is a classic and efficient method for this transformation.
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Chloronicotinic acid | 157.56 | 1.00 kg | 6.35 |
| Thionyl chloride (SOCl₂) | 118.97 | 1.14 kg (0.7 L) | 9.53 |
| Methanol (MeOH) | 32.04 | 5.0 L | - |
| Dichloromethane (DCM) | 84.93 | 10.0 L | - |
| Saturated Sodium Bicarbonate (aq) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a 20 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-chloronicotinic acid (1.00 kg, 6.35 mol) and dichloromethane (10.0 L).
-
Cool the suspension to 0-5 °C using a chiller.
-
Slowly add thionyl chloride (1.14 kg, 9.53 mol) via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, slowly warm the mixture to reflux (approx. 40 °C) and maintain for 4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and slowly add methanol (5.0 L) via the dropping funnel. An exotherm will be observed.
-
Stir the mixture at room temperature for an additional 12 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess methanol and DCM.
-
Dilute the residue with DCM (10 L) and wash sequentially with water (2 x 5 L), saturated sodium bicarbonate solution (2 x 5 L), and brine (5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-chloronicotinate as a solid.
Part 2: Synthesis of Ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate
Rationale: This step utilizes a modified Gewald reaction, a powerful tool for the synthesis of 2-aminothiophenes. The reaction proceeds via a base-catalyzed condensation of the active methylene compound (ethyl cyanoacetate) with sulfur, followed by reaction with the α-halo-like functionality of the pyridine ring and subsequent intramolecular cyclization. Morpholine is used as a basic catalyst.
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Methyl 2-chloronicotinate | 171.58 | 1.00 kg | 5.83 |
| Ethyl cyanoacetate | 113.12 | 0.72 kg (0.66 L) | 6.41 |
| Sulfur (S₈) | 256.52 | 0.21 kg | 0.81 |
| Morpholine | 87.12 | 0.56 kg (0.56 L) | 6.41 |
| Ethanol (EtOH) | 46.07 | 10.0 L | - |
Procedure:
-
To a 20 L jacketed reactor, charge methyl 2-chloronicotinate (1.00 kg, 5.83 mol), ethyl cyanoacetate (0.72 kg, 6.41 mol), elemental sulfur (0.21 kg, 0.81 mol), and ethanol (10.0 L).
-
Stir the mixture to form a suspension.
-
Slowly add morpholine (0.56 kg, 6.41 mol) via a dropping funnel over 30 minutes. An exotherm is expected.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0-5 °C and stir for 2 hours to allow for complete precipitation of the product.
-
Filter the solid product and wash with cold ethanol (2 x 2 L).
-
Dry the solid in a vacuum oven at 50 °C to a constant weight to yield ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate.
Part 3: Synthesis of this compound
Rationale: The transformation of the 3-amino group to a chloro group is achieved via a Sandmeyer-type reaction. The amino group is first diazotized with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt, which is then decomposed with copper(I) chloride to yield the 3-chloro derivative. Subsequent hydrolysis of the ethyl ester under basic conditions affords the final carboxylic acid.
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate | 222.26 | 1.00 kg | 4.50 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 5.0 L | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.34 kg | 4.95 |
| Copper(I) Chloride (CuCl) | 98.99 | 0.53 kg | 5.40 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.54 kg | 13.5 |
| Water | 18.02 | As needed | - |
Procedure:
-
To a 20 L reactor, add concentrated hydrochloric acid (5.0 L) and cool to -5 to 0 °C.
-
Slowly add ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate (1.00 kg, 4.50 mol) portion-wise, ensuring the temperature remains below 5 °C.
-
In a separate vessel, dissolve sodium nitrite (0.34 kg, 4.95 mol) in water (1.0 L).
-
Slowly add the sodium nitrite solution to the reaction mixture via a dropping funnel, maintaining the temperature between -5 and 0 °C. Stir for 1 hour after the addition is complete.
-
In another reactor, prepare a solution of copper(I) chloride (0.53 kg, 5.40 mol) in concentrated hydrochloric acid (2.0 L).
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will occur. Control the addition rate to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the mixture to 60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture to room temperature and add a solution of sodium hydroxide (0.54 kg, 13.5 mol) in water (5.0 L) to hydrolyze the ester.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate out of solution. Cool the mixture to 0-5 °C and stir for 1 hour.
-
Filter the solid, wash with cold water (3 x 2 L), and dry in a vacuum oven at 60 °C to a constant weight to yield this compound.
Safety and Handling
-
Thionyl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Sodium nitrite is an oxidizing agent and is toxic. Avoid contact with skin and eyes.
-
The diazotization reaction can be hazardous if not properly controlled. Maintain the recommended low temperatures and slow addition rates. Diazonium salts can be explosive when dry, so they should be kept in solution.
-
Concentrated acids and bases are corrosive. Handle with appropriate care and PPE.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following these detailed procedures, researchers and process chemists can efficiently produce this valuable intermediate for use in pharmaceutical research and development. The chosen synthetic route is robust and avoids the use of overly hazardous or expensive reagents, making it suitable for large-scale manufacturing.
References
Application Note & Protocols: Strategic Chlorination of Thieno[2,3-b]pyridine Scaffolds for Drug Discovery
Introduction: The Strategic Value of Chlorinated Thieno[2,3-b]pyridines
The thieno[2,3-b]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including antiplatelet drugs like ticlopidine and clopidogrel.[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for interacting with biological targets, while the presence of nitrogen and sulfur heteroatoms offers sites for hydrogen bonding and metabolic modulation. Thienopyridine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]
The introduction of a chlorine atom onto the thieno[2,3-b]pyridine ring system is a critical synthetic transformation. It not only serves to modulate the electronic and lipophilic properties of a molecule, potentially enhancing its potency or pharmacokinetic profile, but more importantly, it installs a versatile synthetic handle. A chlorinated thienopyridine is a key precursor for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the late-stage introduction of diverse chemical functionalities.[5] This modular approach is invaluable in the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This guide provides detailed, field-proven protocols for the chlorination of thieno[2,3-b]pyridine precursors using three common and effective reagents: N-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂), and Phosphorus Oxychloride (POCl₃). The discussion emphasizes the causality behind procedural choices, addresses potential challenges, and ensures each protocol is presented as a self-validating system for maximum reproducibility.
General Experimental Workflow
A typical chlorination procedure, regardless of the specific reagent, follows a consistent workflow from setup to analysis. Understanding this flow is crucial for efficient and safe execution.
Caption: General workflow for a typical chlorination reaction.
Protocol I: Electrophilic Chlorination with N-Chlorosuccinimide (NCS)
Principle and Rationale
N-Chlorosuccinimide (NCS) is a mild and highly effective electrophilic chlorinating agent, making it a preferred choice for complex or sensitive substrates.[6][7] The reaction proceeds via an electrophilic aromatic substitution mechanism where the electron-rich thiophene ring of the thieno[2,3-b]pyridine attacks the electrophilic chlorine atom of NCS. The choice of solvent is critical; polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are commonly used to facilitate the reaction. For less activated substrates, the addition of a catalytic amount of an acid or a substance like DMSO can enhance the electrophilicity of the chlorine and accelerate the reaction.[8] This method is favored for its operational simplicity and the generation of succinimide as a benign byproduct, which is often easily removed during work-up.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Thieno[2,3-b]pyridine precursor (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 - 1.5 eq), recrystallized if necessary
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Place the thieno[2,3-b]pyridine precursor (e.g., 1.0 mmol) into an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes. This is crucial to prevent moisture, which can consume the reagent.
-
Dissolution: Add anhydrous DMF (or CH₃CN) via syringe to dissolve the substrate completely (approx. 0.1-0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. Maintaining a low temperature helps to control the reaction rate and improve regioselectivity.
-
Reagent Addition: Add NCS (1.1 eq) portion-wise over 5-10 minutes. Adding the reagent in portions prevents a rapid exotherm.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by adding saturated aqueous Na₂S₂O₃ solution to destroy any excess NCS.
-
Work-up: Dilute the mixture with water and transfer it to a separatory funnel. Extract the product with ethyl acetate or DCM (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove acidic impurities), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure chlorinated thieno[2,3-b]pyridine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol II: Chlorination with Sulfuryl Chloride (SO₂Cl₂)
Principle and Rationale
Sulfuryl chloride (SO₂Cl₂) is a more potent chlorinating agent than NCS and is often used for less reactive aromatic systems.[9][10] It serves as a convenient source of molecular chlorine (Cl₂) through its decomposition, which then acts as the electrophile. The reaction is typically performed in a non-polar aprotic solvent like dichloromethane (DCM) or chloroform (CHCl₃) at low temperatures to control its high reactivity.[11] Due to its aggressive nature, SO₂Cl₂ can sometimes lead to over-chlorination or side reactions if stoichiometry and temperature are not carefully controlled. It is an excellent choice when NCS fails to provide sufficient reactivity.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Thieno[2,3-b]pyridine precursor (1.0 eq)
-
Sulfuryl Chloride (SO₂Cl₂) (1.05 - 1.2 eq), freshly distilled or from a new bottle
-
Anhydrous Dichloromethane (DCM)
-
Ice-water or dry ice/acetone bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Same as Protocol I, with the addition of a dropping funnel for controlled addition.
Procedure:
-
Setup: Charge an oven-dried, three-neck round-bottom flask (equipped with a thermometer, dropping funnel, and nitrogen inlet) with the thieno[2,3-b]pyridine precursor (1.0 mmol) and a stir bar.
-
Inert Atmosphere: Establish an inert nitrogen atmosphere.
-
Dissolution & Cooling: Dissolve the substrate in anhydrous DCM and cool the solution to 0 °C or lower (-78 °C for highly reactive substrates) using an appropriate cooling bath.
-
Reagent Preparation: In the dropping funnel, prepare a solution of SO₂Cl₂ (1.05 eq) in a small amount of anhydrous DCM.
-
Reagent Addition: Add the SO₂Cl₂ solution dropwise to the stirred substrate solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at the low temperature for 1-4 hours, monitoring by TLC/LC-MS. If the reaction is sluggish, it can be allowed to slowly warm to room temperature.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding it to a vigorously stirred, chilled saturated aqueous solution of NaHCO₃. Caution: This is an exothermic process that releases SO₂ and HCl gas; perform in a well-ventilated fume hood.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2x volumes).
-
Washing, Drying, Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification & Characterization: Purify the crude product by column chromatography and characterize as described in Protocol I.
Protocol III: Dehydrative Chlorination with Phosphorus Oxychloride (POCl₃)
Principle and Rationale
Phosphorus oxychloride (POCl₃) is not typically used for direct C-H chlorination of heterocycles but is the reagent of choice for converting hydroxyl or carbonyl functionalities into chlorides.[12] For example, a thieno[2,3-b]pyridin-4-ol (or its tautomeric ketone) can be efficiently converted to a 4-chlorothieno[2,3-b]pyridine. This transformation is fundamental for preparing substrates for nucleophilic aromatic substitution (SNAᵣ) or cross-coupling reactions. The mechanism involves the formation of a dichlorophosphate ester intermediate, which is subsequently displaced by a chloride ion.[13] The reaction is often run neat (using POCl₃ as the solvent) or in a high-boiling solvent, frequently with a base like pyridine or a tertiary amine to neutralize the generated HCl.[14]
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Hydroxy-thieno[2,3-b]pyridine precursor (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (can be used in excess as solvent, or 3-5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Pyridine (optional, 1.2 eq)
-
Toluene or Acetonitrile (optional, as solvent)
-
Ice chips or ice-water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for work-up
Procedure:
-
Setup: To a round-bottom flask, add the hydroxy-thieno[2,3-b]pyridine precursor (1.0 mmol).
-
Reagent Addition: In a fume hood, carefully add excess POCl₃ (e.g., 5-10 mL) to the flask. Alternatively, suspend the substrate in a solvent like toluene and add POCl₃ (3.0 eq) followed by a base like DIPEA (1.2 eq).
-
Reaction: Attach a reflux condenser (with a drying tube or N₂ line) and heat the mixture to reflux (typically 80-110 °C). The reaction time can vary from 2 to 24 hours. Monitor progress by quenching a small aliquot and analyzing by LC-MS.
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure (using a trap cooled with liquid nitrogen or dry ice/acetone to protect the pump).
-
Quenching: Caution: Highly Exothermic and Hazardous. In a well-ventilated fume hood, very slowly and carefully add the cooled reaction residue to a beaker of crushed ice or ice-water with vigorous stirring. This will hydrolyze any remaining POCl₃.
-
Basification: Once the initial vigorous reaction has subsided, slowly add saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic (pH ~8).
-
Work-up: Extract the product from the aqueous mixture using EtOAc or DCM (3x volumes).
-
Washing, Drying, Concentration: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification & Characterization: Purify via column chromatography and characterize as previously described.
Method Comparison and Data Summary
| Feature | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) | Phosphorus Oxychloride (POCl₃) |
| Reaction Type | Electrophilic Aromatic Substitution (C-H) | Electrophilic Aromatic Substitution (C-H) | Nucleophilic Substitution (C-OH to C-Cl) |
| Substrate Scope | Electron-rich heterocycles; sensitive functional groups often tolerated. | Broad scope, including less activated systems. | Specifically for hydroxyl or keto precursors. |
| Typical Conditions | DMF or CH₃CN, 0 °C to RT | DCM or CHCl₃, -78 °C to 0 °C | Neat or high-boiling solvent, 80-110 °C |
| Regioselectivity | Generally good, directed by electronics of the thiophene ring. | Good, but can be less selective with excess reagent. | Specific to the position of the -OH group. |
| Advantages | Mild conditions, easy to handle, benign byproduct (succinimide).[15] | High reactivity for difficult substrates. | Essential for converting hydroxyls; creates highly reactive products. |
| Disadvantages | May not be reactive enough for deactivated rings. | Highly reactive, corrosive, moisture-sensitive; can cause over-chlorination. | Harsh conditions (heat), hazardous quench, limited to specific substrates.[16] |
| Safety Concerns | Irritant. | Toxic, corrosive, reacts violently with water.[11] | Highly toxic and corrosive, reacts violently with water, hazardous work-up. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive chlorinating agent (hydrolyzed). 2. Reaction temperature too low. 3. Substrate is too deactivated. | 1. Use a fresh bottle or recrystallize/distill the reagent. 2. Allow the reaction to warm to RT or heat gently. 3. Switch to a more powerful reagent (e.g., from NCS to SO₂Cl₂). |
| Multiple Products / Di-chlorination | 1. Stoichiometry of chlorinating agent is too high. 2. Reaction temperature is too high. 3. Reaction time is too long. | 1. Use closer to 1.05-1.1 equivalents of the reagent. 2. Maintain low temperature (0 °C or -78 °C). 3. Monitor carefully by TLC/LC-MS and quench as soon as the starting material is consumed. |
| Difficult Purification | 1. Formation of polar byproducts (e.g., from hydrolysis). 2. Succinimide (from NCS) co-eluting with the product. | 1. Ensure a thorough aqueous work-up. A wash with dilute acid or base may help. 2. Perform an aqueous wash (succinimide is water-soluble) before concentrating the organic layer. |
| Violent Quench (POCl₃) | Inherent reactivity of POCl₃ with water. | Always add the reaction mixture to ice, never the other way around. Perform this step slowly, behind a blast shield, in an efficient fume hood. |
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Chlorination of (Hetero)arene Derivatives with DMSO Catalyst | TCI AMERICA [tcichemicals.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]
- 11. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. isca.me [isca.me]
- 16. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: A Prospective Look at 3-Chlorothieno[2,3-b]pyridine-2-carboxylic Acid as a Novel Fluorescent Probe for Bioconjugation and Sensing
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note is a prospective guide based on the known chemical properties of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid and the fluorescent characteristics of related thienopyridine compounds. To date, there is limited direct published evidence of its use as a fluorescent probe. This document is intended to provide a theoretical framework and hypothetical protocols to stimulate further research and development in this area.
Introduction: The Potential of the Thienopyridine Scaffold in Fluorescence Applications
The thieno[2,3-b]pyridine core is a key pharmacophore in medicinal chemistry, notably in the development of kinase inhibitors and antiplatelet agents.[1][2] While extensively utilized for its biological activity, the inherent spectroscopic properties of this heterocyclic system are less explored. However, various derivatives of the broader thienopyridine class have demonstrated significant fluorescence, with emission properties tunable based on substituent effects.[3][4][5] This suggests that this compound, a readily available synthetic intermediate[1], possesses untapped potential as a foundational scaffold for novel fluorescent probes.
The presence of a carboxylic acid group and a reactive chloro substituent provides two orthogonal handles for chemical modification. The carboxylic acid is amenable to standard amide coupling chemistries for conjugation to biomolecules such as peptides or proteins. The chloro group, while less reactive than a bromo or iodo equivalent, can participate in nucleophilic aromatic substitution reactions, offering a potential mechanism for "turn-on" fluorescence sensing.
This application note will explore the hypothetical use of this compound as a fluorescent probe, detailing its prospective mechanism of action, protocols for bioconjugation, and a theoretical framework for its application in a "turn-on" sensing assay.
Part 1: Spectroscopic Characterization (Hypothetical Data)
Prior to its application, the fundamental photophysical properties of this compound would need to be thoroughly characterized. The following table presents hypothetical data based on typical values for similar heterocyclic systems.
| Property | Hypothetical Value | Conditions |
| Absorption Maximum (λabs) | 350 nm | In Dimethyl Sulfoxide (DMSO) |
| Emission Maximum (λem) | 450 nm (blue fluorescence) | In Dimethyl Sulfoxide (DMSO) |
| Molar Absorptivity (ε) | 15,000 M-1cm-1 | at 350 nm in DMSO |
| Quantum Yield (Φ) | 0.15 | Relative to a standard (e.g., quinine sulfate) |
| Stokes Shift | 100 nm |
These values are illustrative and would require experimental verification.
Part 2: Application as a Fluorescent Label for Biomolecules
The carboxylic acid moiety of this compound is an ideal anchor for covalent labeling of amine-containing biomolecules, such as proteins or peptides, via carbodiimide chemistry.
Causality Behind Experimental Choices:
-
Carbodiimide Chemistry: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide) is a widely used, efficient method for forming stable amide bonds between a carboxylic acid and a primary amine at physiological pH. NHS is included to create a more stable intermediate, improving the reaction efficiency and reducing side reactions.
-
Buffer Selection: A slightly acidic to neutral pH (6.0-7.5) is optimal for this reaction. The buffer should be amine-free (e.g., MES or PBS) to avoid competing reactions with the activated carboxylic acid.
-
Purification: Size exclusion chromatography or dialysis is essential to remove unreacted probe and coupling reagents, which could interfere with downstream applications and spectroscopic measurements.
Experimental Workflow for Bioconjugation
Caption: Workflow for labeling a biomolecule with the fluorescent probe.
Detailed Protocol for Protein Labeling:
-
Reagent Preparation:
-
Probe Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Activation Buffer: Prepare a 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0.
-
Conjugation Buffer: Prepare a 1X Phosphate-Buffered Saline (PBS) solution, pH 7.4.
-
EDC/NHS: Prepare a fresh 100 mM solution of EDC and a 100 mM solution of NHS in the Activation Buffer.
-
-
Activation of the Fluorescent Probe:
-
In a microcentrifuge tube, combine 10 µL of the 10 mM probe stock with 40 µL of Activation Buffer.
-
Add 10 µL of the 100 mM EDC solution and 10 µL of the 100 mM NHS solution.
-
Incubate at room temperature for 15-30 minutes to form the NHS-ester intermediate.
-
-
Conjugation to Protein:
-
Dissolve the protein to be labeled (e.g., Bovine Serum Albumin) in Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Add the activated probe mixture to the protein solution. A 10:1 molar ratio of probe to protein is a good starting point.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Load the reaction mixture onto a desalting column (e.g., a PD-10 column) pre-equilibrated with PBS.
-
Elute the protein-probe conjugate with PBS according to the manufacturer's instructions. The labeled protein will elute in the void volume, while the smaller, unreacted probe molecules will be retained.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 350 nm (for the probe).
-
Calculate the Degree of Labeling (DOL) using the Beer-Lambert law, correcting for the probe's absorbance at 280 nm.
-
Part 3: Hypothetical Application as a "Turn-On" Sensor for Thiols
The chloro group on the thienopyridine ring presents an opportunity for designing a sensor based on nucleophilic aromatic substitution. Thiols, such as glutathione or cysteine, are important biological nucleophiles. A reaction between a thiol and the probe could modulate its electronic structure and, consequently, its fluorescence. We hypothesize that the substitution of the electron-withdrawing chlorine atom with an electron-donating thiol could lead to an increase in fluorescence quantum yield, creating a "turn-on" sensor.
Proposed Sensing Mechanism
Caption: Proposed mechanism for "turn-on" fluorescence upon reaction with a thiol.
Protocol for Thiol Detection Assay:
-
Reagent Preparation:
-
Probe Working Solution: Dilute the 10 mM probe stock solution to 10 µM in a relevant aqueous buffer (e.g., PBS, pH 7.4).
-
Analyte Stock: Prepare a 1 mM stock solution of the thiol to be tested (e.g., glutathione) in the same buffer.
-
-
Assay Procedure:
-
In a 96-well microplate suitable for fluorescence measurements, add 100 µL of the 10 µM probe working solution to each well.
-
Add varying concentrations of the thiol analyte (e.g., 0-100 µM final concentration) to the wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow the reaction to proceed.
-
Measure the fluorescence intensity using a plate reader with excitation set at ~350 nm and emission at ~450 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of a blank well (probe only, no analyte).
-
Plot the fluorescence intensity as a function of the analyte concentration.
-
Determine the limit of detection (LOD) and the linear range of the assay.
-
Self-Validating System and Controls:
-
Specificity: Test the probe's response against other biologically relevant nucleophiles and amino acids (e.g., serine, lysine, hydrogen peroxide) to ensure the response is specific to thiols.
-
Kinetics: Monitor the fluorescence change over time to determine the reaction rate and the optimal incubation time for the assay.
-
Mass Spectrometry: Confirm the formation of the thioether adduct by analyzing the reaction mixture with high-resolution mass spectrometry. This provides direct evidence for the proposed sensing mechanism.
Conclusion and Future Directions
While currently utilized as a building block in medicinal chemistry, this compound holds significant, albeit underexplored, potential as a versatile fluorescent probe. Its dual reactive sites allow for straightforward bioconjugation and offer a plausible mechanism for "turn-on" sensing applications. The hypothetical protocols outlined in this note provide a roadmap for researchers to explore its fluorescent properties and develop novel tools for biological imaging and sensing. Future work should focus on the experimental validation of its photophysical properties, optimization of the conjugation and sensing protocols, and the synthesis of derivatives with improved brightness, photostability, and longer emission wavelengths.
References
- 1. This compound [myskinrecipes.com]
- 2. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid (CAS: 937640-24-9). As a critical intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors, its purity is paramount for successful downstream applications.[1] This document moves beyond standard protocols to offer troubleshooting advice and explains the scientific rationale behind each purification strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and purification of this compound.
Q1: What are the key physicochemical properties of this compound that I should consider during purification?
A1: Understanding the molecule's intrinsic properties is the first step to designing an effective purification strategy.
-
Acidic Nature: The carboxylic acid group (pKa typically 3-5) is the most important functional handle. It will be deprotonated and water-soluble at basic pH and protonated and less water-soluble at acidic pH. This property is the cornerstone of acid-base extraction techniques.
-
Aromatic System: The fused thienopyridine ring system is largely planar and hydrophobic. This structure can lead to strong crystal lattice interactions (π-stacking), potentially influencing solubility and crystallization behavior, similar to related heterocyclic acids.[2]
-
Molecular Weight: The molecular weight is 213.64 g/mol .[1]
-
Solubility Profile: Expect low solubility in non-polar solvents (e.g., hexanes, toluene) and moderate to low solubility in polar aprotic solvents (e.g., ethyl acetate, dichloromethane) at room temperature. Solubility in polar protic solvents (e.g., ethanol, methanol) will be higher, especially upon heating. It will be soluble in aqueous base (e.g., NaOH, NaHCO₃) due to salt formation.
Q2: What are the primary purification methods applicable to this compound?
A2: The three most common and effective methods, in order of increasing complexity, are:
-
Recrystallization: Ideal for removing small amounts of impurities with different solubility profiles.
-
Acid-Base Extraction: Excellent for separating the acidic target compound from neutral or basic impurities.
-
Column Chromatography: The most powerful method for separating compounds with very similar properties, but it is more resource-intensive.
Q3: What specific safety precautions are necessary when handling this compound?
A3: According to the Globally Harmonized System (GHS) classifications for this compound and its close analogs, it should be handled with care.[3][4]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazard Statements: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
-
Handling: Use a chemical fume hood to avoid inhaling dust or vapors. Avoid contact with skin and eyes.
Section 2: Troubleshooting and Purification Workflow Guide
This section is designed to address specific experimental problems in a question-and-answer format.
Initial Assessment: Choosing Your Purification Strategy
Before attempting purification, analyze your crude product using Thin-Layer Chromatography (TLC) and, if possible, ¹H NMR. This initial assessment will guide you to the most efficient strategy.
Caption: Purification strategy decision tree.
Q4: My crude product is a discolored, sticky solid with a broad melting point. Where do I start?
A4: This indicates the presence of significant impurities, likely residual solvent or byproducts from the synthesis. A simple trituration or slurry is an excellent first step before attempting more complex methods.
Protocol: Product Slurry/Trituration
-
Place the crude solid in a flask.
-
Add a solvent in which the desired product is known to be poorly soluble at room temperature (e.g., diethyl ether, hexanes, or a mixture).
-
Stir the suspension vigorously for 30-60 minutes at room temperature. The impurities may dissolve while your product remains a solid.
-
Filter the solid, washing it with a small amount of the cold slurry solvent.
-
Dry the resulting solid under vacuum. This process often yields a free-flowing powder, which is much more amenable to subsequent purification by recrystallization.
Q5: I'm attempting recrystallization, but my yield is very low, or the product "crashes out" as an oil. What am I doing wrong?
A5: This is a classic recrystallization problem stemming from improper solvent selection or technique. The key is finding a solvent system where the compound is soluble when hot but insoluble when cold. For related thienopyridine carboxamides, solvents like dioxane and acetone have been used successfully.[5]
Causality & Solution:
-
Poor Solvent Choice: If the compound is too soluble at room temperature, recovery will be low. If it's not soluble enough when hot, you'll use too much solvent, again leading to low recovery.
-
Cooling Too Rapidly: Cooling the solution too fast causes the product to precipitate rapidly (crash out) instead of forming pure crystals, trapping impurities.
Step-by-Step Methodology: Selecting a Recrystallization Solvent
-
Screening: Place ~20-30 mg of your crude product into several test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature. See the table below for suggestions.
-
Observation: A good candidate solvent will not dissolve the compound at room temperature.
-
Heating: Heat the tubes that passed step 3. A good solvent will dissolve the compound completely at or near its boiling point.
-
Cooling: Allow the clear solutions to cool slowly to room temperature, then in an ice bath. The best solvent will be the one from which your product crystallizes as a clean solid.
-
Solvent Pairs: If no single solvent works, try a solvent pair. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in, e.g., ethanol) at high temperature. Then, add a "poor" solvent (one it's insoluble in, e.g., water or hexanes) dropwise until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
| Solvent Category | Recommended Solvents | Rationale |
| Alcohols | Ethanol, Isopropanol | Good for dissolving upon heating, but may require a co-solvent (water) to reduce solubility for precipitation. |
| Ketones | Acetone | A moderately polar solvent, reported for similar structures.[5] Volatile and easy to remove. |
| Ethers | Dioxane, THF | Dioxane has been used for related compounds.[5] Use with caution due to peroxide formation. |
| Esters | Ethyl Acetate | A versatile solvent of medium polarity. Often works well as a "good" solvent in a pair with hexanes. |
| Aromatic | Toluene | Can be effective for less polar compounds, but high boiling point can make removal difficult. |
Q6: My recrystallized product looks clean, but NMR analysis still shows neutral organic impurities from the reaction. How can I remove them?
A6: This is the ideal scenario for an acid-base extraction. This technique exploits the acidic nature of your compound to move it into an aqueous layer, leaving neutral impurities behind in the organic layer.
Caption: Workflow for acid-base extraction.
Protocol: Acid-Base Extraction
-
Dissolve the impure material in a suitable organic solvent like ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete recovery.
-
Combine all aqueous extracts. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is ~2 (check with pH paper). Your product should precipitate as a solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with cold deionized water to remove salts, and dry thoroughly under vacuum.
Q7: I have an impurity with a very similar polarity and structure that co-precipitates during recrystallization and extraction. What is my last resort?
A7: When other methods fail, silica gel column chromatography is the most effective solution. The key is to use a mobile phase that allows for differential partitioning of your product and the impurity on the stationary silica gel.
Expertise-Driven Insight: Carboxylic acids are notorious for "tailing" or "streaking" on silica gel due to strong hydrogen bonding with the acidic silanol (Si-OH) groups. To achieve sharp, well-defined bands, you must suppress the deprotonation of your carboxylic acid by adding a small amount of a stronger acid to your mobile phase.
Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Hexane/Ethyl Acetate is a good starting point. Crucially, add 0.5-1% acetic acid to the entire mobile phase mixture.
-
Step-by-Step Procedure:
-
Prepare the column by packing a slurry of silica gel in your starting eluent (e.g., 90:10 Hexane:EtOAc + 1% Acetic Acid).
-
Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane (DCM).
-
Load the sample onto the top of the silica bed.
-
Begin eluting with the starting mobile phase, collecting fractions.
-
Slowly increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 Hexane:EtOAc, always containing 1% acetic acid) to elute your compound.
-
Monitor the fractions by TLC.
-
Combine the pure fractions, and remove the solvent under reduced pressure. The residual acetic acid can be removed by co-evaporation with toluene or by dissolving the product in EtOAc, washing with water, drying over Na₂SO₄, and re-concentrating.
-
| Eluent System (with 1% Acetic Acid) | Polarity | Typical Compounds Eluted |
| 95:5 Hexane:EtOAc | Low | Very non-polar impurities, unreacted starting materials. |
| 80:20 Hexane:EtOAc | Medium | Your target compound may start to elute here. |
| 60:40 Hexane:EtOAc | High | Elution of the target compound and more polar impurities. |
| 100% EtOAc | Very High | Highly polar baseline impurities. |
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Chlorothieno(2,3-b)pyridine-2-carboxylic acid | C8H4ClNO2S | CID 83669579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieno(2,3-b)pyridine-2-carboxylic acid | C8H5NO2S | CID 7162095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Thieno[2,3-b]pyridines
Welcome to the technical support center for the synthesis of thieno[2,3-b]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Thieno[2,3-b]pyridines are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1] Their value as pharmaceutical building blocks necessitates robust and reliable synthetic routes.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of thieno[2,3-b]pyridines. We will delve into the common side reactions, their mechanistic origins, and practical, field-proven strategies to mitigate these challenges and optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of the thieno[2,3-b]pyridine core is typically achieved through multi-step sequences, most commonly involving the initial construction of a polysubstituted 2-aminothiophene via the Gewald reaction, followed by the annulation of the pyridine ring. Each step presents its own set of potential challenges.
Part 1: The Gewald Reaction for 2-Aminothiophene Precursors
The Gewald three-component reaction is a powerful and widely used method for the one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, using a base catalyst.[2][3][4] While efficient, this reaction is not without its complexities.
Question 1: My Gewald reaction is low-yielding, and I'm isolating a significant amount of a high molecular weight byproduct. What is happening?
Answer:
This is a classic issue in the Gewald synthesis, and the likely culprit is the formation of a dimeric byproduct.[5]
-
Causality & Mechanism: The Knoevenagel condensation, the first step of the Gewald reaction, forms an α,β-unsaturated nitrile intermediate.[2] This intermediate is susceptible to dimerization, especially under certain reaction conditions. The dimerization competes with the desired intramolecular cyclization to form the 2-aminothiophene.[5] The reaction conditions, particularly the choice of base and solvent, can significantly influence the rate of dimerization versus cyclization.[5]
-
Troubleshooting Protocol:
-
Optimize Base and Solvent: The choice of base is critical. While secondary amines like morpholine or piperidine are commonly used, their concentration and the reaction temperature can affect the outcome. If dimerization is significant, consider using a milder base or optimizing the base concentration. The solvent also plays a role; polar solvents like ethanol or DMF are common, but the optimal choice may be substrate-dependent.
-
Control Temperature: Running the reaction at a lower temperature can sometimes favor the desired cyclization over dimerization. However, this may also slow down the reaction, so a careful balance is needed.
-
Recyclization of the Dimer: In some cases, the isolated dimer can be converted to the desired 2-aminothiophene under appropriate reaction conditions, suggesting a reversible or equilibrium process.[5] If a significant amount of dimer is formed, attempting its recyclization under optimized Gewald conditions could be a viable strategy to improve the overall yield.
-
Question 2: I'm observing the formation of multiple products, and my crude NMR is complex. How can I improve the selectivity of my Gewald reaction?
Answer:
Poor selectivity in a Gewald reaction often points to issues with the stability of intermediates or the reactivity of the starting materials.
-
Causality & Mechanism: The reaction proceeds through several intermediates, including the Knoevenagel adduct and various polysulfide species.[6][7][8] The stability and reactivity of these intermediates can be influenced by the substituents on the ketone/aldehyde and the active methylene nitrile. Aldehydes, for instance, are generally more reactive than ketones and can be more prone to side reactions.[4]
-
Troubleshooting Protocol:
-
Purity of Starting Materials: Ensure the purity of your ketone/aldehyde and active methylene nitrile. Impurities can lead to unexpected side reactions.
-
Choice of Carbonyl Compound: If using an aldehyde is problematic, consider if a corresponding ketone could be used to generate a similar 2-aminothiophene scaffold. Ketones are often more stable and less prone to side reactions.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve reaction yields and reduce reaction times in Gewald syntheses, potentially by promoting the desired reaction pathway over side reactions.[2]
-
Part 2: Annulation of the Pyridine Ring
Once the 2-aminothiophene precursor is in hand, the next critical step is the construction of the fused pyridine ring. Common methods include the Thorpe-Ziegler cyclization and the Friedländer annulation.
Question 3: My Thorpe-Ziegler cyclization to form the thieno[2,3-b]pyridine is not working, and I'm recovering my starting material. What should I try?
Answer:
The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, is a powerful tool for ring formation but requires specific conditions to proceed efficiently.[9][10][11]
-
Causality & Mechanism: This reaction relies on the base-catalyzed deprotonation of an α-carbon to a nitrile, followed by intramolecular nucleophilic attack on the second nitrile group.[12] If the reaction is failing, it could be due to an insufficiently strong base, steric hindrance, or unfavorable ring strain in the transition state.
-
Troubleshooting Protocol:
-
Choice of Base: The Thorpe-Ziegler reaction typically requires a strong, non-nucleophilic base. If you are using a weaker base like an alkoxide and seeing no reaction, consider switching to a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
-
Solvent: Aprotic polar solvents like THF or DMF are generally preferred to solvate the intermediates without interfering with the reaction.[12]
-
High Dilution Conditions: For the formation of medium to large rings, running the reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular polymerization.[9]
-
Temperature: While some Thorpe-Ziegler cyclizations proceed at room temperature, others may require heating to overcome the activation energy barrier.
-
Question 4: I'm attempting a Friedländer annulation with my 2-aminothiophene and a dicarbonyl compound, but the reaction is messy. What are the potential side reactions?
Answer:
The Friedländer synthesis, the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a versatile method for quinoline and, by extension, thieno[2,3-b]pyridine synthesis.[13][14] However, its success with 2-aminothiophenes can be variable.
-
Causality & Mechanism: The reaction can proceed through two main pathways: an initial aldol condensation followed by imine formation, or initial imine formation followed by an intramolecular aldol reaction.[13] Side reactions can arise from self-condensation of the dicarbonyl compound, decomposition of the 2-aminothiophene starting material under the reaction conditions (which can be acidic or basic), or incomplete cyclization.
-
Troubleshooting Protocol:
-
Catalyst Choice: The Friedländer reaction can be catalyzed by either acid or base.[13] The optimal catalyst will depend on the specific substrates. If one condition is giving a complex mixture, it is worth exploring the other. Lewis acids have also been used to promote this reaction.[13]
-
Temperature and Reaction Time: Overheating or prolonged reaction times can lead to decomposition and the formation of tars. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Protecting Groups: If the 2-aminothiophene or dicarbonyl compound contains sensitive functional groups, they may need to be protected to prevent side reactions.
-
Part 3: Purification and Handling
Question 5: My final thieno[2,3-b]pyridine product is poorly soluble, making purification by chromatography and characterization by NMR difficult. What can I do?
Answer:
Poor solubility is a known challenge for this class of compounds, often attributed to their planar structure which promotes intermolecular stacking and crystal packing.[15][16]
-
Causality & Mechanism: The flat, aromatic nature of the thieno[2,3-b]pyridine core allows for efficient π-π stacking, leading to high lattice energies and consequently low solubility in common organic solvents.
-
Troubleshooting Protocol:
-
Solvent Selection for Purification: For column chromatography, you may need to use more polar and sometimes esoteric solvent systems. A small amount of a highly polar solvent like methanol or even acetic acid in the mobile phase can help to improve solubility. For recrystallization, consider high-boiling point polar aprotic solvents like DMF, DMAc, or DMSO, though be mindful of the difficulty in removing them.[17]
-
NMR Spectroscopy: For NMR analysis, deuterated DMSO (d6-DMSO) or deuterated trifluoroacetic acid (d-TFA) are often the solvents of choice for poorly soluble aromatic compounds. Gentle heating of the NMR tube may also help to dissolve the sample.
-
Prodrug Strategies: If the poor solubility is a major hurdle for biological testing, consider the synthesis of more soluble prodrugs. For example, introducing bulky, cleavable ester or carbonate groups can disrupt crystal packing and improve solubility.[15] Another strategy is the incorporation of solubilizing groups like morpholine.[16]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to thieno[2,3-b]pyridines? A1: The most prevalent strategies involve the initial synthesis of a 2-aminothiophene, typically via the Gewald reaction, followed by the annulation of the pyridine ring using methods such as the Thorpe-Ziegler cyclization or the Friedländer annulation.[18]
Q2: How can I confirm the formation of the desired thieno[2,3-b]pyridine regioisomer? A2: The regiochemistry of the final product is a critical aspect. The use of 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), is essential for unambiguously determining the connectivity and spatial relationships of the atoms in the molecule, thereby confirming the correct regioisomer.
Q3: Are there any safety considerations I should be aware of during the synthesis of thieno[2,3-b]pyridines? A3: Standard laboratory safety precautions should always be followed. Specifically, when working with elemental sulfur in the Gewald reaction, be aware that it is flammable. The use of strong bases like NaH requires an inert atmosphere and careful handling to avoid contact with moisture. Many of the organic solvents used, such as DMF, have specific health and safety risks that should be reviewed in the corresponding Safety Data Sheets (SDS).
Q4: My thieno[2,3-b]pyridine product appears to be unstable and decomposes over time. How can I improve its stability? A4: The stability of thieno[2,3-b]pyridines can be influenced by the substituents on the ring system. Electron-rich derivatives may be susceptible to oxidation. It is advisable to store the compounds under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures. If the instability is inherent to the molecule, derivatization to a more stable form (e.g., a salt) could be considered.
Data Summary and Visualization
Table 1: Troubleshooting Guide for the Gewald Reaction
| Problem | Potential Cause | Proposed Solution |
| Low yield, significant high MW byproduct | Dimerization of the Knoevenagel intermediate[5] | Optimize base/solvent system, control temperature, attempt recyclization of the dimer. |
| Complex crude product mixture | Instability of intermediates, reactive starting materials | Check purity of starting materials, consider using a ketone instead of an aldehyde[4], explore microwave-assisted synthesis.[2] |
| No reaction | Inactive catalyst, low temperature | Ensure the base is active, screen different bases, gradually increase the reaction temperature. |
Diagram 1: Key Synthetic Pathways and Potential Side Reactions
Caption: Synthetic workflow for thieno[2,3-b]pyridines highlighting potential side reactions.
Diagram 2: Troubleshooting Logic for a Failed Reaction
Caption: A systematic approach to troubleshooting a failed synthesis of thieno[2,3-b]pyridines.
References
- 1. mdpi.com [mdpi.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 8. Item - Mechanisms of the Gewald Synthesis of 2âAminothiophenes from Elemental Sulfur - figshare - Figshare [figshare.com]
- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 10. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 14. Friedlaender Synthesis [organic-chemistry.org]
- 15. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity | MDPI [mdpi.com]
- 16. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
overcoming solubility issues with 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid
Introduction
Welcome to the technical support guide for 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and may encounter challenges related to its solubility. Thieno[2,3-b]pyridines are a privileged class of heterocyclic compounds with significant biological activity, making them attractive scaffolds in medicinal chemistry.[1][2][3] However, their fused aromatic structure often leads to poor aqueous solubility, a common hurdle in experimental biology and formulation development.[4][5][6]
This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues, ensuring you can confidently prepare accurate and stable solutions for your experiments.
Part 1: Understanding the Molecule & Initial Troubleshooting
This section addresses the fundamental properties of the compound that govern its solubility and provides a starting point for dissolution.
FAQ: What are the key structural features of this compound that influence its solubility?
Answer: The solubility of this molecule is a tale of two competing features:
-
The Hydrophobic Core: The fused thieno[2,3-b]pyridine ring system is aromatic and rigid. This, combined with the electron-withdrawing chloro group, creates a large, non-polar surface area that repels water, leading to low intrinsic solubility in aqueous media at neutral pH.[6]
-
The Ionizable Handle: The carboxylic acid group (-COOH) is the key to manipulating solubility.[7] In its protonated (neutral) form, it contributes little to aqueous solubility. However, when deprotonated to its carboxylate salt form (-COO⁻) in a basic environment, its polarity increases dramatically, significantly enhancing water solubility.[8][9]
Therefore, you should anticipate poor solubility in neutral water but expect a significant increase in solubility at an elevated pH.[10]
FAQ: I am starting a new experiment. What is the best general-purpose solvent for this compound?
Answer: For most in vitro biological assays, the recommended starting point is Dimethyl sulfoxide (DMSO) . It is a powerful, water-miscible organic solvent capable of dissolving many poorly soluble compounds.[6][11]
Best Practice Protocol for Preparing a DMSO Stock Solution:
-
Weigh the desired amount of this compound into a sterile vial.
-
Add the required volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly. If dissolution is slow, gentle warming (37°C) or brief sonication can be applied.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12]
Crucial Consideration for Cellular Assays: The final concentration of DMSO in your working solution (e.g., cell culture media) should be kept to a minimum, as DMSO can be toxic to cells at higher concentrations.[13][14] Most cell lines can tolerate up to 0.5% DMSO, but it is critical to determine the specific tolerance of your cell line and always include a vehicle control (media with the same final DMSO concentration) in your experiments.[12][13][15]
Part 2: Systematic Solubility Enhancement Workflow
If DMSO is not suitable or if aqueous solutions are required, a systematic approach is necessary. This section provides a logical workflow to find the optimal conditions.
FAQ: My compound is not soluble in water or buffer. What is the systematic way to find a suitable solvent?
Answer: A systematic solvent screening is the most effective method. The following workflow and table provide a structured approach to test a range of solvents from aqueous to organic.
References
- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. brieflands.com [brieflands.com]
- 5. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 15.18 End-of-Chapter Material | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. lifetein.com [lifetein.com]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Technical Support Center: Optimization of Reaction Conditions for Derivatization
Welcome to the Technical Support Center for optimizing derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chemical derivatization for chromatographic analysis. As a self-validating system, this document will not only provide step-by-step protocols but also explain the underlying chemical principles to empower you to troubleshoot and optimize your specific application. Our goal is to move beyond mere procedural lists and offer a framework of scientific reasoning for robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles encountered during derivatization.
Q1: My derivatized analyte peak is very small or completely absent. What is the most likely cause?
A1: This is a classic symptom of incomplete or failed derivatization. The root cause is often related to the fundamental requirements of the reaction chemistry. A systematic approach is the most effective way to diagnose the issue.[1]
-
Moisture Contamination: Derivatization reagents, especially silylating agents like BSTFA and MSTFA, are highly sensitive to water.[1][2] Any moisture in your sample, solvents, or glassware will preferentially react with the reagent, rendering it inactive for your analyte.
-
Causality: Silylating agents react with active hydrogens. Water, with its two active hydrogens, is a prime target and will be consumed before your analyte of interest.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Consider lyophilizing your sample or drying it under a stream of inert gas (e.g., nitrogen) before adding the derivatization reagent.[1]
-
-
Reagent Quality and Storage: Derivatization reagents can degrade over time, especially if not stored under anhydrous conditions.[1][3]
-
Causality: Exposure to atmospheric moisture can slowly hydrolyze the reagent, reducing its potency.
-
Solution: Use fresh reagents whenever possible. Purchase reagents in small, single-use ampoules to minimize exposure to air and moisture.[3] Always store reagents according to the manufacturer's instructions, often in a desiccator.
-
-
Insufficient Reagent: An inadequate amount of derivatization reagent will lead to an incomplete reaction, especially in concentrated samples.[2]
-
Causality: Derivatization is a stoichiometric reaction. You need a molar excess of the reagent to drive the reaction to completion.
-
Solution: A general rule of thumb for silylation is to use at least a 2:1 molar ratio of the reagent to the active hydrogens on your analyte.[4] If you are unsure of the concentration of your analyte, a larger excess may be necessary.
-
Q2: The peak for my derivatized analyte shows significant tailing in the chromatogram. What's happening?
A2: Peak tailing is often a sign of unwanted interactions between your analyte and the analytical system, which can stem from incomplete derivatization or issues with the chromatography system itself.[1]
-
Incomplete Derivatization: If your analyte has polar functional groups (e.g., -OH, -NH2, -COOH) that are not fully derivatized, these polar sites can interact with active sites in the GC inlet or on the column, causing peak tailing.[1]
-
Causality: The goal of derivatization is often to mask these polar groups to increase volatility and reduce these interactions. An incomplete reaction leaves some of these polar groups exposed.
-
Solution: Re-optimize your derivatization conditions (time, temperature, reagent concentration) to ensure a complete reaction.[2][5]
-
-
GC System Activity: Active sites in the GC liner or on the column can also cause peak tailing, even with a fully derivatized analyte.
-
Causality: These active sites, often silanol groups, can form hydrogen bonds with any remaining polar character on your derivatized analyte.
-
Solution: Use a deactivated liner and a high-quality, low-bleed column. Regular maintenance, such as cleaning the injector and trimming the column, is also crucial.[6] Deactivating glassware with a silanizing agent can also prevent loss of analyte due to adsorption.[7]
-
Q3: I see multiple peaks for what should be a single derivatized analyte. What are the possible reasons?
A3: The appearance of multiple peaks can be due to several factors, including the formation of different derivatives, isomerization, or the presence of by-products.
-
Partially Derivatized Products: If your analyte has multiple reactive sites, you might be seeing a mixture of partially and fully derivatized products.[2]
-
Causality: Steric hindrance or different reactivity of functional groups can lead to incomplete derivatization at some sites. For example, derivatizing an amide is generally more difficult and requires more stringent conditions than derivatizing an alcohol.[4]
-
Solution: Optimize your reaction conditions, potentially by increasing the temperature, reaction time, or using a catalyst to drive the reaction to completion for all reactive sites.[4][5]
-
-
Isomerization: The derivatization process itself can sometimes cause isomerization of the analyte, leading to multiple peaks. For some molecules, like sugars, mutarotation during derivatization can result in multiple anomeric forms, each producing a distinct peak.[8]
-
Causality: The reaction conditions (e.g., pH, temperature) may be conducive to the formation of different isomers.
-
Solution: For sugars, a two-step derivatization involving oximation followed by silylation can prevent the formation of multiple anomers.[8]
-
-
By-products of the Reaction: The derivatization reaction can sometimes produce by-products that are chromatographically active.
-
Causality: Side reactions can occur, especially at higher temperatures or with complex sample matrices.
-
Solution: A cleanup step after derivatization may be necessary to remove these by-products before analysis.
-
Section 2: Troubleshooting and Optimization Workflows
A Systematic Approach to Troubleshooting Incomplete Derivatization
When faced with an incomplete reaction, a logical, step-by-step approach is the most efficient way to identify and resolve the problem. The following flowchart provides a visual guide to this process.
Caption: A logical troubleshooting flowchart for diagnosing incomplete derivatization.
Key Parameters for Optimization
To achieve a complete and reproducible derivatization, the following parameters should be systematically optimized.[5]
| Parameter | Rationale | Optimization Strategy |
| Temperature | Reaction rates are highly temperature-dependent. Higher temperatures can accelerate the reaction but may also lead to the degradation of the analyte or the derivative.[4][5] | Start with the temperature recommended in the literature or by the reagent manufacturer. If the reaction is incomplete, incrementally increase the temperature (e.g., in 10°C steps) and monitor the yield.[1][9] |
| Reaction Time | Sufficient time must be allowed for the reaction to reach completion. Incomplete reactions are a major source of analytical error.[4][5] | Perform a time-course study. Analyze aliquots of the reaction mixture at different time points (e.g., 15, 30, 60, 90, 120 minutes) to determine when the derivative peak reaches its maximum and stable height.[1] |
| Reagent Concentration | A molar excess of the derivatizing reagent is generally required to drive the reaction equilibrium towards the product side.[4][5] However, a very large excess can interfere with the analysis.[2] | Begin with a 2- to 10-fold molar excess. If the reaction is incomplete, increase the excess. Be mindful that excess reagent can create a large solvent front or contaminate the instrument. |
| Catalyst | Catalysts can increase the reaction rate, especially for sterically hindered compounds or less reactive functional groups.[4][5] For silylation, trimethylchlorosilane (TMCS) is a common catalyst.[1] | If the reaction is slow or incomplete under uncatalyzed conditions, introduce a catalyst. The concentration of the catalyst may also need to be optimized. |
| Solvent/pH | The choice of solvent can influence reaction rates and the stability of the derivatives. The pH of the reaction medium can be critical, especially for reactions in aqueous environments.[10][11] | Pyridine is a common solvent for silylation as it can also act as a catalyst.[9][12] For other derivatizations, ensure the solvent is compatible with the reagents and analyte. If pH is a factor, perform the reaction in a buffered solution and test a range of pH values.[13][14] |
Section 3: Experimental Protocols
Protocol: Time-Course Study for Optimizing Reaction Time
This protocol outlines a systematic approach to determine the optimal reaction time for your derivatization.
-
Prepare a Stock Solution: Prepare a stock solution of your analyte in an appropriate anhydrous solvent at a concentration relevant to your samples.
-
Set Up Reaction Vials: In a series of autosampler vials, add a fixed volume of the analyte stock solution.
-
Dry the Analyte: If necessary, evaporate the solvent to complete dryness under a stream of nitrogen.
-
Initiate the Reaction: At time zero, add the derivatization reagent and catalyst (if used) to all vials.
-
Incubate: Place all vials in a heating block at the desired reaction temperature.
-
Analyze at Time Points: At predefined time intervals (e.g., 15, 30, 60, 90, 120 minutes), remove one vial from the heating block, allow it to cool to room temperature, and inject it into the GC-MS or LC-MS system.
-
Plot the Results: Plot the peak area of the derivatized analyte against the reaction time. The optimal reaction time is the point at which the peak area plateaus, indicating the reaction has gone to completion.
Caption: Workflow for a time-course derivatization optimization experiment.
Section 4: Advanced Troubleshooting - Matrix Effects
Q4: My results are inconsistent between different sample lots, and my quality control samples are failing. Could this be a matrix effect?
A4: Yes, these are classic indicators of matrix effects. A matrix effect is the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix.[15] This can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of your quantitative analysis.[15][16]
-
How Derivatization Impacts Matrix Effects: While derivatization can improve chromatographic properties, it can also introduce new sources of matrix effects. Excess derivatization reagents and their by-products can co-elute with your analyte and affect its ionization.[15]
-
Diagnosing Matrix Effects: A post-extraction spike experiment is a reliable way to assess matrix effects. Compare the peak response of an analyte spiked into a blank, extracted matrix with the response of the same analyte in a clean solvent. A significant difference indicates the presence of matrix effects.[16]
-
Mitigating Matrix Effects:
-
Improve Sample Cleanup: More selective sample preparation techniques (e.g., solid-phase extraction) can remove interfering matrix components before derivatization.
-
Chromatographic Separation: Optimize your chromatographic method to separate the analyte from co-eluting matrix components.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to compensate for consistent matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective strategy. A SIL-IS co-elutes with the analyte and is assumed to experience the same degree of ion suppression or enhancement, providing a more accurate quantification.[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivitization Preparation - Chromatography Forum [chromforum.org]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. gcms.cz [gcms.cz]
- 8. academic.oup.com [academic.oup.com]
- 9. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Thieno[2,3-b]pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of thieno[2,3-b]pyridines. This guide, designed by senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. We aim to equip you with the expertise to navigate the complexities of thieno[2,3-b]pyridine synthesis, ensuring the success of your research and development endeavors. Thieno[2,3-b]pyridines are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3]
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific problems that may arise during the synthesis of thieno[2,3-b]pyridines. Each issue is presented in a question-and-answer format, providing not just a solution, but a detailed explanation of the underlying chemical principles.
Issue 1: Low or No Yield in Gewald Reaction
Question: I am attempting to synthesize a 3-aminothieno[2,3-b]pyridine derivative using the Gewald reaction, but I am consistently obtaining a low yield or no desired product. What are the likely causes and how can I optimize the reaction?
Answer:
The Gewald reaction is a powerful one-pot method for synthesizing 2-aminothiophenes, which are key precursors to many thieno[2,3-b]pyridines.[4][5] Low yields can often be traced back to several critical factors in the reaction sequence. The mechanism involves an initial Knoevenagel condensation, followed by the addition of elemental sulfur and subsequent cyclization.[5]
Potential Causes and Solutions:
-
Inefficient Knoevenagel Condensation: The initial condensation between the active methylene nitrile and the carbonyl compound is crucial.
-
Catalyst Choice: The choice of base is critical. While morpholine or piperidine are commonly used, their effectiveness can be substrate-dependent. Consider screening other bases like triethylamine or sodium acetate.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. If not performing the reaction in a protic solvent, consider using a Dean-Stark apparatus to remove water azeotropically.
-
-
Sulfur Addition and Reactivity:
-
Sulfur Form: Use finely powdered elemental sulfur to ensure better dispersion and reactivity.
-
Reaction Temperature: The reaction with sulfur is typically carried out at moderate temperatures (e.g., in refluxing ethanol). Temperatures that are too low may result in incomplete reaction, while excessively high temperatures can lead to side product formation.
-
-
Cyclization Step (Thorpe-Ziegler Cyclization): The final intramolecular cyclization to form the thiophene ring is a Thorpe-Ziegler reaction.
-
Base Strength: This step often requires a stronger base than the initial condensation. If you are isolating the intermediate after the Knoevenagel condensation, ensure you are using an appropriate base for the cyclization, such as sodium ethoxide or potassium hydroxide.[6]
-
Solvent: The choice of solvent can influence the cyclization. Polar aprotic solvents like DMF or DMSO can be effective.
-
Optimization Workflow:
To systematically troubleshoot this issue, a logical workflow is recommended.
Caption: Troubleshooting workflow for low yield in the Gewald reaction.
Issue 2: Formation of Side Products in Friedländer Annulation
Question: I am using a Friedländer annulation to construct the pyridine ring of my thieno[2,3-b]pyridine, but I am observing significant amounts of side products, making purification difficult. How can I improve the selectivity of this reaction?
Answer:
The Friedländer synthesis is a classic and effective method for constructing quinoline and, by extension, thieno[2,3-b]pyridine systems from a 2-amino-substituted carbonyl compound and a compound containing a reactive α-methylene group.[7][8] The formation of side products is often related to the reaction conditions and the reactivity of the starting materials.
Potential Causes and Solutions:
-
Self-Condensation of the Methylene Component: The active methylene compound can undergo self-condensation, especially under harsh basic or acidic conditions.
-
Milder Conditions: Opt for milder reaction conditions. This could involve using a weaker acid or base catalyst or lowering the reaction temperature. Catalysts like trifluoroacetic acid, p-toluenesulfonic acid, or even iodine can be effective at lower temperatures.[7]
-
-
Ambiguous Reaction Pathways: The reaction can proceed through two main mechanistic pathways: an initial aldol addition followed by condensation or an initial Schiff base formation followed by an aldol reaction.[7] The predominant pathway can be influenced by the catalyst and substrates.
-
Catalyst Screening: A thorough screening of catalysts is recommended. Lewis acids (e.g., SnCl₄, ZnCl₂) can promote the reaction under milder conditions and may favor one pathway over another, leading to improved selectivity.[6]
-
-
Pinner-Dimroth Rearrangement: In some cases, particularly when using sodium ethoxide as a catalyst, a competing Pinner-Dimroth reaction can lead to the formation of thienopyrimidine byproducts.[6]
-
Acid Catalysis: Switching to acid catalysis can often suppress this side reaction.
-
Recommended Starting Conditions for Optimization:
| Parameter | Recommended Condition | Rationale |
| Catalyst | p-Toluenesulfonic acid (TsOH) | Effective and generally provides good selectivity. |
| Solvent | Toluene or 1,2-Dichloroethane | Allows for azeotropic removal of water if needed. |
| Temperature | 80-110 °C (Reflux) | Sufficient to drive the reaction without excessive side product formation. |
| Stoichiometry | 1:1.1 ratio of aminothiophene to carbonyl compound | A slight excess of the carbonyl component can help drive the reaction to completion. |
Issue 3: Difficulty in Purification of the Final Thieno[2,3-b]pyridine Product
Question: My reaction to synthesize a thieno[2,3-b]pyridine derivative appears to be successful based on crude NMR, but I am struggling to purify the product. It seems to be insoluble in common solvents or streaks on silica gel. What purification strategies can I employ?
Answer:
Purification of thieno[2,3-b]pyridine derivatives can indeed be challenging due to their often planar and rigid structures, which can lead to poor solubility and strong interactions with stationary phases.[9]
Purification Strategies:
-
Crystallization: This should be the first method to explore.
-
Solvent Screening: A systematic screening of solvents is crucial. Start with common solvents like ethanol, acetic acid, or toluene.[10] If the compound is poorly soluble, consider using high-boiling point solvents like DMF or DMSO and inducing precipitation by adding an anti-solvent (e.g., water or hexane).
-
-
Column Chromatography:
-
Stationary Phase: If silica gel causes streaking, consider using a less acidic stationary phase like alumina (neutral or basic). Alternatively, reverse-phase chromatography (C18) can be an excellent option for these types of compounds.
-
Solvent System: For silica gel chromatography, adding a small amount of a polar modifier like methanol or a base like triethylamine to the eluent can help to reduce tailing by competing for active sites on the silica.
-
-
Prodrug Approach: If the compound's poor solubility is a persistent issue, consider a temporary modification to a more soluble derivative. For instance, if your molecule contains a free amine or alcohol, you could protect it with a bulky, lipophilic group (e.g., a Boc or TBDMS group) to improve its chromatographic behavior.[9] This protecting group can then be removed in a subsequent step.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the thieno[2,3-b]pyridine core?
A1: There are two primary strategies for the synthesis of the thieno[2,3-b]pyridine scaffold:
-
Annulation of the thiophene ring onto a pre-existing pyridine ring: This is a very common approach. It typically starts with a substituted 2-mercaptonicotinonitrile or a related derivative. The thiophene ring is then formed via reactions like the Gewald reaction or by alkylation of the thiol group followed by an intramolecular cyclization (e.g., Thorpe-Ziegler or Dieckmann condensation).[6]
-
Annulation of the pyridine ring onto a pre-existing thiophene ring: This strategy starts with a suitably functionalized thiophene, typically a 2-aminothiophene derivative. The pyridine ring is then constructed using reactions such as the Friedländer annulation or by reacting the aminothiophene with a 1,3-dicarbonyl compound or its equivalent.[6]
Caption: Main synthetic strategies for the thieno[2,3-b]pyridine core.
Q2: How does the Fiesselmann thiophene synthesis apply to thieno[2,3-b]pyridines?
A2: The Fiesselmann thiophene synthesis is a method for generating substituted thiophenes from α,β-acetylenic esters and thioglycolic acid derivatives.[11][12] While not a direct route to thieno[2,3-b]pyridines in a single step, it can be used to synthesize highly functionalized thiophene precursors. For example, a variation of the Fiesselmann synthesis can be employed to create 3-aminothiophene derivatives.[13] These aminothiophenes can then be used as starting materials for the subsequent construction of the pyridine ring via methods like the Friedländer annulation.
Q3: Are there any metal-free methods for the synthesis of thieno[2,3-b]pyridine derivatives?
A3: Yes, several metal-free synthetic routes have been developed. Many of the classical methods, such as the Gewald and Friedländer reactions, can be performed under metal-free conditions using acid or base catalysis. More recently, novel metal-free methods have been reported, such as the denitrogenative transformation of 1,2,3-triazoles to form the thieno[2,3-c]pyridine isomer, which highlights the ongoing efforts to develop more environmentally friendly synthetic protocols.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 12. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 13. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]
- 14. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
stability of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid under different conditions
Welcome to the technical support center for 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid (CAS 937640-24-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For routine laboratory use and long-term storage, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] The inherent reactivity of the thienopyridine core and the carboxylic acid functional group necessitates these conditions to minimize degradation.
Q2: I am dissolving the compound for my assay. What solvents are recommended and are there any I should avoid?
This compound is typically soluble in organic solvents like DMSO and DMF. For aqueous buffers, solubility may be limited and dependent on pH. It is crucial to avoid highly basic aqueous solutions (pH > 9) for prolonged periods, as this can promote hydrolysis or other degradative pathways. Additionally, avoid strong oxidizing agents and primary or secondary amines in your solvent mixtures, as these are known to be incompatible with similar heterocyclic structures.[2]
Q3: My sample purity appears to decrease over time, even when stored as a solid at recommended conditions. What could be the cause?
While the compound is relatively stable as a solid, slow degradation can occur, especially if the container is not properly sealed. Potential causes include:
-
Hydrolysis: Absorption of atmospheric moisture can lead to slow hydrolysis.
-
Photodegradation: Exposure to ambient light, particularly UV wavelengths, can induce degradation.[3] Ensure the use of amber vials or storage in a dark location.
-
Oxidation: While less common for the solid form without a catalyst, atmospheric oxygen can contribute to long-term degradation.
If you observe a significant decrease in purity, a re-qualification of the material using a validated analytical method is recommended.
Troubleshooting Guide: Investigating Compound Stability
This section provides structured guidance for performing forced degradation studies to understand the stability profile of this compound. Such studies are essential for developing stability-indicating analytical methods and identifying potential degradation products.[4][5]
Issue: An unknown peak is appearing in my chromatogram during method development.
This is a common issue that often points to on-instrument or sample preparation-related degradation. The following workflow will help you identify the source of the impurity and understand the compound's stability limits.
Workflow for Forced Degradation Studies
The goal of a forced degradation study is to intentionally stress the compound to predict the degradation products that could form under various conditions.[6][7] A target degradation of 5-20% is generally considered optimal for method validation.[7]
Caption: Workflow for conducting forced degradation studies.
Protocols for Stability Testing
Protocol 1: Acid/Base Hydrolysis
Rationale: The ester-like linkage of the thiophene ring and the carboxylic acid are susceptible to hydrolysis under acidic or basic conditions. This experiment will determine the compound's stability across a pH range.
Methodology:
-
Prepare a 1 mg/mL solution of the compound in a suitable organic solvent (e.g., acetonitrile).
-
For acid hydrolysis, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.[4]
-
For base hydrolysis, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.[4]
-
Maintain the solutions at room temperature and take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, neutralize each aliquot. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.
-
Analyze all samples by a reverse-phase HPLC method.
Expected Outcome: Based on the general reactivity of thienopyridines, degradation is expected to be more pronounced under basic conditions. Potential degradation could involve the opening of the thiophene ring or other complex rearrangements.
Protocol 2: Oxidative Degradation
Rationale: The sulfur atom in the thiophene ring is a primary target for oxidation, which can lead to the formation of sulfoxides or sulfones. The pyridine ring can also be oxidized to an N-oxide.[8][9] Studies on similar thienopyridine compounds like Clopidogrel have shown N-oxidation as a key degradation pathway.[8]
Methodology:
-
Prepare a 1 mg/mL solution of the compound.
-
Add a sufficient volume of 3% hydrogen peroxide.[10]
-
Incubate the solution at room temperature, protected from light, and collect samples at various time points.
-
Analyze the samples directly by HPLC. No quenching is typically required, but dilution may be necessary.
Expected Degradation Pathways:
Caption: Potential oxidative degradation pathways.
Protocol 3: Thermal and Photostability
Rationale: These studies assess the compound's stability under the stress of heat and light, which are common conditions during manufacturing and storage.[3][10]
Methodology - Thermal Stability:
-
Place both solid compound and a solution (e.g., in water or acetonitrile) in a controlled temperature oven at 60°C.
-
Sample at various time points (e.g., 1, 3, 7, 14 days).
-
For the solid sample, dissolve a known amount in a suitable solvent before analysis.
-
Analyze all samples by HPLC.
Methodology - Photostability:
-
Expose both solid compound and a solution to a light source that meets ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Run a parallel control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze the exposed and control samples by HPLC.
Data Summary and Interpretation
All quantitative data from these studies should be summarized to track the loss of the parent compound and the formation of degradants over time.
| Stress Condition | Time (hours) | Parent Compound (%) | Degradant 1 (%) | Degradant 2 (%) | Total Impurities (%) |
| Control (T=0) | 0 | 99.8 | 0.1 | 0.1 | 0.2 |
| 0.1 M HCl (RT) | 24 | 98.5 | 1.2 | 0.1 | 1.5 |
| 0.1 M NaOH (RT) | 8 | 85.2 | 10.5 | 2.1 | 14.8 |
| 3% H₂O₂ (RT) | 4 | 90.1 | 8.9 (N-Oxide) | 0.5 | 9.9 |
| Thermal (60°C) | 72 | 99.1 | 0.5 | 0.2 | 0.9 |
| Photolytic | - | 97.0 | 2.5 | 0.3 | 3.0 |
Table values are hypothetical and for illustrative purposes.
Interpretation:
-
The compound shows significant degradation under basic and oxidative conditions.
-
It is relatively stable to acidic and thermal stress.
-
Photodegradation is observed, indicating the need for light-protected storage.
-
The primary degradation products appear under basic and oxidative stress, and these should be the focus for structural elucidation and analytical method validation.
By following these troubleshooting guides and protocols, researchers can effectively characterize the stability of this compound, leading to the development of robust formulations and analytical methods.
References
- 1. This compound [myskinrecipes.com]
- 2. fishersci.com [fishersci.com]
- 3. Photostability and Photostabilization of Drugs and Drug Products [ouci.dntb.gov.ua]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpp.com [ijrpp.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Synthesis of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this critical pharmaceutical intermediate.[1] We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative literature.
Diagram: Common Synthetic Pathway and Impurity Formation
Below is a generalized reaction scheme illustrating a common route to this compound and the points at which key impurities may arise.
Caption: Synthetic pathway and points of impurity formation.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, their probable causes, and actionable solutions.
Issue 1: Low Yield of the Desired Product
-
Symptom: After the final work-up, the isolated yield of this compound is significantly lower than expected.
-
Probable Causes & Solutions:
| Probable Cause | Recommended Action | Scientific Rationale |
| Incomplete Cyclization: | Monitor the reaction progress using TLC or LC-MS to ensure the complete consumption of starting materials. If the reaction stalls, consider adding a fresh portion of the base (e.g., sodium ethoxide). | The Thorpe-Ziegler cyclization is a crucial step in forming the thieno[2,3-b]pyridine core.[2][3] The reaction is base-catalyzed, and the base can be consumed by side reactions or moisture. |
| Poor Diazotization: | Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use freshly prepared sodium nitrite solution. | The diazonium salt intermediate is unstable at higher temperatures and can decompose, leading to a lower yield of the desired chloro-derivative. |
| Product Loss During Extraction: | Adjust the pH of the aqueous layer carefully during work-up. The carboxylic acid product is soluble in basic aqueous solutions and will precipitate upon acidification. Multiple extractions with a suitable organic solvent may be necessary. | The pKa of the carboxylic acid determines its solubility at different pH values. Fine-tuning the pH ensures maximum precipitation and recovery of the product. |
Issue 2: Presence of Significant Impurities in the Final Product
-
Symptom: NMR or LC-MS analysis of the final product shows the presence of unexpected peaks, indicating impurities.
-
Probable Causes & Solutions:
| Impurity | Probable Cause | Recommended Action |
| Unreacted Starting Materials: | As mentioned above, ensure complete reaction by monitoring with TLC or LC-MS. Extend the reaction time or add more reagents if necessary. | Incomplete reactions are a common source of impurities. Reaction monitoring is critical for process control. |
| Over-chlorination Products: | Use a stoichiometric amount of the chlorinating agent (e.g., CuCl in the Sandmeyer reaction). Avoid prolonged reaction times at elevated temperatures. | Excessive chlorinating agent or harsh conditions can lead to the formation of di- or tri-chlorinated byproducts. |
| Isomeric Byproducts: | The formation of isomeric thieno[3,2-b]pyridines can occur depending on the starting materials and reaction conditions. Purify the final product using column chromatography or recrystallization. | The regioselectivity of the cyclization reaction is not always 100%, leading to the formation of isomers.[4] |
| Amide from Incomplete Hydrolysis: | Ensure complete hydrolysis of the ester or nitrile precursor by using a sufficient excess of base (e.g., NaOH or KOH) and adequate heating. Monitor the reaction by TLC or LC-MS until the starting material is consumed. | The hydrolysis of esters and nitriles to carboxylic acids requires forcing conditions.[5] Incomplete hydrolysis will result in the corresponding amide or ester impurity. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the cyclization step?
A1: The choice of solvent depends on the base used. For bases like sodium ethoxide, ethanol is a common choice. For sodium hydride, anhydrous solvents like DMF or THF are preferred to prevent quenching of the base.[4]
Q2: How can I effectively remove copper salts after the Sandmeyer reaction?
A2: After the reaction, quenching with a solution of ammonia or ammonium chloride can help to complex the copper salts and facilitate their removal during the aqueous work-up. Washing the organic layer with an EDTA solution can also be effective.
Q3: My final product is colored. How can I decolorize it?
A3: Colored impurities can often be removed by treating a solution of the product with activated carbon, followed by filtration. Recrystallization from a suitable solvent system is also a highly effective method for purification and decolorization.
Q4: What are the key analytical techniques to monitor the reaction and characterize the final product?
A4:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To accurately track the consumption of starting materials and the formation of products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and identification of impurities.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, acetic acid, or a mixture).
-
If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
Technical Support Center: Synthesis of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for various synthetic routes to this important heterocyclic compound. This compound and its derivatives are key intermediates in the development of pharmaceuticals targeting a range of conditions, including inflammatory diseases, cancer, and central nervous system disorders.[1] The thieno[2,3-b]pyridine scaffold is of significant interest due to its broad pharmacological activities.[2][3]
This document will explore alternative synthetic strategies, address common experimental challenges, and offer practical, field-proven insights to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the thieno[2,3-b]pyridine core?
A1: The construction of the thieno[2,3-b]pyridine skeleton is typically achieved through two main approaches:
-
Gewald Reaction followed by cyclization: This is a powerful and versatile method that begins with the synthesis of a polysubstituted 2-aminothiophene via the Gewald reaction.[4][5][6] This thiophene intermediate is then cyclized with a suitable partner to form the fused pyridine ring.
-
Intramolecular Cyclization of a Substituted Pyridine: This strategy involves starting with a pre-formed pyridine ring bearing appropriate functional groups that can undergo an intramolecular cyclization to form the fused thiophene ring.[7][8]
The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Q2: How can the chloro group be introduced at the 3-position of the thieno[2,3-b]pyridine ring?
A2: Introducing the chlorine atom at the 3-position can be a critical and sometimes challenging step. The two most common methods are:
-
Sandmeyer Reaction: This classic transformation involves the diazotization of a 3-aminothieno[2,3-b]pyridine precursor, followed by treatment with a copper(I) chloride source.[9][10] This method is generally reliable but requires careful control of reaction conditions to avoid side reactions.
-
Direct Electrophilic Chlorination: This approach involves the direct treatment of the thieno[2,3-b]pyridine ring system with a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The regioselectivity of this reaction can be influenced by the electronic nature of the substituents already present on the ring.
Q3: What are the common challenges encountered during the synthesis of this compound?
A3: Researchers may encounter several obstacles, including:
-
Low yields: This can be due to incomplete reactions, side product formation, or difficulties in purification.
-
Poor regioselectivity: Particularly during electrophilic chlorination, a mixture of chlorinated isomers may be formed.
-
Hydrolysis of the carboxylic acid or ester group: The reaction conditions for chlorination or other steps may be harsh enough to affect the carboxylic acid functionality.
-
Difficulty in purification: The final product and intermediates may be challenging to purify due to similar polarities with byproducts or starting materials.
The troubleshooting guides below will address these specific issues in the context of different synthetic routes.
Alternative Synthetic Routes & Troubleshooting Guides
This section provides a detailed examination of two primary synthetic pathways to this compound, complete with step-by-step protocols and troubleshooting advice.
Route 1: Gewald Aminothiophene Synthesis followed by Cyclization and Sandmeyer Reaction
This route is a robust and highly adaptable method for accessing a wide range of substituted thieno[2,3-b]pyridines.
Workflow Diagram:
Caption: Workflow for Route 1: Gewald Synthesis and Sandmeyer Reaction.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-amino-4,5-dihydrothiophene-3-carboxylate (A Gewald Reaction Intermediate) [4][5]
-
To a stirred solution of cyclohexanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq) followed by a catalytic amount of a base such as morpholine or triethylamine.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the desired 2-aminothiophene derivative.
Step 2: Synthesis of Ethyl 3-amino-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxylate
-
A mixture of the 2-aminothiophene from Step 1 (1.0 eq) and malononitrile (1.1 eq) in ethanol is treated with a catalytic amount of a base (e.g., sodium ethoxide).
-
The reaction mixture is refluxed for 6-8 hours.
-
Upon cooling, the product precipitates and can be collected by filtration and washed with cold ethanol.
Step 3: Hydrolysis to 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid [8]
-
The ester from Step 2 (1.0 eq) is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 eq).
-
The mixture is heated to reflux until the starting material is consumed (monitored by TLC).
-
The ethanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4.
-
The precipitated carboxylic acid is collected by filtration, washed with water, and dried.
Step 4: Sandmeyer Reaction to this compound [9][10]
-
The 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid from Step 3 (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.
-
In a separate flask, a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid is prepared and cooled to 0-5 °C.
-
The cold diazonium salt solution is added slowly to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of N₂) is observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The precipitated solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Troubleshooting Guide for Route 1:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Gewald reaction | - Incomplete reaction.- Side reactions due to incorrect stoichiometry or temperature. | - Increase reaction time or temperature.- Ensure accurate stoichiometry of reactants.- Use of microwave irradiation has been shown to improve yields and reduce reaction times.[4] |
| Formation of byproducts in cyclization | - Competing reaction pathways.- Incorrect base or solvent. | - Optimize the choice of base and solvent.- Lower the reaction temperature to favor the desired product. |
| Incomplete hydrolysis of the ester | - Insufficient base or reaction time. | - Increase the amount of NaOH and/or prolong the reflux time. |
| Low yield or decomposition in Sandmeyer reaction | - Unstable diazonium salt.- Incorrect temperature control.- Impure starting amine. | - Maintain the temperature strictly between 0-5 °C during diazotization and coupling.- Use freshly prepared diazonium salt immediately.- Ensure the starting 3-amino compound is of high purity. |
| Formation of phenolic byproducts | - Reaction of the diazonium salt with water. | - Use a more concentrated acid solution.- Ensure the copper(I) chloride solution is sufficiently acidic. |
Route 2: Intramolecular Cyclization and Direct Chlorination
This route offers a different approach, starting from a functionalized pyridine and building the thiophene ring onto it.
Workflow Diagram:
Caption: Workflow for Route 2: Intramolecular Cyclization and Direct Chlorination.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-((3-cyanopyridin-2-yl)thio)acetate [8]
-
To a solution of 2-chloronicotinonitrile (1.0 eq) in a suitable solvent like DMF or ethanol, add ethyl thioglycolate (1.1 eq) and a base such as triethylamine or potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 4-6 hours or until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization to Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate [8]
-
The crude product from Step 1 is dissolved in ethanol, and a strong base like sodium ethoxide is added.
-
The mixture is heated to reflux for 2-4 hours, during which the cyclization occurs.
-
Upon cooling, the product often precipitates and can be collected by filtration.
Step 3: Deamination and Hydrolysis to Thieno[2,3-b]pyridine-2-carboxylic acid
-
The 3-amino group can be removed via diazotization followed by reduction (e.g., with hypophosphorous acid).
-
Alternatively, a Sandmeyer-type reaction with tert-butyl nitrite and a reducing agent can be employed.[8]
-
The resulting ester is then hydrolyzed to the carboxylic acid using standard basic hydrolysis conditions as described in Route 1, Step 3.
Step 4: Direct Chlorination
-
The thieno[2,3-b]pyridine-2-carboxylic acid (1.0 eq) is dissolved in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., chloroform, dichloromethane).
-
A chlorinating agent like N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise.
-
The reaction mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the final product.
Troubleshooting Guide for Route 2:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete S-alkylation | - Insufficiently reactive starting materials.- Weak base. | - Use a stronger base or a more polar aprotic solvent (e.g., DMF).- Increase the reaction temperature. |
| Low yield in cyclization | - Reversibility of the reaction.- Formation of byproducts. | - Use a stronger base to drive the reaction to completion.- Ensure anhydrous conditions, as water can interfere with the base. |
| Difficulties in deamination | - Incomplete reaction or side reactions during diazotization. | - Carefully control the reaction conditions (temperature, stoichiometry).- Explore different deamination protocols. |
| Poor regioselectivity in direct chlorination | - Multiple reactive sites on the aromatic core. | - Optimize the chlorinating agent and solvent.- Lowering the reaction temperature may improve selectivity.- Consider using a milder chlorinating agent. |
| Degradation of the starting material during chlorination | - Harsh reaction conditions. | - Use a less reactive chlorinating agent.- Perform the reaction at a lower temperature. |
Data Summary
| Route | Key Reaction | Advantages | Disadvantages | Typical Overall Yield |
| 1 | Sandmeyer Reaction | - Well-established and reliable.- Good control over the position of the chloro group. | - Multi-step synthesis.- Use of potentially hazardous reagents (diazonium salts). | 30-50% |
| 2 | Direct Chlorination | - Potentially shorter synthetic route.- Avoids the use of diazonium salts in the final step. | - Regioselectivity of chlorination can be an issue.- Deamination step can be challenging. | 25-45% |
Conclusion
The synthesis of this compound can be approached through several viable synthetic routes. The choice between a Gewald-based strategy followed by a Sandmeyer reaction or an intramolecular cyclization with subsequent direct chlorination will depend on the specific expertise of the laboratory, the availability of starting materials, and the desired scale of the synthesis. By understanding the key steps and potential pitfalls of each route, and by utilizing the troubleshooting guides provided, researchers can more efficiently navigate the synthesis of this valuable compound.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Support Center for the Functionalization of the Thieno[2,3-b]pyridine Scaffold
Welcome to the technical support center for the functionalization of the thieno[2,3-b]pyridine scaffold. This vital heterocyclic motif is a cornerstone in medicinal chemistry and materials science, yet its synthetic manipulation presents a unique set of challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights to overcome common experimental hurdles. Here, we move beyond simple protocols to explain the why behind the how, empowering you to troubleshoot effectively and innovate confidently.
Foundational Understanding: The Electronic Landscape of Thieno[2,3-b]pyridine
Before delving into specific functionalization reactions, it is crucial to appreciate the electronic nature of the thieno[2,3-b]pyridine core. The fusion of an electron-rich thiophene ring with an electron-deficient pyridine ring creates a nuanced reactivity profile. The pyridine nitrogen deactivates the fused pyridine ring towards electrophilic attack and directs metallation to specific positions. Conversely, the thiophene ring is more susceptible to electrophilic substitution and C-H activation. Understanding this electronic interplay is fundamental to predicting and controlling regioselectivity.
Frequently Asked Questions (FAQs)
Here we address some of the common initial queries researchers have when working with the thieno[2,3-b]pyridine scaffold.
Q1: What are the most common starting materials for building the thieno[2,3-b]pyridine core?
The construction of the thieno[2,3-b]pyridine scaffold often begins with appropriately substituted pyridine or thiophene precursors. A widely employed method is the Thorpe-Ziegler cyclization of 2-(cyanomethylthio)nicotinonitriles.[1] Another common approach involves the reaction of 3-cyanopyridine-2(1H)-thiones with α-halo ketones or esters.[2] The selection of the starting material is critical as it dictates the initial substitution pattern on the scaffold.
Q2: I'm struggling with the poor solubility of my functionalized thieno[2,3-b]pyridine derivatives. What can I do?
Poor aqueous solubility is a well-documented challenge in the development of thieno[2,3-b]pyridine-based compounds, often hindering their biological evaluation and clinical application.[3][4] This is largely attributed to the planar nature of the scaffold, which promotes strong intermolecular π-stacking and crystal packing.[5]
Here are some strategies to address this issue:
-
Introduce Solubilizing Groups: Incorporation of polar groups such as morpholine or other hydrophilic moieties can significantly enhance aqueous solubility. However, be mindful that this can sometimes negatively impact biological activity.[3]
-
Disrupt Planarity: Introducing bulky, non-planar groups can disrupt crystal packing and improve solubility. This can be achieved by adding sterically demanding substituents or by creating prodrugs with cleavable, bulky ester or carbonate functionalities.[5]
-
Formulation Strategies: For compounds with promising activity but poor solubility, formulation with agents like cyclodextrins or encapsulation in polymer matrices can be an effective approach for in vitro and in vivo studies.[3]
Q3: What are the most reactive positions for electrophilic substitution on the unsubstituted thieno[2,3-b]pyridine scaffold?
Kinetic studies on electrophilic substitution, such as hydrogen exchange and nitration, have shown that the C3 position on the thiophene ring is the most reactive, followed by the C2 position.[6][7] Reactions at the pyridine ring are generally disfavored due to the deactivating effect of the nitrogen atom.
Troubleshooting Guides
This section provides detailed troubleshooting for specific synthetic challenges encountered during the functionalization of the thieno[2,3-b]pyridine scaffold.
Challenge 1: Poor Regioselectivity in C-H Activation/Direct Arylation
Direct C-H arylation is a powerful tool for functionalizing the thieno[2,3-b]pyridine core, but controlling the site of reaction can be challenging.
Problem: My direct arylation reaction is yielding a mixture of C2 and C3-arylated isomers, or I am observing arylation on the pyridine ring.
Possible Causes & Solutions:
-
Inappropriate Catalyst/Ligand System: The choice of the palladium catalyst and ligand is crucial for directing the regioselectivity. Different ligands can favor different positions based on steric and electronic effects.
-
Solution: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., P(tBu)₃, SPhos, XPhos). For instance, in related dithienopyrrole systems, careful selection of the catalytic system allowed for tunable regioselectivity between N-arylation and C-H arylation at different positions.[4][8]
-
-
Influence of Existing Substituents: The electronic and steric nature of substituents already present on the scaffold can direct the C-H activation to a specific position.
-
Solution: Consider the directing effect of your substituents. Electron-donating groups on the thiophene ring can enhance its reactivity, while directing groups can be strategically installed to favor a specific outcome.
-
-
Reaction Conditions: Temperature, solvent, and additives like pivalic acid (PivOH) can significantly influence the regiochemical outcome.
-
Solution: Systematically optimize the reaction conditions. For example, the addition of PivOH has been shown to influence the regioselectivity in direct arylation of other heterocyclic systems.[1]
-
Experimental Protocol: General Procedure for Palladium-Catalyzed Direct C-H Arylation
-
To an oven-dried reaction vessel, add the thieno[2,3-b]pyridine substrate (1.0 equiv.), aryl halide (1.2-2.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and phosphine ligand (4-10 mol%).
-
Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.) and any additives (e.g., PivOH).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed, anhydrous solvent (e.g., toluene, dioxane, or DMF).
-
Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with stirring for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Decision-Making Workflow for Optimizing Regioselectivity in C-H Arylation
Caption: Troubleshooting workflow for regioselectivity issues.
Challenge 2: Low Yields and Side Reactions in Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)
Suzuki and Buchwald-Hartwig reactions are indispensable for forming C-C and C-N bonds, respectively. However, their application to the thieno[2,3-b]pyridine scaffold can be problematic.
Problem: My Suzuki or Buchwald-Hartwig reaction is giving low yields of the desired product, or I'm observing significant side products like dehalogenation or homocoupling.
Possible Causes & Solutions:
-
Catalyst Deactivation: The sulfur atom in the thiophene ring and the nitrogen in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.
-
Poor Solubility of Reagents: The low solubility of the thieno[2,3-b]pyridine starting material or the base can lead to a heterogeneous reaction mixture and poor reaction kinetics.[11]
-
Solution: Choose a solvent system that effectively dissolves all components. For Suzuki couplings, a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous base solution is common. If solubility remains an issue, consider using a phase-transfer catalyst. For Buchwald-Hartwig aminations, using a soluble organic base like DBU might be beneficial in some cases.[12]
-
-
Substrate-Specific Issues: Electron-rich or sterically hindered aryl halides can be challenging substrates. For Buchwald-Hartwig aminations, the nature of the amine (primary, secondary, aliphatic, aromatic) greatly influences reactivity.[13]
-
Side Reactions: Protodeborylation of the boronic acid in Suzuki couplings or β-hydride elimination with certain amines in Buchwald-Hartwig reactions can lead to unwanted byproducts.
-
Solution: For Suzuki reactions, ensure the quality of your boronic acid and consider using boronate esters, which are often more stable.[16] For Buchwald-Hartwig reactions, the choice of ligand is critical to suppress side reactions.
-
Table: Recommended Conditions for Cross-Coupling on Thieno[2,3-b]pyridines
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki | Pd(PPh₃)₄ (5) or Pd(dppf)Cl₂ (3) | - | K₂CO₃ or Cs₂CO₃ (2-3) | Dioxane/H₂O or Toluene/H₂O | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) or Pd(OAc)₂ (2) | Xantphos or XPhos (4) | NaOtBu or K₃PO₄ (1.5-2) | Toluene or Dioxane | 80-110 |
Challenge 3: Uncontrolled Oxidation Reactions
The thieno[2,3-b]pyridine scaffold can be susceptible to oxidation, sometimes leading to unexpected products.
Problem: I am attempting a functionalization and observing the formation of S-oxides, N-oxides, or unexpected dimerization products.
Possible Causes & Solutions:
-
Oxidizing Reagents or Conditions: The use of certain reagents or exposure to air at elevated temperatures can lead to oxidation of the sulfur or nitrogen atoms.[15][17]
-
Solution: When oxidation is not the desired outcome, ensure that all reactions are carried out under an inert atmosphere (argon or nitrogen) and that solvents are properly degassed. Be cautious with reagents that have known oxidizing potential.
-
-
Unusual Oxidative Dimerization: In some cases, particularly with 3-aminothieno[2,3-b]pyridine-2-carboxamides, treatment with oxidizing agents like NaOCl can lead to unexpected oxidative dimerization products rather than the expected cyclization.[18][19]
-
Solution: If you are observing such products, it is important to carefully characterize them to understand the reaction pathway. To avoid this, alternative synthetic routes that do not involve strong oxidizing agents should be considered for the desired transformation.
-
Diagram: Potential Oxidation Pathways of the Thieno[2,3-b]pyridine Scaffold
Caption: Common oxidation products of thieno[2,3-b]pyridines.
Conclusion
The functionalization of the thieno[2,3-b]pyridine scaffold, while rewarding, requires a nuanced understanding of its reactivity and a systematic approach to troubleshooting. By carefully considering the electronic nature of the core, optimizing reaction conditions, and being aware of potential side reactions, researchers can successfully navigate the synthetic challenges. This guide provides a starting point for addressing common issues, but the key to success lies in meticulous experimentation and a deep understanding of the underlying chemical principles.
References
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. researchgate.net [researchgate.net]
- 3. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tunable Regioselectivity in C-H-Activated Direct Arylation Reactions of Dithieno[3,2-b:2',3'-d]pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reactivity of thieno[2,3-b] pyridine towards electrophilic substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Tunable Regioselectivity in C-H-Activated Direct Arylation Reactions of Dithieno[3,2-b:2',3'-d]pyrroles. | Semantic Scholar [semanticscholar.org]
- 9. bristol.ac.uk [bristol.ac.uk]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. Its unique structural and electronic properties make it an attractive starting point for the development of novel therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases. This guide provides a comparative analysis of the biological activity of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid and its key analogs, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. While much of the existing research focuses on the amide derivatives of this scaffold, this guide will extrapolate and infer the activities of the carboxylic acid forms, providing a valuable resource for medicinal chemists and pharmacologists.
Introduction to the Thieno[2,3-b]pyridine Scaffold
The thieno[2,3-b]pyridine core, a fusion of thiophene and pyridine rings, offers a rigid framework with a distinct electronic distribution. This scaffold has been identified as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. These activities are often modulated by the nature and position of substituents on the bicyclic ring system. The 2-carboxylic acid moiety, in particular, serves as a crucial handle for further chemical modification and can play a direct role in target binding through hydrogen bonding and other electrostatic interactions. This guide will focus on the impact of substitutions at the 3-position, specifically comparing the chloro analog with its bromo, methyl, and unsubstituted counterparts.
Comparative Biological Activities
While direct comparative studies on the carboxylic acid forms are limited, the available data on related amide and ester derivatives allow for an informed discussion on the probable impact of different substituents at the 3-position on the biological activity of the parent carboxylic acid. The primary activities associated with this class of compounds are anticancer and anti-inflammatory effects.
Anticancer Activity
Thieno[2,3-b]pyridine derivatives have demonstrated significant potential as anticancer agents, with activities reported against a variety of cancer cell lines. The mechanism of action is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.
A comparative summary of the reported anticancer activities of relevant thieno[2,3-b]pyridine derivatives is presented in the table below. It is important to note that these are primarily for amide derivatives, but they provide valuable insights into the SAR at the 3-position.
| Compound/Analog Class | Cancer Cell Line(s) | Reported IC50/Activity | Reference(s) |
| 3-Amino-N-aryl-thieno[2,3-b]pyridine-2-carboxamides | MDA-MB-231 (Breast), HCT-116 (Colon) | Potent anti-proliferative activity, with some analogs exhibiting IC50 values in the nanomolar range.[1][2] | [1][2] |
| Thieno[2,3-c]pyridine Derivatives | HSC3 (Head and Neck), T47D (Breast), RKO (Colorectal) | Compound 6i showed potent inhibition with IC50 values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively.[3] | [3] |
| (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | MDA-MB-231 (Breast), MCF-7 (Breast) | IC50 of 2.082 µM (MDA-MB-231) and 2.053 µM (MCF-7) after 48h.[4] | [4] |
| Metal Complexes of 3-Chlorothiophene-2-carboxylic acid | K562 (Leukemia), SW480 (Colon) | A cobalt complex showed significant inhibitory effects on these cell lines.[5] | [5] |
Structure-Activity Relationship Insights:
-
Halogen Substitution (Cl vs. Br): The presence of a halogen at the 3-position is a common feature in many active thieno[2,3-b]pyridine derivatives. Generally, the electronegativity and size of the halogen can influence the compound's electronic properties and its ability to interact with biological targets. While direct comparative data for the carboxylic acids is lacking, in many heterocyclic systems, chloro and bromo substituents can lead to similar or incrementally different potencies. The slightly larger size of bromine compared to chlorine can sometimes lead to enhanced van der Waals interactions, potentially improving binding affinity. However, this is highly target-dependent. The cytotoxic activity of 3-Bromothieno[3,2-b]pyridine-2-carboxylic acid against cancer cells has been noted, suggesting its potential as an anticancer agent.[6]
-
Methyl Substitution: The introduction of a small alkyl group like methyl at the 3-position can impact activity through steric and electronic effects. A methyl group is electron-donating, which can alter the electron density of the ring system and potentially influence binding. The presence of a methyl group can also provide a lipophilic contact point with the target protein.
-
Unsubstituted Analog: The unsubstituted thieno[2,3-b]pyridine-2-carboxylic acid serves as a crucial baseline for understanding the impact of various substituents. Its activity profile helps to determine whether substitutions at the 3-position are enhancing or diminishing the inherent biological activity of the core scaffold.
Anti-inflammatory Activity
The thieno[2,3-b]pyridine scaffold has also been explored for its anti-inflammatory properties. Derivatives of the related thieno[2,3-d]pyrimidine-6-carboxylic acid have shown potent anti-inflammatory and analgesic effects, in some cases exceeding the activity of the well-known NSAID, diclofenac.[7] This suggests that the broader thienopyridine class of compounds holds promise for the development of new anti-inflammatory agents. The mechanism of action is often associated with the inhibition of pro-inflammatory enzymes or signaling pathways.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines standard experimental protocols for assessing the anticancer and anti-inflammatory activities of this compound and its analogs.
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Workflow:
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard and widely used animal model for evaluating the acute anti-inflammatory activity of compounds.
Workflow:
Caption: Workflow for the in vivo carrageenan-induced paw edema anti-inflammatory assay.
Conclusion and Future Directions
The thieno[2,3-b]pyridine-2-carboxylic acid scaffold represents a promising starting point for the development of novel anticancer and anti-inflammatory agents. While current research has heavily favored the exploration of amide derivatives, the foundational carboxylic acid and its direct analogs warrant more focused investigation. The available data suggests that substitution at the 3-position is a critical determinant of biological activity. Halogenation, particularly with chlorine or bromine, appears to be a favorable strategy for enhancing potency, although direct comparative studies are needed to delineate the precise effects of different halogens.
Future research should prioritize the synthesis and direct comparative biological evaluation of 3-chloro-, 3-bromo-, 3-methyl-, and unsubstituted thieno[2,3-b]pyridine-2-carboxylic acids. Such studies will provide a clearer understanding of the structure-activity relationships and guide the rational design of more potent and selective therapeutic candidates. Furthermore, elucidation of the specific molecular targets and mechanisms of action for these compounds will be crucial for their advancement in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CAS 1104630-93-4: 3-Bromothieno[3,2-b]pyridine-2-carboxyli… [cymitquimica.com]
- 7. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Definitive Structural Validation of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid
A Senior Application Scientist's Perspective on Method Selection for Unambiguous Molecular Characterization
For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is the bedrock upon which successful programs are built. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. The subject of this guide, 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid, is a heterocyclic building block used in the synthesis of complex pharmaceutical compounds, including kinase inhibitors.[1] Its rigid thienopyridine core, coupled with the reactive carboxylic acid and the influential chloro-substituent, makes absolute structural confirmation essential.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this molecule. While single-crystal X-ray crystallography stands as the unequivocal gold standard for providing a definitive 3D structure, its application is not always feasible. Therefore, a comprehensive understanding of alternative and complementary spectroscopic methods is crucial for any practicing scientist. We will explore the causality behind experimental choices, detailing not just the "how" but the "why," to provide a framework for robust, self-validating analytical strategies.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography offers an unparalleled, unambiguous view of a molecule's structure. By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, we can generate a precise three-dimensional map of electron density. This map allows for the determination of atomic positions, bond lengths, bond angles, and intermolecular interactions with exceptionally high precision, effectively providing a photograph of the molecule in the solid state.[2] For a novel or critical intermediate like this compound, this technique would definitively confirm the connectivity of the thieno[2,3-b]pyridine rings, the position of the chlorine atom at C3, and the geometry of the carboxylic acid group at C2.
The primary limitation, however, is the absolute requirement for a suitable single crystal—a well-ordered, three-dimensional lattice of the molecule. Growing diffraction-quality crystals can be a significant bottleneck, sometimes proving more of an art than a science.
Experimental Protocol: X-ray Crystallography of this compound
The causality here is sequential: we must first obtain a suitable crystal before any diffraction experiment can be performed. The choice of solvent is critical; it must be one in which the compound has moderate solubility, allowing for slow precipitation as the solvent evaporates or as the temperature is changed.
Step 1: Crystal Growth (Self-Validation: Visual Inspection)
-
Solvent Screening: Dissolve small amounts of this compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water) to find a system where it is sparingly soluble at room temperature but dissolves upon gentle heating.
-
Slow Evaporation: Prepare a saturated or near-saturated solution in a clean vial. Loosely cap the vial to allow for slow solvent evaporation over several days to weeks at a constant temperature. The goal is to allow molecules to slowly and orderly deposit onto a growing crystal lattice.
-
Vapor Diffusion: Place a small vial containing the concentrated solution of the compound inside a larger, sealed jar that contains a "non-solvent" (a solvent in which the compound is insoluble but which is miscible with the solvent of the solution). The vapor of the non-solvent will slowly diffuse into the solution, gradually reducing the compound's solubility and promoting crystallization.
-
Crystal Selection: Using a microscope, select a crystal that is clear, well-formed with sharp edges, and of a suitable size (typically 0.1-0.3 mm in each dimension).
Step 2: Data Collection and Structure Solution
-
Mounting: Carefully mount the selected crystal on a goniometer head.
-
Diffractometer Setup: Place the mounted crystal in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. The low temperature minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher quality data.
-
Data Collection: Irradiate the crystal with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The initial positions of the atoms are determined (solved), and then refined to best fit the experimental data, yielding the final, precise molecular structure.[3]
Visualizing the Workflow
Caption: Workflow for Single-Crystal X-ray Crystallography.
Orthogonal Validation: Spectroscopic Methods
When a single crystal cannot be obtained, or for routine confirmation, a combination of spectroscopic techniques is employed. These methods probe different aspects of the molecule's structure, and when used together, they provide a highly confident, albeit indirect, confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structure elucidation in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.[6] For this compound, NMR is indispensable for confirming the precise arrangement of protons and carbons on the heterocyclic scaffold.
Expertise in Action: The key to NMR is not just running a ¹H or ¹³C spectrum, but using two-dimensional (2D) experiments to build a complete picture. A Heteronuclear Multiple Bond Correlation (HMBC) experiment, for example, is crucial for establishing connectivity across several bonds. It would allow us to see a correlation from the carboxylic acid proton to the C2 carbon, and from the protons on the pyridine ring to the carbons in the thiophene ring, unequivocally confirming the fused ring system.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, which will solubilize the carboxylic acid and exchange with the acidic proton).
-
1D ¹H NMR: Acquire a standard proton NMR spectrum. This will show the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and neighboring protons (multiplicity). We expect to see signals for the protons on the pyridine ring and a broad singlet for the carboxylic acid proton at a downfield shift (often >12 ppm).[7]
-
1D ¹³C NMR: Acquire a carbon spectrum. This reveals the number of unique carbon atoms. The carboxylic acid carbonyl carbon will appear significantly downfield (~165-185 δ).[7]
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically on adjacent carbons). It would confirm the connectivity of the protons on the pyridine ring.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key connectivity experiment. It shows correlations between protons and carbons that are 2-3 bonds away. This would link the entire carbon skeleton together, confirming the positions of the substituents on the thienopyridine core.
Visualizing the Workflow
Caption: Workflow for NMR-based Structure Elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound with extremely high precision, which allows for the determination of its elemental formula.[8][9] High-resolution mass spectrometry (HRMS) is a cornerstone of chemical identification.[10]
Expertise in Action: For this compound (C₈H₄ClNO₂S), the most valuable piece of information from MS is the unique isotopic pattern created by the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion peak (M) and the M+2 peak will appear in a characteristic 3:1 intensity ratio, providing powerful evidence for the presence of a single chlorine atom in the molecule. This is a self-validating feature of the analysis.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion/Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common technique for this type of molecule.[10]
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. In negative ion mode, we expect to see the deprotonated molecule [M-H]⁻.
-
Data Analysis: Determine the exact mass of the molecular ion peak. Use software to calculate the most likely elemental formula that corresponds to this exact mass. Critically, examine the isotopic pattern to confirm the presence and number of chlorine and sulfur atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[11] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise in Action: While not a tool for determining the overall connectivity, IR is excellent for quickly confirming the presence of the critical carboxylic acid functional group. Carboxylic acids have two highly characteristic IR absorptions: a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and an intense C=O (carbonyl) stretching band between 1690-1760 cm⁻¹.[7][12] The broadness of the O-H stretch is a hallmark feature, resulting from hydrogen bonding between molecules.[12] This provides immediate, trustworthy evidence for the presence of the -COOH group.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The compound, as a solid powder, can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded.
-
Data Analysis: Identify the characteristic absorption bands. For this compound, key peaks to identify would be:
Comparison of Techniques
| Technique | Information Provided | Strengths | Limitations | Application to Target Molecule |
| X-ray Crystallography | Definitive 3D structure, bond lengths/angles, stereochemistry, crystal packing.[2] | Unambiguous and highly precise. The "gold standard" for structural proof. | Requires a high-quality single crystal, which can be difficult or impossible to grow. Provides solid-state structure, which may differ from solution. | Provides absolute proof of the C3-chloro and C2-carboxylic acid substitution and the planar geometry of the fused rings. |
| NMR Spectroscopy | Atomic connectivity (¹H-¹³C framework), chemical environments, relative number of protons. | Provides detailed structural information in solution, which is often more biologically relevant. 2D techniques are powerful for complex structures.[6][13] | Does not directly provide a 3D model; interpretation can be complex for very large or symmetric molecules. | Essential for confirming the substitution pattern and the overall carbon-hydrogen framework in the absence of a crystal structure. |
| Mass Spectrometry | Exact molecular weight and elemental formula.[8] | Extremely sensitive and accurate for formula determination. Isotopic patterns provide definitive evidence for certain elements (e.g., Cl, Br).[9] | Provides no information on connectivity or stereochemistry. Fragmentation patterns can be complex to interpret. | Crucial for confirming the elemental formula (C₈H₄ClNO₂S) and validating the presence of one chlorine atom via its isotopic signature. |
| IR Spectroscopy | Presence of specific functional groups. | Fast, simple, and requires minimal sample. Excellent for identifying key functional groups like -OH, C=O, -NH.[11] | Provides limited information about the overall molecular skeleton. Not suitable for determining connectivity or stereochemistry. | Rapidly confirms the presence of the critical carboxylic acid group through its characteristic broad O-H and sharp C=O stretches.[7][12] |
Conclusion
The structural validation of a critical pharmaceutical intermediate like this compound demands a rigorous and multi-faceted analytical approach. Single-crystal X-ray crystallography remains the only technique that can provide a truly definitive, three-dimensional structure, and should be pursued whenever feasible.
In the absence of a suitable crystal, a combination of high-field NMR spectroscopy (specifically 1D ¹H/¹³C and 2D COSY/HMBC) and high-resolution mass spectrometry provides the necessary data to build an unassailable structural argument. NMR establishes the atomic connectivity, while HRMS confirms the exact elemental formula and the presence of key heteroatoms through isotopic analysis. FTIR spectroscopy serves as a rapid and reliable orthogonal check for the presence of key functional groups. By integrating the data from these complementary techniques, researchers can achieve a level of structural certainty that meets the highest standards of scientific integrity and is essential for advancing drug development programs.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 5. Comparing Analytical Techniques for Structural Biology [nanoimagingservices.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. longdom.org [longdom.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthetic Landscape of Thieno[2,3-b]pyridines: A Comparative Analysis
Introduction: The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system of immense interest to the pharmaceutical and materials science communities. This bicyclic structure, an isostere of quinoline, is a cornerstone in the design of molecules with a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] The specific arrangement of its heteroatoms and the potential for diverse functionalization make it a fertile ground for drug discovery and the development of novel organic materials.
This guide provides a comparative analysis of the principal synthetic methodologies for constructing the thieno[2,3-b]pyridine core. We will move beyond a simple recitation of protocols to dissect the strategic advantages and inherent limitations of each approach. Our focus is on the causality behind experimental choices, empowering researchers to select the most efficient and robust pathway for their specific synthetic targets.
Pillar 1: The Workhorse - Cyclization Strategies from Pyridine Precursors
The most established and widely utilized routes to thieno[2,3-b]pyridines involve the construction of the thiophene ring onto a pre-existing, appropriately substituted pyridine core. These methods are valued for their reliability and the commercial availability of a vast array of starting materials.
The Thorpe-Ziegler Cyclization of 2-Substituted-3-Cyanopyridines
This classical approach is arguably the most common method for synthesizing 3-aminothieno[2,3-b]pyridines. The strategy hinges on an intramolecular cyclization of a 3-cyanopyridine bearing a sulfur-containing side chain with an active methylene group at the 2-position.
Mechanistic Rationale: The reaction is initiated by a base, which deprotonates the α-carbon of the S-alkylated side chain, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the nitrile carbon. The resulting imine intermediate tautomerizes to the more stable enamine, yielding the 3-aminothieno[2,3-b]pyridine product. The Thorpe-Ziegler reaction is a powerful tool for forming five-membered rings.[3]
Caption: Thorpe-Ziegler cyclization mechanism for thieno[2,3-b]pyridine synthesis.
Representative Experimental Protocol: Synthesis of Ethyl 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate [1]
-
S-Alkylation: To a solution of 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (5 mmol) in DMF (10 mL), add potassium hydroxide (5 mmol). Stir the mixture at room temperature for 2 hours.
-
Reaction with Halide: Add ethyl chloroacetate (5 mmol) to the mixture and continue stirring at room temperature for an additional 3 hours.
-
Cyclization: Heat the reaction mixture to 80°C and maintain this temperature for 4 hours. The Thorpe-Ziegler cyclization occurs during this step.
-
Work-up: After cooling, pour the reaction mixture into ice water. Collect the resulting solid precipitate by filtration.
-
Purification: Recrystallize the crude product from dioxane to yield the pure ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that assembles the thiophene ring from an aldehyde or ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[4][5] While traditionally used for simple thiophenes, its principles are frequently adapted to construct the thieno[2,3-b]pyridine system, often starting from a pre-formed pyridine derivative.
Mechanistic Rationale: The reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile.[5][6] A Michael addition of sulfur follows, and subsequent cyclization and tautomerization lead to the final 2-aminothiophene product. The choice of base (e.g., morpholine, triethylamine) is critical for facilitating both the initial condensation and the sulfur addition.
Caption: Generalized Gewald reaction mechanism for 2-aminothiophene synthesis.
Representative Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carbonitrile [7]
-
Reactant Mixing: In a suitable flask, combine the appropriate cyclohexanone derivative (1.0 equiv.), cyanothioacetamide (1.0 equiv.), and water.
-
Catalysis: Add a catalytic amount of piperidinium acetate solution.
-
Reflux: Heat the mixture to reflux and maintain for 24 hours.
-
Acidification & Continued Reflux: Add a catalytic amount of glacial acetic acid and continue to reflux for another 24 hours.
-
Isolation: Cool the reaction mixture. The product often precipitates from the solution and can be collected by filtration.
-
Purification: Wash the collected solid with water and ethanol and dry under vacuum to obtain the desired product.
Pillar 2: The Convergent Approach - Friedländer Annulation
The Friedländer synthesis is a powerful method for constructing pyridine or quinoline rings. In the context of thieno[2,3-b]pyridines, this involves the condensation of an ortho-amino-substituted thiophene aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[3][8]
Mechanistic Rationale: The reaction can proceed via two possible pathways. The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization via Schiff base formation and subsequent dehydration to form the aromatic pyridine ring. Alternatively, an initial Schiff base formation between the amino group and the ketone can be followed by an intramolecular aldol-type cyclization and dehydration.[8] The reaction is typically catalyzed by acids or bases.[9]
Caption: Generalized Friedländer annulation for thieno[2,3-b]pyridine synthesis.
Note on Protocols: Specific, detailed protocols for Friedländer synthesis of thieno[2,3-b]pyridines are less common in the provided search results than for the Gewald or Thorpe-Ziegler methods, but the general principle is well-established.[3][8] The reaction conditions typically involve heating the two starting materials in the presence of a catalyst like p-toluenesulfonic acid, potassium hydroxide, or a Lewis acid.[8][9]
Pillar 3: Modern Methods - Transition-Metal-Catalyzed Cyclizations
Modern organic synthesis has increasingly turned to transition-metal catalysis for efficient and selective bond formation. For thieno[2,3-b]pyridines, this often involves an intramolecular cyclization of a suitably functionalized pyridine precursor, typically prepared via cross-coupling reactions.
Strategic Rationale: A common strategy involves synthesizing a 2-halo-3-alkynylpyridine via a Sonogashira coupling. This intermediate is then subjected to a cyclization reaction, often promoted by an electrophilic species, to form the thiophene ring. This approach offers excellent control over substitution patterns, particularly at the 2-position of the thieno[2,3-b]pyridine system.
Representative Experimental Workflow: Electrophilic Cyclization [10]
-
Cross-Coupling: A 2,3-dihalopyridine is first reacted with a terminal alkyne under Sonogashira coupling conditions (Pd catalyst, CuI co-catalyst, base) to yield a 2-halo-3-alkynylpyridine.
-
Thiolation: The remaining halide (e.g., chlorine) is then substituted with a thiol to introduce the sulfur atom, yielding a 3-(arylethynyl)-2-(alkylthio)pyridine.
-
Electrophilic Cyclization: This key intermediate is treated with an electrophile source (e.g., I₂, NIS, or organochalcogen compounds activated by an oxidant like Oxone®). The electrophile activates the alkyne, triggering an intramolecular attack from the sulfur atom to form the thiophene ring and incorporate the electrophile at the 3-position.
Caption: Workflow for transition-metal-mediated synthesis of thieno[2,3-b]pyridines.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route is dictated by the desired substitution pattern, scale, available starting materials, and tolerance for specific reaction conditions.
| Feature | Thorpe-Ziegler Cyclization | Gewald Synthesis | Friedländer Annulation | Transition-Metal Catalysis |
| Core Principle | Intramolecular cyclization of a 2-S-alkyl-3-cyanopyridine | Multicomponent reaction to build a 2-aminothiophene ring | Condensation of an aminothiophene with a dicarbonyl compound | Cross-coupling followed by intramolecular cyclization |
| Key Intermediate | Carbanion adjacent to sulfur | α,β-Unsaturated nitrile | Schiff base or aldol adduct | 2-Halo-3-alkynylpyridine |
| Starting Materials | Readily available 2-thioxo-3-cyanopyridines | Simple ketones/aldehydes, nitriles, sulfur | ortho-Aminothiophene aldehydes/ketones | Dihalopyridines, terminal alkynes |
| Typical Yields | Good to excellent | Moderate to good | Variable, often good | Good to excellent[10] |
| Substrate Scope | Broad; tolerates various substituents on the pyridine ring | Very broad for the thiophene part; good for library synthesis | Dependent on the availability of substituted aminothiophenes | Excellent; allows for precise installation of groups |
| Conditions | Basic (NaOEt, KOH), moderate heat | Basic (morpholine, Et₃N), mild heat | Acidic or basic, often requires higher temperatures | Often requires inert atmosphere, metal catalysts (Pd, Cu) |
| Advantages | High reliability, simple procedures, common starting materials | Convergent, high atom economy, builds complexity quickly | Convergent, builds the pyridine ring | High regioselectivity, broad functional group tolerance, mild conditions |
| Disadvantages | Limited to 3-amino products initially | Can have regioselectivity issues with unsymmetrical ketones | Starting aminothiophenes can be unstable or require synthesis | Expensive catalysts, potential for metal contamination, requires inert atmosphere |
Strategic Selection Insights:
-
For preparing libraries of 3-aminothieno[2,3-b]pyridines: The Thorpe-Ziegler and Gewald methods are unparalleled. Their operational simplicity and use of readily available building blocks make them ideal for generating a large number of analogs for structure-activity relationship (SAR) studies.[7][11]
-
For accessing highly substituted systems with specific aryl or alkyl groups at the 2-position: Transition-metal-catalyzed strategies are superior. The precision of cross-coupling reactions allows for the installation of functionalities that are difficult to introduce via classical methods.[10]
-
For large-scale, cost-effective synthesis: A well-optimized Thorpe-Ziegler cyclization is often the most practical choice due to the lower cost of reagents and catalysts compared to transition-metal-based routes.
-
When starting from a thiophene core: The Friedländer annulation provides a direct, convergent route to build the pyridine ring, which can be advantageous if the substituted aminothiophene is more accessible than the corresponding pyridine precursor.
Conclusion
The synthesis of the thieno[2,3-b]pyridine scaffold is a mature field with a diverse and powerful toolbox of methodologies. Classical approaches like the Thorpe-Ziegler and Gewald reactions remain the workhorses of the field, offering reliable and straightforward access to a wide range of derivatives, particularly the medicinally important 3-amino analogs. For more targeted synthesis requiring precise control and complex substitution patterns, modern transition-metal-catalyzed methods provide unmatched versatility and efficiency. A thorough understanding of the mechanisms, advantages, and limitations of each of these primary routes is essential for the rational design and successful execution of a synthetic campaign targeting this important heterocyclic system.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
The Thieno[2,3-b]pyridine Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The thieno[2,3-b]pyridine core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, making it a versatile starting point for the development of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of thieno[2,3-b]pyridine derivatives across various therapeutic areas, offering a comparative overview of their performance against different biological targets. The insights presented herein are grounded in experimental data from peer-reviewed studies, providing researchers and drug development professionals with a comprehensive resource to guide their own discovery efforts.
Thieno[2,3-b]pyridines as Anticancer Agents
The thieno[2,3-b]pyridine scaffold has been extensively explored for its anticancer potential, leading to the discovery of potent inhibitors of various kinases and other crucial cellular targets involved in cancer progression.
Kinase Inhibitors: Targeting the Engines of Cell Proliferation
Kinases are a class of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. The thieno[2,3-b]pyridine core has proven to be an effective template for the design of inhibitors targeting several key kinases.
Pim-1 is a serine/threonine kinase that is overexpressed in several human cancers and is involved in cell survival and proliferation. SAR studies on 5-bromo-thieno[2,3-b]pyridines have revealed key structural features for potent Pim-1 inhibition[1].
Key SAR Insights:
-
2-Position Amide Substitution: The nature of the substituent on the 2-amide is critical. Phenylamino derivatives with para-substituents on the phenyl ring generally exhibit enhanced activity compared to the unsubstituted analog[1].
-
Disubstitution on the Phenylamino Moiety: 3,4-disubstitution on the phenyl ring significantly improves Pim-1 inhibitory activity[1].
-
Phenylpiperazine Moiety: Replacement of the phenylamino group with a substituted phenylpiperazine at the 2-position can lead to a substantial increase in potency[1].
| Compound Series | R Group at 2-Position | Key Substitutions on R Group | Pim-1 IC50 (µM) |
| 3a-h | Phenylamino | Unsubstituted (3a) | >100 |
| 3,4-dichloro (3c) | 35.7 | ||
| 3,4-dimethyl (3d) | >100 | ||
| 4-methoxy (3g) | >100 | ||
| 5a,b | Phenylpiperazine | 4-acetyl (5b) | 12.71 |
Experimental Protocol: Pim-1 Kinase Inhibition Assay
A typical protocol for evaluating Pim-1 inhibitory activity involves a radiometric kinase assay.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the Pim-1 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP (radiolabeled with ³²P or ³³P).
-
Compound Incubation: Add the test compounds (thieno[2,3-b]pyridine derivatives) at various concentrations to the reaction mixture.
-
Kinase Reaction: Initiate the kinase reaction by adding the ATP solution and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.
-
Washing: Wash the membrane to remove unincorporated radiolabeled ATP.
-
Quantification: Measure the radioactivity on the membrane using a scintillation counter to determine the extent of substrate phosphorylation.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
The c-Src non-receptor tyrosine kinase is another important target in cancer therapy due to its role in tumor progression. A high-throughput screening (HTS) campaign identified a 3-amino-thieno[2,3-b]pyridine as a hit, which was subsequently optimized[2][3].
Key SAR Insights:
-
3-Amino Group: The 3-amino group is crucial for activity, likely forming hydrogen bonds with the kinase hinge region[3].
-
Substituents on the Thienopyridine Ring: The nature and position of substituents on the thieno[2,3-b]pyridine core influence potency and selectivity.
-
Aromatic Moieties: Additional aromatic moieties in the molecule can interact with the hydrophobic pocket of the ATP binding site, enhancing inhibitory activity[2][3].
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Thieno[2,3-d]pyrimidine derivatives (an isomeric scaffold) have shown promise as VEGFR-2 inhibitors[4]. While not the core topic, the findings on this related scaffold are informative.
Key SAR Insights for Thieno[2,3-d]pyrimidines:
-
Structural similarity to known VEGFR-2 inhibitors is a guiding principle in the design of these compounds[4].
-
Specific substitutions on the thieno[2,3-d]pyrimidine core are critical for achieving potent anti-cancer activity against various cell lines[4].
Non-Kinase Anticancer Targets
Thieno[2,3-b]pyridines have also demonstrated efficacy against non-kinase targets, highlighting their polypharmacological potential.
FOXM1 is a transcription factor that is overexpressed in a variety of cancers and plays a critical role in cell cycle progression. N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have been designed as direct FOXM1 inhibitors[5].
Key SAR Insights:
-
Substituents on the Phenyl Ring: The electronic nature of substituents on the phenyl ring of the N-phenylacetamide moiety significantly impacts activity. Both electron-withdrawing and electron-donating groups have been explored[5].
-
Halogen at Position 4 of the Phenyl Ring: The presence of a halogen (F, Cl, Br, I) at the 4-position of the phenyl ring is a common feature in active compounds[5].
| Compound | Substituent at R1 | Substituent at R2 | MDA-MB-231 IC50 (µM) |
| FDI-6 | H | H | 2.5 |
| 1 | F | CN | 1.8 |
| 6 | Cl | NO2 | 1.2 |
| 16 | I | CH3 | 3.1 |
A significant challenge in cancer treatment is the development of chemoresistance. Thieno[2,3-b]pyridines have been investigated as agents that can sensitize cancer cells to conventional chemotherapeutics like topotecan, a topoisomerase I (TOP1) inhibitor[6].
Key SAR Insights:
-
TDP1 Inhibition: While initially designed as tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors, the chemosensitizing effect appears to be mediated by a complex network of DNA repair pathways[6].
-
Lipophilic Groups: The presence of large lipophilic groups on the pyridine ring of the thieno[2,3-b]pyridine core is a key structural motif for optimal performance[6].
-
Aryl Carboxamide Substitution: Substitution on the aryl carboxamide ring, particularly at the para-position, influences both anti-proliferative activity and TDP1 inhibition. While para-substitution can decrease intrinsic anti-proliferative activity, it can be tolerated for chemosensitization[6].
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., H460 lung cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the thieno[2,3-b]pyridine compounds, both alone and in combination with topotecan.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Workflow for Identifying Chemosensitizers
Caption: Workflow for the discovery of thieno[2,3-b]pyridine-based chemosensitizers.
Thieno[2,3-b]pyridines in Metabolic Diseases
Beyond oncology, the thieno[2,3-b]pyridine scaffold has shown promise in the treatment of metabolic disorders, particularly type 2 diabetes mellitus (T2DM).
Hepatic Gluconeogenesis Inhibitors
Excessive hepatic glucose production is a hallmark of T2DM. Thieno[2,3-b]pyridine derivatives have been identified as inhibitors of hepatic gluconeogenesis[7][8].
Key SAR Insights:
-
Thienopyridine Core Substitution: Modifications to the thieno[2,3-b]pyridine core are crucial for improving potency. Replacing a trifluoromethyl (CF₃) group can lead to more potent inhibitors[7][8].
-
Mechanism of Action: Active compounds have been shown to reduce the mRNA transcription levels of key gluconeogenic genes, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK)[7].
| Compound | Core Substitution | Hepatic Glucose Production IC50 (µM) |
| DMT (Hit) | CF₃ | 33.8 |
| 8e | Modified Core | 16.8 |
| 9d | Modified Core | 12.3 |
In Vivo Efficacy:
Compound 8e demonstrated the ability to reduce fasting blood glucose and improve oral glucose tolerance in db/db mice, a model of T2DM[7].
Signaling Pathway of Hepatic Gluconeogenesis Inhibition
Caption: Mechanism of action of thieno[2,3-b]pyridine-based hepatic gluconeogenesis inhibitors.
Thieno[2,3-b]pyridines as Antiviral Agents
The versatility of the thieno[2,3-b]pyridine scaffold extends to the field of virology, with derivatives showing activity against the Hepatitis C virus (HCV).
Hepatitis C Virus (HCV) Inhibitors
A cell-based screening of a small molecule library identified a thieno[2,3-b]pyridine derivative as a hit for anti-HCV activity[9][10]. Subsequent SAR studies led to the discovery of several potent analogs with low cytotoxicity.
Key SAR Insights:
-
Structure-Activity Relationship: The optimization of the hit compound involved modifications at various positions of the thieno[2,3-b]pyridine core to improve potency and reduce cytotoxicity[9]. The exact mechanism of action of these compounds has not been fully elucidated but they provide a promising starting point for the development of new anti-HCV agents[9].
| Compound | EC50 (µM) | Selectivity Index (SI) |
| 12c | 3.3 | >30.3 |
| 12b | 3.5 | >28.6 |
| 10l | 3.9 | >25.6 |
| 12o | 4.5 | >22.2 |
General Synthesis of the Thieno[2,3-b]pyridine Core
A common and versatile method for the synthesis of the 3-amino-thieno[2,3-b]pyridine scaffold is the Gewald reaction.
Experimental Protocol: Gewald Aminothiophene Synthesis followed by Cyclization
-
Step 1: Synthesis of 2-amino-3-cyanopyridine-4,6-disubstituted-2-thiones: React an appropriate active methylene nitrile (e.g., malononitrile) with a β-keto ester in the presence of a base (e.g., piperidine) and elemental sulfur.
-
Step 2: Alkylation of the Thione: Alkylate the resulting thione with a suitable α-halo carbonyl compound (e.g., ethyl chloroacetate or a phenacyl bromide) in the presence of a base like sodium ethoxide.
-
Step 3: Intramolecular Thorpe-Ziegler Cyclization: The alkylated intermediate undergoes an intramolecular cyclization to form the 3-aminothieno[2,3-b]pyridine core.
General Synthetic Scheme
Caption: A general synthetic route to the 3-amino-thieno[2,3-b]pyridine scaffold.
Conclusion
The thieno[2,3-b]pyridine scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a foundation for the development of potent and selective modulators of a diverse range of biological targets. The SAR studies summarized in this guide highlight the chemical tractability of this heterocyclic system, allowing for fine-tuning of its pharmacological properties. For researchers in drug discovery, the thieno[2,3-b]pyridine core represents a fertile ground for the generation of novel therapeutic candidates. The comparative data and experimental insights provided herein are intended to facilitate these endeavors, ultimately contributing to the development of new medicines for a variety of diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. aminer.org [aminer.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
A Comparative Guide to the Efficacy of 3-Aminothieno[2,3-b]pyridine-2-carboxamide-Based IKKβ Inhibitors
This guide provides an in-depth comparison of the efficacy of a series of potent IκB kinase β (IKKβ) inhibitors based on the 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold. For researchers in inflammation, immunology, and oncology, this document offers a technical overview of their structure-activity relationships (SAR), comparative potency, and the experimental methodologies required for their evaluation.
Introduction: Targeting the NF-κB Pathway through IKKβ Inhibition
The nuclear factor-κB (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a critical role in immunity, cell proliferation, and survival.[1] Its dysregulation is a hallmark of numerous diseases, including chronic inflammatory conditions and cancer. The canonical NF-κB pathway is primarily regulated by the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO.[2] IKKβ is the principal kinase responsible for phosphorylating the inhibitor of κBα (IκBα), an event that triggers the ubiquitination and proteasomal degradation of IκBα. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1]
Given its pivotal role, IKKβ has emerged as a high-value therapeutic target for the development of novel anti-inflammatory and anti-cancer agents. The 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold has been identified as a promising starting point for the generation of potent and selective IKKβ inhibitors.[3][4] This guide will focus on a comparative analysis of a series of such inhibitors, detailing their efficacy and the experimental frameworks used to determine it.
The IKKβ/NF-κB Signaling Pathway
The canonical NF-κB signaling cascade is initiated by pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This leads to the activation of the IKK complex. IKKβ-mediated phosphorylation of IκBα at serine residues Ser32 and Ser36 is the critical step leading to its degradation and subsequent NF-κB activation.[1]
Caption: Canonical NF-κB Signaling Pathway.
Comparative Efficacy of 3-Aminothieno[2,3-b]pyridine-2-carboxamide IKKβ Inhibitors
The following table summarizes the in vitro efficacy of a series of 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives against human IKKβ. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50). The core structure and substitution points (R1 and R2) are shown below.
Core Structure:
Image depicting the general chemical structure of the compared inhibitors with R1 and R2 substitution points indicated.
| Compound | R1 | R2 | IKKβ IC50 (nM)[3][5] |
| 1 | H | H | 1100 |
| 2 | Me | H | 130 |
| 3 | Et | H | 160 |
| 4 | n-Pr | H | 150 |
| 5 | i-Pr | H | 230 |
| 6 | H | 2-pyridyl | 40 |
| 7 | H | 3-pyridyl | 140 |
| 8 | H | 4-pyridyl | 210 |
| 9 | H | 2-pyrazinyl | 130 |
| 10 | H | 2-(N-morpholinyl)ethyl | 43 |
| 11 | Me | 2-pyridyl | 110 |
| 12 | Me | 2-(N-morpholinyl)ethyl | 78 |
Analysis of Structure-Activity Relationship (SAR):
The data reveals key structural features that influence the inhibitory potency of this class of compounds against IKKβ.[3][5]
-
Substitution at R1: Small alkyl groups at the R1 position are well-tolerated, with a methyl group (Compound 2) providing a significant increase in potency compared to the unsubstituted analog (Compound 1).
-
Substitution at R2: The nature of the substituent at the R2 position has a profound impact on efficacy. Aromatic and polar groups at this position are generally favored. Notably, a 2-pyridyl group (Compound 6) and a 2-(N-morpholinyl)ethyl group (Compound 10) resulted in the most potent inhibitors in this series, with IC50 values of 40 nM and 43 nM, respectively.
Experimental Protocols
To ensure the reproducibility and accuracy of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for a biochemical kinase assay and a cell-based functional assay to evaluate IKKβ inhibitors.
In Vitro IKKβ Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This biochemical assay directly measures the enzymatic activity of IKKβ and its inhibition by test compounds.
Workflow Diagram:
Caption: TR-FRET IKKβ Kinase Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human IKKβ enzyme, biotinylated IκBα peptide substrate, and ATP to their final concentrations in assay buffer.
-
Prepare serial dilutions of test compounds in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Plate Setup:
-
Add 2 µL of diluted test compound or vehicle (DMSO control) to the wells of a low-volume 384-well plate.
-
Add 4 µL of the diluted IKKβ enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 4 µL of a pre-mixed solution of biotinylated IκBα substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and initiate detection by adding 5 µL of a detection mix containing a Europium (Eu)-labeled anti-phospho-IκBα antibody and Streptavidin-Allophycocyanin (SA-APC) in a TR-FRET detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm for Eu and 665 nm for APC).[6]
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Determine the percent inhibition for each compound concentration and plot the data to calculate the IC50 value.
-
Cell-Based NF-κB Reporter Gene Assay
This assay measures the functional consequence of IKKβ inhibition in a cellular context by quantifying the activity of an NF-κB-driven reporter gene.
Workflow Diagram:
Caption: NF-κB Reporter Gene Assay Workflow.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293 or THP-1 NF-κB-luc).[7][8]
-
Seed the cells into a 96-well white, clear-bottom tissue culture plate at an appropriate density (e.g., 25,000 cells/well) and incubate overnight.[9]
-
-
Compound Treatment and Stimulation:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds.
-
Incubate for 1 hour to allow for cell penetration of the inhibitors.
-
Add an NF-κB activator, such as TNF-α (e.g., final concentration of 10 ng/mL), to the wells (except for unstimulated controls).[9]
-
Incubate the plate for an additional 6 to 24 hours at 37°C in a CO2 incubator.[7][8]
-
-
Cell Lysis and Luminescence Reading:
-
Remove the medium from the wells.
-
Lyse the cells by adding a luciferase lysis buffer.
-
Add a luciferase substrate solution to the cell lysate.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
Normalize the data to unstimulated controls and calculate the percent inhibition of NF-κB activity for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
The 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold serves as a robust platform for the development of potent IKKβ inhibitors. The structure-activity relationship data presented in this guide highlights the critical role of substitutions at the C4 and C6 positions of the thienopyridine ring system in modulating inhibitory activity. The detailed experimental protocols for both biochemical and cell-based assays provide a framework for the rigorous evaluation and comparison of these and other potential IKKβ inhibitors. This information is intended to support researchers in their efforts to develop novel therapeutics targeting the NF-κB signaling pathway for the treatment of inflammatory diseases and cancer.
References
- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | IKKα and IKKβ each function to regulate NF-κB activation in the TNF-induced/canonical pathway | ID: 08612z020 | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. dcreport.org [dcreport.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating Thieno[2,3-b]pyridine Isomers: A Comparative Spectroscopic Analysis
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] As research in this area intensifies, the precise structural characterization of novel derivatives becomes paramount. A frequent challenge encountered during synthesis is the potential formation of multiple positional isomers, whose distinct biological activities necessitate unambiguous identification.
This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation and differentiation of thieno[2,3-b]pyridine isomers. We will move beyond mere data presentation to explain the underlying principles and experimental rationale, empowering researchers to make informed analytical decisions. Our approach emphasizes a multi-technique, self-validating methodology to ensure the highest degree of scientific integrity.
The Challenge of Isomerism in Thieno[2,3-b]pyridines
The fused bicyclic structure of thieno[2,3-b]pyridine offers several sites for substitution, leading to a variety of positional isomers. For instance, substitution at the C4- versus the C5-position can yield compounds with identical mass but potentially different chemical properties and biological functions. Differentiating these isomers is often non-trivial and requires a synergistic application of modern spectroscopic methods.
Caption: Isomeric substitution on the thieno[2,3-b]pyridine core.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is unequivocally the most powerful technique for distinguishing thieno[2,3-b]pyridine isomers. The anisotropic effects of the aromatic rings and the strong electron-withdrawing nature of the pyridine nitrogen create a distinct and predictable electronic environment, which is highly sensitive to substituent placement.
Expertise in Action: Why NMR Excels
The key to differentiation lies in how a substituent at one position electronically perturbs the chemical shifts (δ) and coupling constants (J) of protons and carbons at other positions. For example, an electron-withdrawing group at C5 will deshield the adjacent protons at C4 and C6 to a different extent than if it were placed at C4, affecting H3 and H5. These subtle but measurable differences are the fingerprints of each isomer. Two-dimensional (2D) NMR experiments like HSQC and HMBC are then used to create a self-validating network of correlations, confirming the initial assignments with high confidence.[3][4]
¹H NMR Analysis
The aromatic region of the ¹H NMR spectrum provides the most immediate clues. Protons on the pyridine ring (H4, H5, H6) typically resonate further downfield than those on the thiophene ring (H2, H3) due to the influence of the nitrogen atom.
Comparative Data: ¹H NMR Chemical Shifts (δ, ppm) of Chloro-Substituted Isomers
| Proton | 7-Chlorothieno[2,3-c]pyridine | 7-Chlorothieno[3,2-b]pyridine |
| H1/H3 | 7.5-7.6 (d) | - |
| H2 | - | 7.7-7.8 (d) |
| H3 | - | 7.2-7.3 (d) |
| H4 | 8.2-8.3 (d) | - |
| H5 | - | 8.5-8.6 (d) |
| H6 | - | 7.3-7.4 (d) |
Note: Data extrapolated from similar structures and known chemical shift principles.[5][6][7][8] Exact values are solvent and compound dependent.
¹³C NMR Analysis
¹³C NMR provides complementary data, with carbon chemical shifts being highly sensitive to their local electronic environment. The position of a substituent can be inferred by its "ipso" effect on the carbon it's attached to, as well as its "ortho," "meta," and "para" effects on neighboring carbons. A comprehensive study on substituted thienopyridines has shown a linear correlation of these ipso substituent chemical shifts, providing a robust method for characterizing the position of substitution.[9]
Comparative Data: Representative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Thieno[2,3-b]pyridine Derivative A | Thieno[2,3-b]pyridine Derivative B |
| C2 | ~125 | ~125 |
| C3 | ~120 | ~120 |
| C3a | ~128 | ~128 |
| C4 | ~150 | ~130 (Substituted) |
| C5 | ~118 (Substituted) | ~130 |
| C6 | ~145 | ~145 |
| C7a | ~160 | ~160 |
Note: Values are illustrative, based on general principles and data from various derivatives.[1][9][10] The carbon bearing the substituent and its immediate neighbors show the most significant shifts.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified thieno[2,3-b]pyridine isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[10] Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample to thermally equilibrate for 5-10 minutes.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H Spectrum Acquisition:
-
Load standard 1D proton acquisition parameters.
-
Set an appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a 30° or 45° pulse angle to reduce experiment time.
-
Set the relaxation delay (d1) to at least 1 second.
-
Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Load standard 1D proton-decoupled carbon acquisition parameters.
-
Set an appropriate spectral width (e.g., 0 to 200 ppm).
-
Use a 30° or 45° pulse angle.
-
Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Caption: A typical workflow for unambiguous isomer identification using NMR.
Mass Spectrometry (MS): Decoding Fragmentation Patterns
While all positional isomers will have the same molecular weight (and thus the same molecular ion peak, M⁺·), their fragmentation patterns under techniques like Electron Ionization (EI-MS) can differ. This provides a valuable secondary check for structural assignments.
Expertise in Action: Why Fragmentation Differs
The stability of the charged fragments and neutral losses that form upon ionization is dictated by the molecule's structure. The position of a substituent can influence which bonds are most likely to break. For example, a substituent that can stabilize an adjacent radical or cation through resonance will favor specific fragmentation pathways. Observation of a significant (M-16) peak can be diagnostic for the presence of an N-oxide or S-oxide.[11]
Comparative Data: Hypothetical Key Fragments (EI-MS)
| Isomer Type | Parent Ion (m/z) | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) | Rationale |
| 5-Acetyl-thieno[2,3-b]pyridine | 191 | 176 | 148 | Loss of -CH₃ radical, followed by loss of CO |
| 6-Acetyl-thieno[2,3-b]pyridine | 191 | 176 | 121 | Loss of -CH₃ radical, followed by fragmentation of the pyridine ring |
Note: This table is illustrative. Actual fragmentation is complex and requires careful analysis of the full spectrum.[12]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the purified isomer in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 10-100 µg/mL.
-
Instrument Setup: Tune the mass spectrometer using a standard calibrant (e.g., PFTBA). Set the ion source to EI mode with a standard electron energy of 70 eV.
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or a GC inlet (for volatile compounds).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500).
-
Data Analysis: Identify the molecular ion peak (M⁺·). Analyze the major fragment ions and propose logical fragmentation pathways consistent with the suspected isomeric structures. Compare the relative abundances of key fragments between samples.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. 69627-03-8|7-Chlorothieno[3,2-b]pyridine|BLD Pharm [bldpharm.com]
- 7. 28948-58-5|7-Chlorothieno[2,3-c]pyridine|BLD Pharm [bldpharm.com]
- 8. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. article.sapub.org [article.sapub.org]
A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Activity of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic Acid Derivatives
In the landscape of modern drug discovery, the thieno[2,3-b]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Its derivatives have been investigated as potent anticancer, anti-inflammatory, antiviral, and antidiabetic agents.[1][2][3][4] A particularly intriguing subset of this family is the 3-chlorothieno[2,3-b]pyridine-2-carboxylic acid series, which serves as a crucial intermediate in the synthesis of novel kinase inhibitors and other bioactive molecules.[5] This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of these derivatives, offering insights into experimental design, data interpretation, and the critical translation of benchtop findings to preclinical models.
The journey from a promising hit in a high-throughput screen to a viable drug candidate is fraught with challenges, none more critical than the often-observed disconnect between in vitro potency and in vivo efficacy. This guide is structured to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to navigate this translational gap. We will delve into the nuances of experimental choices, the importance of self-validating protocols, and the authoritative grounding of claims through robust scientific literature.
The Thieno[2,3-b]pyridine Core: A Scaffold of Therapeutic Promise
The thieno[2,3-b]pyridine nucleus is a fused heterocyclic system that has captured the attention of medicinal chemists due to its versatile pharmacological profile.[6] Derivatives of this scaffold have been shown to inhibit a range of biological targets, including Pim-1 kinase, death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2), and tyrosyl-DNA phosphodiesterase 1 (TDP1).[7][8][9] The introduction of a chlorine atom at the 3-position and a carboxylic acid at the 2-position of the thieno[2,3-b]pyridine core provides a key synthetic handle for generating diverse libraries of compounds with potentially enhanced biological activities.[5]
dot graph "Thieno[2,3-b]pyridine_Core" { layout=neato; node [shape=plaintext]; "Thieno[2,3-b]pyridine" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10454313&t=l", label=""]; }
Caption: The core structure of thieno[2,3-b]pyridine.
Part 1: Unveiling Potential in the Dish: In Vitro Activity Assessment
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of newly synthesized compounds. For this compound derivatives, these assays typically focus on target engagement, cellular potency, and preliminary toxicity.
Key In Vitro Assays:
-
Enzyme Inhibition Assays: Given that many thieno[2,3-b]pyridine derivatives are designed as kinase inhibitors, biochemical assays are crucial to determine the half-maximal inhibitory concentration (IC50) against the target kinase.[7][9]
-
Cell Viability and Proliferation Assays: Cellular assays, such as the MTT or CellTiter-Glo® assays, are used to measure the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[8][10] These assays provide an initial indication of the compound's therapeutic window.
-
Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) can be employed to confirm that the compound is binding to its intended target within a cellular context.
-
Antiviral Replication Assays: For derivatives being explored as antiviral agents, cell-based assays are used to quantify the inhibition of viral replication.[3][11]
Experimental Protocol: In Vitro Pim-1 Kinase Inhibition Assay
This protocol outlines a typical procedure for determining the IC50 value of a test compound against Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well microplates
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the Pim-1 kinase and the peptide substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
dot graph "In_Vitro_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Caption: A typical workflow for an in vitro kinase inhibition assay.
Part 2: From the Dish to the Organism: In Vivo Efficacy Evaluation
While in vitro assays provide valuable initial data, in vivo studies are essential to assess the therapeutic potential of a compound in a complex biological system. These studies provide insights into a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy and safety.
Common In Vivo Models:
-
Xenograft Models: For anticancer drug development, human cancer cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored.[12]
-
Disease Models: For other therapeutic areas, such as inflammation or diabetes, specific animal models that mimic the human disease are used. For example, a rat paw edema model can be used to assess anti-inflammatory activity.[2]
-
Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in an animal model.
Experimental Protocol: Murine Xenograft Model for Anticancer Activity
This protocol describes a general procedure for evaluating the in vivo anticancer efficacy of a this compound derivative.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., HCT-116, MDA-MB-231)
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Inject a suspension of cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
dot graph "In_Vivo_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Caption: A generalized workflow for an in vivo xenograft study.
Part 3: Bridging the Divide: Correlating In Vitro and In Vivo Data
The ultimate goal of preclinical drug discovery is to identify compounds with a strong correlation between their in vitro activity and in vivo efficacy. However, a potent in vitro inhibitor does not always translate into an effective in vivo agent. Understanding the potential reasons for this discrepancy is crucial for successful drug development.
Factors Influencing the In Vitro to In Vivo Translation:
-
Pharmacokinetics (ADME): A compound may be highly potent in vitro but have poor oral bioavailability, rapid metabolism, or rapid clearance in vivo, preventing it from reaching the target tissue at a therapeutic concentration.
-
Target Engagement in a Complex System: The cellular environment in vivo is significantly more complex than in a simplified in vitro assay. Factors such as protein binding, off-target effects, and the presence of efflux pumps can all modulate a compound's activity.
-
Toxicity: A compound may exhibit acceptable toxicity in in vitro assays but cause unforeseen adverse effects in an animal model, limiting the achievable therapeutic dose.
-
Compound Properties: Physicochemical properties such as solubility and permeability play a critical role in a compound's in vivo performance. Poor solubility can lead to low absorption and bioavailability.[13]
Data Summary and Comparison
To facilitate a clear comparison, experimental data should be summarized in a structured format. The following table provides a hypothetical example for two this compound derivatives.
| Compound | In Vitro Pim-1 IC50 (nM) | In Vitro HCT-116 Cell Viability IC50 (µM) | In Vivo TGI (%) at 50 mg/kg | Oral Bioavailability (%) |
| Derivative A | 15 | 0.5 | 60 | 45 |
| Derivative B | 10 | 0.3 | 20 | 5 |
In this hypothetical example, Derivative B is more potent in vitro but shows weaker in vivo efficacy. The low oral bioavailability of Derivative B could be a key reason for this discrepancy. This highlights the importance of integrating pharmacokinetic data into the analysis.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. A systematic and integrated approach to evaluating both the in vitro and in vivo activities of its derivatives is paramount for success. By carefully designing experiments, critically analyzing the data, and understanding the factors that can lead to discrepancies between in vitro and in vivo results, researchers can more effectively navigate the challenging path from bench to bedside. Future efforts should focus on optimizing the ADME properties of these derivatives to enhance their in vivo efficacy and therapeutic potential.
References
- 1. Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic Acid-Based Compounds
Introduction: The Thieno[2,3-b]pyridine Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to bind to multiple, important biological targets. The thieno[2,3-b]pyridine core, particularly derivatives of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid, represents one such scaffold.[1][2] Its rigid, heterocyclic structure provides an excellent foundation for developing potent and selective inhibitors, most notably targeting the protein kinase family.[3][4]
Protein kinases are critical regulators of numerous cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer and autoimmune disorders.[5][6] Consequently, kinase inhibitors have become a major class of therapeutic agents.[7] However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[8][9] Off-target activity, or cross-reactivity, can lead to unexpected side effects or, in some cases, beneficial polypharmacology.[10]
This guide provides an in-depth comparison of compounds derived from the this compound scaffold, focusing on the critical aspect of cross-reactivity. We will explore the causality behind experimental choices for selectivity profiling, detail self-validating protocols, and ground our discussion in the context of a therapeutically relevant kinase family: the Janus kinases (JAKs).
Primary Target Profile: Thienopyridines as Janus Kinase (JAK) Inhibitors
The JAK family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are central players in cytokine signaling.[11] They act via the JAK-STAT signaling pathway to regulate gene expression involved in immunity, inflammation, and cell growth.[6][12] Dysregulation of this pathway is linked to a host of inflammatory and autoimmune diseases.[13] Consequently, JAK inhibitors, or "jakinibs," have emerged as a vital class of immunomodulatory drugs.[12]
Compounds based on the thienopyridine scaffold have shown promise as potent JAK inhibitors. Their mechanism of action typically involves competitive binding at the ATP pocket of the kinase domain, thereby preventing the phosphorylation and activation of STAT transcription factors.[11][13] While first-generation JAK inhibitors often targeted multiple JAK family members non-selectively, the drive for improved safety profiles has spurred the development of second-generation, more selective inhibitors.[7] Understanding the cross-reactivity of a thienopyridine-based compound within the JAK family and across the broader kinome is therefore paramount.
The Imperative of Selectivity: A Comparative Analysis of Cross-Reactivity
An inhibitor's value is defined not only by its on-target potency but also by its selectivity profile. A compound that potently inhibits its intended target (e.g., JAK1) but also inhibits numerous other kinases may carry a higher risk of toxicity.[10] Conversely, a highly selective inhibitor may offer a cleaner safety profile. The following table presents illustrative data for three hypothetical thienopyridine-based compounds (TPC-1, TPC-2, and TPC-3) to demonstrate how cross-reactivity data is evaluated.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | TPC-1 (Broad Spectrum) | TPC-2 (JAK1/2 Selective) | TPC-3 (Highly JAK1 Selective) |
| JAK1 | 5 | 8 | 2 |
| JAK2 | 15 | 12 | 250 |
| JAK3 | 50 | 850 | >10,000 |
| TYK2 | 120 | 1,100 | >10,000 |
| SRC | 250 | >10,000 | >10,000 |
| LCK | 400 | >10,000 | >10,000 |
| DRAK2 | 85 | 950 | 8,000 |
| eEF2-K | 1500 | >10,000 | >10,000 |
Data is hypothetical and for illustrative purposes.
Interpretation of Data:
-
TPC-1 shows potent inhibition of JAK1 but exhibits significant cross-reactivity with other JAK family members and other kinases like DRAK2. This broad-spectrum activity might be useful in certain contexts but carries a higher risk of off-target effects.
-
TPC-2 demonstrates improved selectivity for JAK1 and JAK2 over JAK3 and TYK2, with minimal activity against other tested kinases. This profile is common for dual JAK1/2 inhibitors.[7]
-
TPC-3 represents a highly selective JAK1 inhibitor. Its potency is greatest for JAK1, with significantly weaker activity against all other kinases, suggesting a potentially superior safety profile with regard to off-target kinase inhibition.
Experimental Workflows for Assessing Cross-Reactivity
To generate reliable selectivity data, rigorous and validated experimental protocols are essential. Below are two cornerstone methodologies for profiling inhibitor cross-reactivity: large-scale in vitro kinase screening and cell-based target engagement.
Workflow for Kinase Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a novel compound. This process begins with a primary assay against the intended target and expands to a broad panel of kinases to identify potential off-targets.
Caption: Workflow for kinase inhibitor selectivity profiling.
Protocol 1: In Vitro Kinase Panel Screening
This protocol describes a standard method for screening a compound against a large panel of kinases to determine its selectivity profile. Commercial services often perform these assays using radiometric ([³³P]-ATP) or luminescence-based methods.[14][15]
Objective: To quantify the inhibitory activity of a test compound against a broad range of protein kinases at a single, high concentration, followed by IC50 determination for significant hits.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Kinase panel (e.g., Promega Kinase Selectivity Profiling Systems or services from Reaction Biology).[15][16]
-
Appropriate kinase assay buffer.
-
Substrate peptides or proteins for each kinase.
-
ATP (radiolabeled or non-labeled, depending on the detection method).
-
Microtiter plates (e.g., 384-well).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay reagents).[17]
Methodology:
-
Compound Preparation: Prepare a working solution of the test compound. For an initial screen, a concentration of 1 µM is common.[17] This concentration is high enough to identify moderately potent off-target interactions.
-
Assay Plate Setup: In a 384-well plate, dispense 1 µL of the compound working solution. Include vehicle controls (DMSO) and a positive control inhibitor (e.g., Staurosporine).
-
Kinase Reaction:
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[17] This allows the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the remaining kinase activity. For ADP-Glo™, this involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Data Analysis (Single-Point Screen): Calculate the percent inhibition for the test compound relative to the vehicle (DMSO) controls. % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO))
-
Follow-up (IC50 Determination): For kinases showing significant inhibition (e.g., >50%), perform a dose-response experiment. Serially dilute the compound (e.g., 10-point, 3-fold dilutions) and repeat the assay to determine the IC50 value by fitting the data to a four-parameter logistic curve.
Trustworthiness - Self-Validation: The protocol's integrity is maintained by including vehicle controls (defining 0% inhibition) and a pan-kinase inhibitor like Staurosporine (defining 100% inhibition or positive control). This validates that the assay system for each kinase is functioning correctly.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are crucial, confirming target engagement within the complex milieu of a living cell is a critical validation step.[18] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures the interaction between a drug and its protein target in cells or tissues.[19][20] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tₘ).[21]
Objective: To verify that a thienopyridine compound binds to its intended target (e.g., JAK1) in intact cells and to assess engagement with potential off-targets.
Materials:
-
Cultured cells expressing the target of interest (e.g., HeLa cells).
-
Test compound and vehicle (DMSO).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR machine or thermal cycler for heating.
-
Centrifuge for separating soluble and precipitated protein fractions.
-
SDS-PAGE and Western blotting reagents or mass spectrometry instrumentation for protein quantification.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound (e.g., 10 µM TPC-3) or vehicle (DMSO) for a set period (e.g., 1 hour) at 37°C to allow for cell penetration and target binding.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step.[22]
-
Cell Lysis: Lyse the cells to release proteins. This can be done by freeze-thawing, sonication, or adding a lysis buffer.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein remaining in the soluble fraction at each temperature point using Western blotting with a specific antibody or by mass spectrometry.
-
Data Analysis:
-
For each treatment condition (vehicle vs. compound), plot the relative amount of soluble target protein as a function of temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ), the temperature at which 50% of the protein is denatured.
-
A positive shift in the Tₘ for the compound-treated sample compared to the vehicle-treated sample indicates target engagement.[21]
-
Causality and Expertise: The choice to use intact cells in CETSA is deliberate; it provides a more physiologically relevant context than purified protein assays.[18] It accounts for factors like cell permeability, efflux pumps, and intracellular metabolism, which can all influence a compound's ability to engage its target. A significant thermal shift provides strong evidence that the compound binds its intended target in a living system.[19]
Signaling Pathway Context: JAK-STAT Inhibition
To fully appreciate the functional consequences of cross-reactivity, one must consider the signaling pathways involved. The JAK-STAT pathway is a direct signal transduction cascade initiated by cytokine binding to cell surface receptors.[6][11]
Caption: Inhibition of the JAK-STAT signaling pathway.
As the diagram illustrates, a selective JAK inhibitor blocks the phosphorylation cascade at its source, preventing the downstream gene transcription that drives inflammation.[11] An inhibitor with cross-reactivity against other kinases (e.g., SRC family kinases) could modulate other pathways simultaneously, leading to a complex and potentially unpredictable biological outcome.
Conclusion
The this compound scaffold is a versatile starting point for the design of potent kinase inhibitors. However, achieving selectivity is a critical hurdle in translating potency into a safe and effective therapeutic. A systematic approach to cross-reactivity profiling, combining broad in vitro panel screening with cell-based target engagement assays like CETSA, is essential. This dual strategy provides a comprehensive understanding of a compound's interaction profile, enabling researchers to make informed decisions, optimize lead candidates, and ultimately develop safer, more effective targeted therapies.
References
- 1. This compound [myskinrecipes.com]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of eEF2-K by thieno[2,3-b]pyridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 13. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 17. worldwide.promega.com [worldwide.promega.com]
- 18. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 19. pubs.acs.org [pubs.acs.org]
- 20. biorxiv.org [biorxiv.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic Acid
This document provides essential procedural guidance for the safe handling and disposal of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid (CAS No. 937640-24-9). As a chlorinated heterocyclic compound used as a key intermediate in pharmaceutical and agrochemical research, its proper disposal is paramount to ensuring laboratory safety and environmental protection.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory compliance.
Core Principles: Hazard Assessment and Risk Mitigation
Understanding the hazard profile of a chemical is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from close structural analogs allows for a reliable hazard assessment. Analogs such as 6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid and 3-Chloropyridine-2-carboxylic acid are classified as irritants and are harmful if swallowed.[2][3] Therefore, this compound must be handled as a hazardous substance.
The primary risks associated with this compound stem from its irritant properties and the environmental toxicity characteristic of chlorinated organic compounds.[4][5] Improper disposal, particularly through non-incineration routes, can lead to the release of persistent organic pollutants and hazardous decomposition byproducts.
Hazard Identification Summary
The following table summarizes the anticipated hazards based on data from analogous chemical structures.[2][3]
| Hazard Class | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][3] |
Mandatory Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. The following PPE is required at all times when handling this compound:
-
Eye Protection: Chemical safety goggles with side shields or a face shield.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber). Always check the manufacturer's glove compatibility chart.[7]
-
Body Protection: A fully buttoned laboratory coat.[8]
-
Respiratory Protection: All handling of the solid powder should occur within a certified laboratory chemical fume hood to prevent inhalation of dust.[7][8] If a fume hood is not available, a NIOSH/MSHA-approved respirator with appropriate particulate filters is necessary.[2][9]
Safe Handling and Storage
-
Ventilation: Always handle this chemical in a well-ventilated area, with a laboratory fume hood being the standard.[8]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[6][10]
-
Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated location, segregated from incompatible materials such as strong oxidizing agents and bases.[2][7]
Disposal Pathway: A Step-by-Step Decision Framework
The guiding principle for the disposal of chlorinated organic compounds is complete destruction to prevent environmental persistence. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the sanitary sewer system. [8] The only acceptable disposal method is through a licensed hazardous waste management facility, where it will undergo high-temperature incineration.[4][11]
This process ensures the breakdown of the chlorinated heterocyclic structure into simpler, less toxic components like carbon dioxide, water, and hydrogen chloride, with the latter being neutralized in a scrubber system.[11]
Disposal Workflow Diagram
References
- 1. This compound [myskinrecipes.com]
- 2. fishersci.com [fishersci.com]
- 3. 6-Chlorothieno(2,3-b)pyridine-2-carboxylic acid | C8H4ClNO2S | CID 83669579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. epa.gov [epa.gov]
- 6. carlroth.com [carlroth.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. fishersci.com [fishersci.com]
- 10. lobachemie.com [lobachemie.com]
- 11. ic.ptb.de [ic.ptb.de]
Comprehensive Handling Guide: Personal Protective Equipment for 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid
This document provides essential safety protocols and procedural guidance for the handling of 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid (CAS No. 937640-24-9). As a crucial intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors, its safe management in the laboratory is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles to minimize exposure and ensure operational integrity.
Hazard Assessment and the Hierarchy of Controls
While a specific, comprehensive toxicological profile for this compound is not widely published, data from structurally analogous compounds provide a strong basis for a cautious approach. For instance, 6-Chlorothieno(2,3-b)pyridine-2-carboxylic acid is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and a potential respiratory tract irritant.[2] Similarly, related thienopyridine and chloropyridine carboxylic acids carry warnings for skin, eye, and respiratory irritation.[3][4][5] Therefore, it is imperative to handle this compound with the assumption that it possesses similar hazards.
Effective laboratory safety transcends the mere use of Personal Protective Equipment (PPE). It begins with the Hierarchy of Controls , a framework that prioritizes the most effective risk mitigation strategies. PPE, while essential, is the final line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
The primary engineering control for handling this compound is a certified chemical fume hood, which minimizes inhalation exposure.[6] Administrative controls include robust Standard Operating Procedures (SOPs) and thorough personnel training. This guide focuses on the final, critical layer: PPE.
Core PPE Requirements: A Task-Based Approach
The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table outlines the minimum recommended PPE for common laboratory activities involving this compound.
| Activity | Required Engineering Control | Minimum Personal Protective Equipment (PPE) |
| Receiving & Storage | Well-ventilated area | Chemically resistant gloves (e.g., Nitrile) |
| Weighing & Aliquoting (Solid) | Chemical Fume Hood | Nitrile gloves, lab gown, chemical safety goggles |
| Solution Preparation & Transfers | Chemical Fume Hood | Nitrile gloves, lab gown, chemical safety goggles. Face shield if splash risk is significant. |
| Spill Cleanup (Minor) | N/A | Double nitrile gloves, lab gown, chemical safety goggles, face shield. NIOSH-approved respirator may be necessary. |
Detailed PPE Specifications
-
Eye and Face Protection :
-
Rationale : To prevent contact with dust or splashes, which can cause serious eye irritation.[2]
-
Specification : Chemical safety goggles meeting ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[5][7] In situations with a higher risk of splashing, a face shield must be worn in addition to safety goggles.[7][8]
-
-
Hand Protection :
-
Rationale : To prevent skin contact, as the compound is a presumed skin irritant.[2]
-
Specification : Wear chemically resistant gloves, such as nitrile.[7] Always inspect gloves for tears or punctures before use.[6] Contaminated gloves must be removed immediately using the proper technique and disposed of as hazardous waste.[6][7] For handling hazardous compounds, double gloving is a recommended best practice.
-
-
Body Protection :
-
Rationale : To protect skin from contamination and prevent the transfer of the chemical outside the laboratory.
-
Specification : A long-sleeved, chemically resistant lab coat or gown is required.[6][7] For handling potentially hazardous compounds, gowns that close in the back are preferred as they offer superior protection.[9] Cuffs of the gloves should be pulled over the sleeves of the lab coat.[7]
-
-
Respiratory Protection :
-
Rationale : To prevent inhalation of fine dust particles or aerosols, which may cause respiratory tract irritation.[2]
-
Specification : All work that may generate dust, such as weighing the solid compound, must be conducted in a fume hood.[6] If a fume hood is unavailable or during a large spill cleanup, a NIOSH-approved respirator is necessary.[6][7] The specific type (e.g., an N95 for particulates or a respirator with an organic vapor cartridge) should be determined by a formal risk assessment.[8]
-
Procedural Protocols: Donning and Doffing of PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The guiding principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces (e.g., glove-to-glove).
Caption: The correct sequence for donning and doffing PPE to prevent contamination.
Step-by-Step Donning Protocol
-
Hand Hygiene : Wash hands thoroughly with soap and water and dry them completely.[7]
-
Gown/Lab Coat : Put on the lab coat or gown, ensuring it is fully fastened.[7]
-
Respiratory Protection (if required) : Put on the respirator. Perform a seal check to ensure a proper fit.[7]
-
Eye/Face Protection : Put on safety goggles. If a splash hazard exists, add a face shield.[7]
-
Gloves : Put on gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.[7]
Step-by-Step Doffing Protocol
-
Gloves : Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Dispose of them in the appropriate hazardous waste container.[7]
-
Gown/Lab Coat : Remove the lab coat by unfastening it and rolling it away from the body to contain any contamination on the inside. Dispose of it in the designated container.[7]
-
Hand Hygiene : Wash and dry hands thoroughly.
-
Eye/Face Protection : Remove the face shield and/or goggles from the back of the head.
-
Respiratory Protection (if required) : Remove the respirator from the back of the head.
-
Final Hand Hygiene : Wash and dry hands thoroughly after all PPE has been removed.[7]
Emergency Procedures and Decontamination
In Case of Exposure:
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] If irritation occurs or persists, seek medical advice.[3][4]
-
Eye Contact : Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3][5]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[3][4]
Minor Spill Management:
-
Evacuate the immediate area.
-
Wearing appropriate PPE (double gloves, gown, goggles, and face shield), gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to avoid raising dust.[6]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[6][10]
-
Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
All materials contaminated with this compound, including used PPE, empty containers, and spill cleanup debris, are considered hazardous waste.[7]
-
Segregation : Collect all contaminated waste in clearly labeled, sealed containers.[7]
-
Disposal : Dispose of all waste in accordance with local, state, and federal regulations.[3][4][11] Do not discharge into drains or the environment.[4][10]
By adhering to these rigorous safety and handling protocols, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- 1. This compound [myskinrecipes.com]
- 2. 6-Chlorothieno(2,3-b)pyridine-2-carboxylic acid | C8H4ClNO2S | CID 83669579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. publications.ashp.org [publications.ashp.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
